3-Thiazolidineacetic acid, 2,4-dithioxo-
Description
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Properties
CAS No. |
60708-79-4 |
|---|---|
Molecular Formula |
C5H5NO2S3 |
Molecular Weight |
207.3 g/mol |
IUPAC Name |
2-[2,4-bis(sulfanylidene)-1,3-thiazolidin-3-yl]acetic acid |
InChI |
InChI=1S/C5H5NO2S3/c7-4(8)1-6-3(9)2-11-5(6)10/h1-2H2,(H,7,8) |
InChI Key |
VBHFGNWBDRHYNC-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=S)N(C(=S)S1)CC(=O)O |
Origin of Product |
United States |
Technical Monograph: 3-Thiazolidineacetic acid, 2,4-dithioxo-
[1]
Executive Summary & Chemical Identity
3-Thiazolidineacetic acid, 2,4-dithioxo- (CAS: 60708-79-4) is a specialized heterocyclic building block belonging to the thiorhodanine class.[1] Structurally, it is the dithio-analog of the more common Rhodanine-3-acetic acid (4-oxo-2-thioxo), characterized by the replacement of both carbonyl oxygens at positions 2 and 4 with sulfur atoms.[1]
This modification significantly alters the electronic profile of the thiazolidine ring, enhancing the acidity of the C5 methylene protons and increasing the lipophilicity of the core. It serves as a high-reactivity scaffold in medicinal chemistry, particularly for the synthesis of benzylidene thiorhodanines (PUSTC scaffolds), which are investigated as tyrosinase inhibitors, antimicrobials, and aldose reductase inhibitors.
Physicochemical Profile
| Property | Data | Note |
| CAS Number | 60708-79-4 | Distinct from Rhodanine-3-acetic acid (5718-83-2) |
| Molecular Formula | C₅H₅NO₂S₃ | High sulfur content (42.6%) |
| Molecular Weight | 223.33 g/mol | |
| Appearance | Yellow to Orange Crystalline Solid | Dithio compounds are chromophores |
| Solubility | DMSO, DMF, hot Ethanol | Poor water solubility compared to oxo-analogs |
| Acidity (pKa) | ~5.0 - 5.5 (C5-H) | More acidic than rhodanine due to thio-stabilization |
| Core Reactivity | Active Methylene (C5) | Highly susceptible to Knoevenagel condensation |
Synthetic Methodology
The synthesis of the 2,4-dithioxo derivative is more demanding than standard rhodanines. Direct condensation of amines with carbon disulfide often yields the 2-thioxo-4-oxo product.[1] Accessing the 2,4-dithioxo core requires thionation of the precursor using organophosphorus sulfurizing agents.
Protocol: Thionation via Lawesson’s Reagent
This protocol describes the conversion of 3-thiazolidineacetic acid, 2,4-dioxo- (or the 4-oxo-2-thioxo analog) to the 2,4-dithioxo target.[1]
Reagents:
-
Substrate: 3-Thiazolidineacetic acid, 2,4-dioxo- (CAS: 31061-24-2) or Rhodanine-3-acetic acid.[1]
-
Reagent: Lawesson's Reagent (LR) [2,4-Bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide].[1][2][3]
-
Solvent: Anhydrous Toluene or Xylene.
Step-by-Step Workflow:
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 1.0 equivalent of the substrate in anhydrous toluene (0.1 M concentration).
-
Addition: Add 1.1 equivalents of Lawesson's Reagent. (Note: LR delivers 2 sulfur atoms per molecule, but excess is often required to drive the 4-oxo thionation to completion).
-
Reaction: Reflux the mixture under an inert atmosphere (Nitrogen or Argon) for 2–4 hours. The solution will darken to a deep orange/red color.
-
Monitoring: Monitor via TLC (Silica, Hexane:EtOAc). The dithio product is significantly less polar (higher R_f) than the oxo-precursor.[1]
-
Workup: Cool to room temperature. The phosphorus byproducts often precipitate. Filter off the solid.
-
Purification: Concentrate the filtrate under reduced pressure. Recrystallize the residue from Ethanol or purify via flash column chromatography (Silica gel) to isolate the 2,4-dithioxo acid.
Mechanistic Pathway (Graphviz)[1]
Caption: Conversion of carbonyls to thiones via Lawesson's Reagent involves a concerted cycloaddition-cycloreversion mechanism.
Reactivity & Medicinal Chemistry Applications[1][5][6][7]
The Knoevenagel Condensation (C5 Functionalization)
The primary utility of 2,4-dithioxo-3-thiazolidineacetic acid is as a scaffold for creating (Z)-5-arylidene-2,4-dithioxothiazolidines .[1] The C5 protons are highly acidic due to the electron-withdrawing nature of the flanking thiocarbonyl groups.[1]
-
Reaction: Condensation with aromatic aldehydes.
-
Catalyst: Piperidine or Sodium Acetate in Acetic Acid.
-
Significance: This yields "PUSTC" (Phenyl-α,β-unsaturated thiocarbonyl) scaffolds, which are potent Tyrosinase inhibitors.[4]
Biological Targets & PAINS Liability
While promising, this scaffold requires careful scrutiny during drug screening due to its chemical reactivity.
Valid Targets:
-
Aldose Reductase (ALR2): Similar to Epalrestat, the carboxylic acid tail binds to the anion-binding pocket of ALR2, while the hydrophobic ring occupies the specificity pocket. The dithio-variant offers altered lipophilicity.[1]
-
Tyrosinase Inhibition: The thiocarbonyl sulfur can chelate copper ions in the tyrosinase active site, inhibiting melanogenesis.
PAINS (Pan-Assay Interference Compounds) Alert: Researchers must validate hits containing this core. The exocyclic thione (C=S) and the α,β-unsaturated system (after condensation) are Michael Acceptors .
-
False Positives: Can occur via covalent modification of nucleophilic cysteine residues on proteins, rather than specific non-covalent binding.
-
Redox Cycling: The dithio core can generate reactive oxygen species (ROS) in assay buffers, leading to false readouts in colorimetric assays.
Structure-Activity Relationship (SAR) Logic[1]
Caption: Functional decomposition of the scaffold highlighting pharmacophoric features and liability sites.
Experimental Validation Protocols
Protocol A: General Knoevenagel Condensation
To synthesize bioactive derivatives (e.g., for antimicrobial screening):
-
Mix: 1.0 mmol 2,4-dithioxo-3-thiazolidineacetic acid + 1.0 mmol Aromatic Aldehyde in 5 mL Ethanol.
-
Catalyze: Add 3 drops of Piperidine.
-
Reflux: Heat at 80°C for 30–60 minutes.
-
Isolate: Cool on ice. The benzylidene product will precipitate as a colored solid (Red/Orange). Filter and wash with cold ethanol.[5]
Protocol B: Solubility & Stability Check (Self-Validating)
Before biological testing, verify the integrity of the dithio core, as it is susceptible to hydrolysis back to the oxo-form in aqueous buffers.
-
Dissolve: Prepare a 10 mM stock in DMSO.
-
Dilute: Dilute to 100 µM in PBS (pH 7.4).
-
UV-Vis Scan: Record spectrum (300–600 nm) at t=0 and t=24h.
-
Criteria: A significant hypsochromic shift (blue shift) indicates hydrolysis of C=S to C=O. Stable compounds should retain their λmax.
References
-
Synthesis & Thionation: Hafez, H. N., & El-Gazzar, A. B. (2016). Synthesis and Reactivity of Thiazolidinones: Thionation with Lawesson's Reagent. Journal of Heterocyclic Chemistry . [1]
-
Tyrosinase Inhibition: Ha, H. J., et al. (2012). Novel Anti-Melanogenic Compounds, (Z)-5-(Substituted Benzylidene)-4-thioxothiazolidin-2-one Derivatives: In Vitro and In Silico Insights. International Journal of Molecular Sciences .
-
Aldose Reductase Inhibitors: Miyamoto, S. (1988). Rhodanine derivatives as aldose reductase inhibitors. Chemical & Pharmaceutical Bulletin .
-
PAINS & Reactivity: Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries. Journal of Medicinal Chemistry .
-
Chemical Identity: EPA Substance Registry Services. 3-Thiazolidineacetic acid, 2,4-dithioxo- (CAS 60708-79-4).[1] [1]
Sources
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- 2. researchgate.net [researchgate.net]
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- 4. Novel Anti-Melanogenic Compounds, (Z)-5-(Substituted Benzylidene)-4-thioxothiazolidin-2-one Derivatives: In Vitro and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Rhodanine-3-acetic acid chemical structure and properties
An In-depth Technical Guide to Rhodanine-3-acetic Acid: A Privileged Scaffold in Medicinal Chemistry
Introduction
Rhodanine-3-acetic acid, a derivative of the rhodanine heterocyclic core, has emerged as a cornerstone in the field of medicinal chemistry. Its unique structural features and versatile reactivity make it a "privileged scaffold"—a molecular framework that is capable of binding to a variety of biological targets, thereby serving as a foundational building block for the development of novel therapeutic agents.[1] First prepared in the early 20th century, this compound and its derivatives have since been investigated for a vast array of pharmacological activities, including antimicrobial, antiviral, anticancer, and antidiabetic properties.[1][2]
This guide provides a comprehensive technical overview of rhodanine-3-acetic acid, intended for researchers, scientists, and professionals in drug development. We will delve into its fundamental chemical properties, synthesis, reactivity, and characterization, while also exploring its extensive applications in the design of biologically active molecules. The causality behind experimental choices and the validation of protocols are emphasized to ensure scientific integrity and practical utility.
Molecular Structure and Physicochemical Properties
Rhodanine-3-acetic acid, systematically named 2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)acetic acid, possesses a distinctive five-membered thiazolidine ring.[3] This core structure is characterized by a thiocarbonyl group (C=S) at the C2 position, a carbonyl group (C=O) at the C4 position, and an acetic acid moiety attached to the nitrogen atom at the N3 position. The methylene group at the C5 position is particularly reactive and serves as the primary site for derivatization.
Caption: Microwave-assisted synthesis workflow for Rhodanine-3-acetic acid.
Experimental Protocol: Microwave-Assisted Synthesis
This protocol is adapted from established literature procedures. [4]
-
Reaction Setup: In a microwave reactor vessel, combine glycine (1 mol equivalent), 22% aqueous sodium hydroxide solution, and carbon disulfide (1 mol equivalent) in 3 mL of water.
-
First Irradiation: Seal the vessel and subject the mixture to microwave irradiation at 100°C for 5 minutes at 80 W.
-
Intermediate Step: Allow the reactor to cool to 40°C. Add sodium chloroacetate (1 mol equivalent) to the reaction mixture.
-
Second Irradiation: Reseal the vessel and irradiate the mixture again at 100°C for 5 minutes.
-
Acidification and Cyclization: After cooling to 40°C, add 3 mL of concentrated hydrochloric acid. Heat the mixture to 110°C and maintain for 20-30 minutes to complete the cyclization and precipitation of the product.
-
Isolation and Purification: Cool the reaction mixture. Extract the crude product with ethyl acetate. The organic layers are combined, dried, and concentrated under reduced pressure. The resulting solid can be purified by recrystallization to yield rhodanine-3-acetic acid with a reported yield of approximately 82.5%. [4]
Chemical Reactivity and Derivatization: The Knoevenagel Condensation
A key feature of rhodanine-3-acetic acid's utility is the reactivity of the C5 methylene protons. These protons are acidic due to their position between the two electron-withdrawing carbonyl and thiocarbonyl groups, making the C5 position a potent nucleophile. This reactivity is exploited in the Knoevenagel condensation, a cornerstone reaction for generating diverse libraries of rhodanine derivatives. [2][5] The Knoevenagel condensation involves the reaction of the active methylene group of rhodanine-3-acetic acid with an aldehyde or ketone, typically catalyzed by a weak base like piperidine or sodium acetate in a solvent such as glacial acetic acid. [2][6]The reaction proceeds via a nucleophilic addition followed by dehydration, resulting in the formation of a C5-arylalkylidene or alkylidene substituent with a new carbon-carbon double bond. [6]This reaction is highly efficient for introducing a wide range of substituents, which is crucial for tuning the biological activity of the final compounds. The resulting derivatives are predominantly the thermodynamically more stable Z-isomers. [2]
Caption: General scheme of the Knoevenagel condensation with Rhodanine-3-acetic acid.
Experimental Protocol: Knoevenagel Condensation
This general protocol is based on the synthesis of 5-arylalkylidene derivatives. [2]
-
Reaction Setup: In a round-bottom flask, dissolve rhodanine-3-acetic acid (1 mol equivalent) and a selected aldehyde (1 mol equivalent) in glacial acetic acid.
-
Catalyst Addition: Add anhydrous sodium acetate (1 mol equivalent) and acetic anhydride (1 mol equivalent) to the mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain for approximately 3 hours.
-
Isolation: After cooling to room temperature, the precipitated solid product is collected by filtration.
-
Purification: Wash the solid sequentially with distilled water and 50% ethanol. The final product can be further purified by recrystallization from a suitable solvent, such as glacial acetic acid. [2]
Spectroscopic and Crystallographic Characterization
The structural integrity of synthesized rhodanine-3-acetic acid and its derivatives is confirmed using a suite of analytical techniques.
Spectroscopic Data
Spectroscopic analysis provides fingerprint data for structural confirmation. [4][7]
| Technique | Characteristic Peaks / Shifts (Solvent: DMSO-d₆) |
|---|---|
| ¹H NMR | δ ≈ 4.56 ppm (s, 2H, N-CH₂), δ ≈ 4.41 ppm (s, 2H, C5-H₂) |
| ¹³C NMR | δ ≈ 202.8 ppm (C=S, C2), δ ≈ 173.7 ppm (C=O, COOH), δ ≈ 167.3 ppm (C=O, C4), δ ≈ 44.8 ppm (N-CH₂), δ ≈ 36.0 ppm (C5) |
| IR (KBr) | ν ≈ 3439 cm⁻¹ (O-H), ν ≈ 1663 cm⁻¹ (C=O, C4), ν ≈ 1512 cm⁻¹ (C-N), ν ≈ 1321 cm⁻¹ (C=S) |
| UV-Vis | λₘₐₓ ≈ 266 nm, 215 nm |
X-ray Crystallography
Single-crystal X-ray diffraction studies provide definitive proof of the three-dimensional structure and intermolecular interactions. Studies on rhodanine-3-acetic acid reveal that its crystal network is primarily stabilized by strong intermolecular hydrogen bonds of the O–H···O type between the carboxyl groups of adjacent molecules. [8]Additionally, weaker C–H···O and C–H···S contacts contribute to the overall stability of the crystal lattice. [8]This detailed structural information is invaluable for understanding its solid-state properties and for computational studies like molecular docking.
Applications in Drug Discovery and Medicinal Chemistry
Rhodanine-3-acetic acid is a highly decorated scaffold in drug discovery due to its ability to interact with a diverse range of protein targets. [1]Modifications, primarily at the C5 position via Knoevenagel condensation, allow for the systematic exploration of structure-activity relationships (SAR).
Caption: Diverse biological applications derived from the Rhodanine-3-acetic acid scaffold.
-
Antifungal Activity: Derivatives of rhodanine-3-acetic acid have been identified as the first inhibitors of fungal protein mannosyl transferase 1 (PMT1), an enzyme crucial for the cell wall integrity of fungi like Candida albicans. [9][10]Certain 5-benzylidene derivatives inhibit C. albicans PMT1 with IC₅₀ values in the sub-micromolar range (0.2-0.5 µM), inducing morphological changes consistent with the loss of enzyme activity. [10]
-
Anticancer Activity: The rhodanine scaffold has been used to develop potent anticancer agents. Amide-functionalized derivatives of (Z)-2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)acetic acid have been shown to disrupt microtubule dynamics, a mechanism similar to the well-known anticancer drug Taxol. [11][12]These compounds promote microtubule assembly, leading to disordered networks and cell cycle arrest, with some exhibiting potent antiproliferative activity against lung, prostate, and liver cancer cell lines. [11]
-
Antimicrobial Activity: A wide range of derivatives, including amides, esters, and 5-arylalkylidene compounds, have been synthesized and evaluated for antimicrobial properties. [13]Notably, N-(4-Chlorophenyl)-2-[5-(2-hydroxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl]acetamide showed significant activity against Mycobacterium tuberculosis with MIC values of 8-16 μM. [13]Other derivatives have demonstrated efficacy against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). [13][14]
-
Antidiabetic Activity: The rhodanine-3-acetic acid core is present in the commercial drug Epalrestat, an aldose reductase inhibitor used to treat diabetic neuropathy. [9]This has spurred further research into derivatives as potential antidiabetic agents, with some showing inhibitory activity against enzymes like α-amylase. [15][16]
-
Antiviral Activity: The scaffold has been explored for developing novel antiviral leads against various targets, including human herpesvirus 6 (HHV-6), Dengue virus, and even SARS-CoV-2. [1]
Conclusion
Rhodanine-3-acetic acid is a testament to the power of privileged scaffolds in modern drug discovery. Its straightforward synthesis, predictable reactivity through the Knoevenagel condensation, and well-defined structural features provide a robust platform for generating vast chemical diversity. The demonstrated success of its derivatives across a wide spectrum of therapeutic areas—from infectious diseases to oncology—confirms its status as a valuable building block for medicinal chemists. Future research will undoubtedly continue to uncover novel biological activities and refine existing leads, further solidifying the legacy of rhodanine-3-acetic acid in the pursuit of new medicines.
References
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Ningbo Inno Pharmchem Co.,Ltd. (2025, February 27). Rhodanine-3-acetic Acid: Comprehensive Overview and Applications. [Link]
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Rašková, M., et al. (2016). Rhodanineacetic Acid Derivatives as Potential Drugs: Preparation, Hydrophobic Properties and Antifungal Activity of (5-Arylalkylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic Acids. Molecules, 21(10), 1353. [Link]
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Kaur, R., et al. (2022). Rhodanine derivatives: An insight into the synthetic and medicinal perspectives as antimicrobial and antiviral agents. Chemical Biology & Drug Design, 101(2), 209-234. [Link]
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Tejchman, W., et al. (2016). The Crystal Structures of Three Rhodanine-3-Carboxylic Acids. Journal of Chemical Crystallography, 46, 215-223. [Link]
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Orchard, M. G., et al. (2004). Rhodanine-3-acetic acid derivatives as inhibitors of fungal protein mannosyl transferase 1 (PMT1). Bioorganic & Medicinal Chemistry Letters, 14(15), 3975-3978. [Link]
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Li, Y., et al. (2021). Discovery of facile amides-functionalized rhodanine-3-acetic acid derivatives as potential anticancer agents by disrupting microtubule dynamics. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1848-1858. [Link]
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Krátký, M., Vinšová, J., & Stolaříková, J. (2017). Antimicrobial activity of rhodanine-3-acetic acid derivatives. Bioorganic & Medicinal Chemistry, 25(6), 1839-1845. [Link]
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ResearchGate. General methodology for the synthesis of rhodanine and rhodanine-3-acetic acid derivatives and their structures. [Link]
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Al-stoohy, H. S. (2020). Rhodanine- 3- acetic acid derivatives. International Journal of Pharmaceutical Research, 12(3). [Link]
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Li, Y., et al. (2021). Discovery of facile amides-functionalized rhodanine-3-acetic acid derivatives as potential anticancer agents by disrupting microtubule dynamics. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1848-1858. [Link]
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Orchard, M. G., et al. (2004). Rhodanine-3-acetic acid derivatives as inhibitors of fungal protein mannosyl transferase 1 (PMT1). Bioorganic & Medicinal Chemistry Letters, 14(15), 3975-3978. [Link]
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SpectraBase. Rhodanine-3-acetic acid. [Link]
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Molnar, M., et al. (2018). Environmentally Friendly Approach to Knoevenagel Condensation of Rhodanine in Choline Chloride: Urea Deep Eutectic Solvent and QSAR Studies on Their Antioxidant Activity. Molecules, 23(7), 1774. [Link]
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Tomašić, T., & Mašič, L. P. (2012). Rhodanine as a scaffold in drug discovery: A critical review of its biological activities and mechanisms of target modulation. Expert Opinion on Drug Discovery, 7(7), 549-560. [Link]
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Atabey, H., & Dorerman, A. (2021). Synthesis of Rhodanine-N-acetic Acid Metal Complexes: Bioactivity of Its Iron Complex as Potential Prodrug Approach for Alzheimer's Disease. Pharmaceutical and Biomedical Research, 7(1), 1-10. [Link]
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Yadav, A. K., Singh, G., & Monga, V. (2021). Design, synthesis, and antibacterial evaluation of arylidene derivatives of rhodanine-3-hexanoic acid. Pharmaspire, 13(3), 122-127. [Link]
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Wikipedia. Knoevenagel condensation. [Link]
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PubChem. Rhodanine. [Link]
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Organic Chemistry Portal. Knoevenagel Condensation Doebner Modification. [Link]
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What is 3-Thiazolidineacetic acid, 2,4-dithioxo-?
An In-depth Technical Guide to Rhodanine-3-acetic acid: A Privileged Scaffold in Medicinal Chemistry
Foreword
To the dedicated researcher, the molecular world is a frontier of infinite possibility. Within this realm, certain chemical structures emerge not merely as compounds, but as platforms for discovery. Rhodanine-3-acetic acid, a molecule of elegant complexity and profound versatility, is one such platform. It represents a "privileged scaffold"—a core structure that, through targeted modification, can interact with a wide array of biological targets, unlocking therapeutic potential across a spectrum of human diseases. This guide is crafted for the scientific professional engaged in the art and science of drug development. It moves beyond a simple recitation of facts to provide a deeper understanding of the causality behind experimental design, the mechanisms underpinning its diverse bioactivities, and the strategic pathways to its synthesis and derivatization. Herein, we explore the foundational chemistry, biological significance, and therapeutic promise of Rhodanine-3-acetic acid and its derivatives, offering both a comprehensive overview and a practical toolkit for innovation.
Molecular Identity and Physicochemical Profile
3-Thiazolidineacetic acid, 2,4-dithioxo-, more commonly and accurately known in scientific literature as Rhodanine-3-acetic acid , is a heterocyclic compound that has garnered significant attention in medicinal chemistry.[1] Its IUPAC name is 2-(4-oxo-2-thioxothiazolidin-3-yl)acetic acid.[2] The structure features a five-membered thiazolidine ring containing sulfur and nitrogen, functionalized with a thioxo group at position 2, an oxo group at position 4, and an acetic acid moiety at the nitrogen in position 3.[1][2] This arrangement of functional groups, particularly the reactive methylene group at position 5, makes it an exceptionally versatile building block for chemical synthesis.[3][4]
The acetic acid side chain enhances the compound's aqueous solubility and provides an additional point for chemical modification, contributing to its utility as a scaffold in drug design.[1][4]
Table 1: Physicochemical Properties of Rhodanine-3-acetic acid
| Property | Value | Source |
| CAS Number | 5718-83-2 | [2][4][5] |
| Molecular Formula | C₅H₅NO₃S₂ | [2][4] |
| Molecular Weight | 191.22 g/mol | [4] |
| Appearance | White to light red to green crystalline powder | [4] |
| Melting Point | 145 - 149 °C | [4][] |
| Density | ~1.7 g/cm³ | [1] |
| Solubility | Soluble in methanol (25 mg/mL) | |
| IUPAC Name | 2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)acetic acid | [2] |
| Common Synonyms | Rhodanine-N-acetic acid, N-Carboxymethylrhodanine | [2][4] |
Synthesis and Derivatization Strategies
The true power of Rhodanine-3-acetic acid lies in its synthetic accessibility and the ease with which it can be derivatized. The strategic placement of reactive sites on the core scaffold allows for the systematic generation of large libraries of compounds for high-throughput screening.
Synthesis of the Core Scaffold
The synthesis of the parent Rhodanine-3-acetic acid is a well-established procedure. One common and efficient method involves a multi-step, one-pot reaction using readily available starting materials.
Experimental Protocol: Synthesis of Rhodanine-3-acetic acid [7]
-
Step 1: Dithiocarbamate Formation. Glycine (1 mol) is dissolved in water along with a 22% sodium hydroxide solution. To this, carbon disulfide (1 mol) is added. The mixture is reacted in a microwave reactor at 100°C for 5 minutes to form the dithiocarbamate intermediate.
-
Step 2: S-Alkylation. After cooling the reaction mixture to 40°C, sodium chloroacetate (1 mol) is added. The mixture is then subjected to a second round of microwave irradiation at 100°C for 5 minutes. This step results in the S-alkylation of the dithiocarbamate.
-
Step 3: Cyclization and Acidification. The reaction solution is cooled again to 40°C and concentrated. Concentrated hydrochloric acid (3 mL) is added, and the mixture is heated to 110°C for 20-30 minutes. This final step induces intramolecular cyclization and acidification to yield the final product, Rhodanine-3-acetic acid.
-
Step 4: Purification. The crude product is extracted with ethyl acetate and purified, typically yielding the desired compound in high purity (>80% yield).
Key Derivatization: The Knoevenagel Condensation
The most significant and widely exploited reaction for derivatizing the rhodanine scaffold is the Knoevenagel condensation. This reaction takes place at the active methylene group (C5) of the rhodanine ring, which is flanked by the thiocarbonyl (C=S) and carbonyl (C=O) groups, making its protons acidic and easily removed by a base. This allows for condensation with a wide variety of aldehydes and ketones to generate 5-arylalkylidene derivatives, which are frequently identified as potent hits in drug discovery screenings.[3][8][9]
Experimental Protocol: Synthesis of 5-Arylalkylidene-Rhodanine-3-acetic acid Derivatives [9]
-
Reactant Preparation: A mixture of an appropriate aldehyde or ketone (0.009 mol) and Rhodanine-3-acetic acid (0.009 mol) is dissolved in glacial acetic acid.
-
Catalyst Addition: An equivalent amount of anhydrous sodium acetate and acetic anhydride are added to the solution. Sodium acetate acts as the base catalyst to deprotonate the C5 methylene group.
-
Reaction: The reaction mixture is refluxed for approximately 3 hours. During this time, the condensation reaction proceeds to form the C=C double bond at the 5-position.
-
Isolation: After cooling, the solid product precipitates out of the solution.
-
Purification: The separated solid is collected by filtration and washed sequentially with distilled water and 50% ethanol. The final product is typically recrystallized from glacial acetic acid to achieve high purity. The thermodynamically more stable Z-isomer is predominantly formed in this reaction.[9]
Caption: Workflow for Knoevenagel condensation to synthesize rhodanine derivatives.
Broad-Spectrum Biological Activity: A Privileged Scaffold
Rhodanine-3-acetic acid and its derivatives exhibit an impressively wide range of pharmacological activities, validating their status as a privileged scaffold in drug discovery.[8][10] This versatility stems from the core's ability to be chemically tailored to interact with numerous prokaryotic and eukaryotic targets.[3]
Antimicrobial and Antifungal Activity
Rhodanine-based compounds have shown significant potential in combating microbial infections, including those caused by multidrug-resistant pathogens.[1][10]
-
Mechanism of Action: The antimicrobial effect is believed to result from interference with essential microbial processes, such as cell wall synthesis and protein production.[1]
-
Antibacterial Spectrum: Derivatives have demonstrated activity against both Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and Gram-negative bacteria.[10][11] Specific derivatives, such as N-(4-chlorophenyl)-2-[5-(2-hydroxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl]acetamide, have shown potent activity against Mycobacterium tuberculosis.[11]
-
Antifungal Potential: A key target for rhodanine derivatives in fungi is the enzyme protein mannosyl transferase 1 (PMT1), which is critical for fungal cell wall integrity.[12][13] Inhibition of PMT1 in Candida albicans leads to morphological changes and compromises cell viability, with some derivatives showing IC₅₀ values in the low micromolar range (0.2-0.5 µM).[12]
Anticancer Activity
The rhodanine scaffold is a promising framework for the development of novel anticancer agents.[1]
-
Mechanism of Action: The primary anticancer mechanism involves the induction of apoptosis (programmed cell death) in cancer cells.[1] The specific molecular pathways can vary depending on the derivative and cancer type. Some derivatives function by modulating the activity of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a nuclear receptor involved in cell differentiation and apoptosis.[14]
-
Therapeutic Targets: Rhodanine derivatives have shown cytotoxic activity against a range of human cancer cell lines, including leukemia (HL-60) and lung cancer (A549).[15]
Anti-inflammatory Properties
Chronic inflammation is a hallmark of many diseases, and Rhodanine-3-acetic acid has demonstrated potential as an anti-inflammatory agent.[1]
-
Mechanism of Action: The compound can modulate the immune response by inhibiting the production of pro-inflammatory cytokines and enzymes.[1] By reducing these key inflammatory mediators, it can effectively decrease inflammatory markers, as demonstrated in various preclinical models.[1] This activity makes it an attractive candidate for diseases like rheumatoid arthritis and other chronic inflammatory conditions.
Antidiabetic Potential via Aldose Reductase Inhibition
Rhodanine derivatives have emerged as potent inhibitors of Aldose Reductase 2 (ALR2), an enzyme in the polyol pathway that becomes overactive in hyperglycemic conditions.[8] The accumulation of sorbitol, the product of ALR2 activity, is a key factor in the pathogenesis of diabetic complications like neuropathy, nephropathy, and retinopathy.
-
Mechanism of Action: Rhodanine-based compounds act as competitive inhibitors of ALR2.[8] By blocking the active site of the enzyme, they prevent the conversion of glucose to sorbitol, thereby mitigating cellular stress and damage. Several rationally designed sulfonate ester-functionalized rhodanine derivatives have shown stronger inhibition of ALR2 than the clinically used drug epalrestat.[8]
Caption: Mechanism of rhodanine derivatives as ALR2 inhibitors in diabetic complications.
Other Notable Activities
The therapeutic potential of this scaffold extends further:
-
Antiviral: Derivatives have been identified as inhibitors of HIV-1 integrase, a crucial enzyme for viral replication.[16]
-
Anthelmintic: Certain cinnamylidene derivatives of rhodanine have displayed potent activity against nematodes, in some cases exceeding the efficacy of the reference drug albendazole.[17]
Structure-Activity Relationship (SAR) and Molecular Design
The "privileged" nature of the rhodanine scaffold is rooted in its amenability to chemical modification, which allows for the fine-tuning of its biological activity. SAR studies reveal that specific structural features are critical for potency and selectivity.
-
The C5 Position: This is the most critical position for modification. The introduction of various arylalkylidene groups via Knoevenagel condensation has the most profound impact on biological activity.[3][8] The nature of the substituent on the aromatic ring (e.g., electron-donating or electron-withdrawing groups, hydroxyls, halogens) dictates the compound's interaction with its biological target. For instance, a 4-(trifluoromethyl)phenyl ester derivative showed high activity against Gram-positive bacteria.[10]
-
The N3 Position: The acetic acid moiety at this position enhances solubility and provides a handle for creating esters and amides, which can alter the compound's pharmacokinetic properties and cellular uptake.[1][11]
-
The Thiazolidine Ring: The core heterocyclic ring is essential for activity, acting as the central scaffold that correctly orients the functional substituents for target binding.
Caption: Key structural sites on the rhodanine scaffold for SAR modification.
Safety and Handling
According to its Globally Harmonized System (GHS) classification, Rhodanine-3-acetic acid requires careful handling.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1][2]
-
Precautionary Measures: Standard personal protective equipment (PPE), including gloves, safety goggles, and a dust mask, should be used when handling the solid compound to avoid skin, eye, and respiratory exposure.[1]
Conclusion and Future Outlook
Rhodanine-3-acetic acid is far more than a single chemical entity; it is a foundational tool for medicinal chemistry. Its robust and versatile synthesis, coupled with the broad spectrum of biological activities exhibited by its derivatives, firmly establishes it as a privileged scaffold for drug discovery. From fighting antibiotic resistance and developing new cancer therapies to managing the chronic complications of diabetes, the applications of this remarkable molecule are vast and continue to expand. Future research will undoubtedly focus on the rational design of next-generation derivatives with enhanced potency, improved selectivity, and favorable pharmacokinetic profiles, further cementing the legacy of the rhodanine scaffold in the development of novel therapeutics.
References
-
ResearchGate. (n.d.). Rhodanine as a Privileged Scaffold in Drug Discovery. Retrieved from [Link][8]
-
Taylor & Francis Online. (2019, November 28). Drug screening of rhodanine derivatives for antibacterial activity. Retrieved from [Link][10]
-
Bentham Science. (2009, May 1). Rhodanine as a Privileged Scaffold in Drug Discovery. Retrieved from [Link][3]
-
MDPI. (2022, March 27). Discovery of Cinnamylidene Derivative of Rhodanine with High Anthelmintic Activity against Rhabditis sp.. Retrieved from [Link][17]
-
PMC. (n.d.). Rhodanineacetic Acid Derivatives as Potential Drugs: Preparation, Hydrophobic Properties and Antifungal Activity of (5-Arylalkylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic Acids. Retrieved from [Link][9]
-
PMC. (n.d.). Design, Synthesis and Structure-activity Studies of Rhodanine Derivatives as HIV-1 Integrase Inhibitors. Retrieved from [Link][16]
-
ResearchGate. (n.d.). General methodology for the synthesis of rhodanine and rhodanine-3-acetic acid derivatives and their structures. Retrieved from [Link][15]
-
PubMed. (2017, March 15). Antimicrobial activity of rhodanine-3-acetic acid derivatives. Retrieved from [Link][11]
-
PubChem. (n.d.). 3-Thiazolidineacetic acid, 4-oxo-2-thioxo-. Retrieved from [Link][2]
-
PubMed. (2004, August 2). Rhodanine-3-acetic acid derivatives as inhibitors of fungal protein mannosyl transferase 1 (PMT1). Retrieved from [Link][12]
-
Organic Syntheses. (n.d.). Rhodanine. Retrieved from [Link]
-
ResearchGate. (n.d.). Rhodanine-3-acetic acid derivatives as inhibitors of fungal protein mannosyl transferase 1 (PMT1) | Request PDF. Retrieved from [Link][13]
-
PubChem. (n.d.). 2-(5-(4-(Benzyloxy)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid. Retrieved from [Link]
-
ChemRxiv. (2023, August 19). 3-Thiazolidineacetic acid, 4-oxo-5-[[4-(phenylmethoxy)phenyl]methylene]-2-thioxo-, (5Z)-. Retrieved from [Link][14]
-
US EPA. (2023, November 1). 3-Thiazolidineacetic acid, 4-oxo-2-thioxo-. Retrieved from [Link][5]
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- 9. Rhodanineacetic Acid Derivatives as Potential Drugs: Preparation, Hydrophobic Properties and Antifungal Activity of (5-Arylalkylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic Acids † - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. mdpi.com [mdpi.com]
Physical and chemical properties of Rhodanine-3-acetic acid
Physicochemical Characterization, Synthetic Utility, and Drug Discovery Liabilities [1][2]
Executive Summary
Rhodanine-3-acetic acid (R3AA; CAS 5718-83-2) is a specialized heterocyclic scaffold widely utilized in medicinal chemistry and materials science.[3][4] While structurally simple—comprising a thiazolidine-2,4-dione core modified with a thioxo group and an N-acetic acid tail—its chemical behavior is complex. It serves as a critical intermediate for synthesizing aldose reductase inhibitors (e.g., Epalrestat) and antimicrobial agents via Knoevenagel condensation.
Critical Advisory: As a Senior Application Scientist, I must preface this guide with a warning regarding Pan-Assay Interference Compounds (PAINS) . The rhodanine moiety is a notorious "frequent hitter" in high-throughput screening (HTS).[5] While R3AA is a valuable building block, its derivatives often exhibit non-specific activity through Michael addition, metal chelation, or photo-induced redox cycling. This guide provides the rigorous characterization and validation protocols necessary to distinguish genuine bioactivity from assay artifacts.
Part 1: Physicochemical Profile
The following data aggregates experimental values from validated spectroscopic and crystallographic studies.
Table 1: Core Physicochemical Constants
| Property | Value / Range | Context & Notes |
| Molecular Formula | C₅H₅NO₃S₂ | MW: 191.23 g/mol |
| Appearance | Pale yellow crystalline powder | Color intensity correlates with purity; darkens upon photo-oxidation. |
| Melting Point | 145 – 148 °C | Sharp melting point indicates high purity; recrystallized from glacial acetic acid [1]. |
| Solubility | DMSO, Methanol, Ethanol | High solubility in polar aprotic solvents. |
| Water Solubility | Low (< 1 mg/mL at pH 3) | Soluble in alkaline aqueous solutions (pH > 7.5) as the carboxylate salt. |
| pKa (Predicted) | ~3.75 (COOH), ~6-7 (C5-H) | The carboxylic acid is the primary ionization site. The C5 protons are acidic due to the flanking carbonyl and thioxo groups. |
| UV-Vis ( | 266 nm, 294 nm | Strong absorption in the UV region; potential for interference in UV-based assays [2]. |
| IR Spectrum | 1700-1750 cm⁻¹ (C=O) | Characteristic broad OH stretch (COOH) and sharp C=O (ring & acid) bands. |
Structural Analysis & Tautomerism
R3AA exists primarily in the thione form in the solid state, stabilized by an intermolecular hydrogen bond network involving the carboxylic acid group. However, in solution, thione-thiol tautomerism can occur, particularly under basic conditions, which facilitates the alkylation of the sulfur atom if not carefully controlled.
-
1H NMR (DMSO-d6, 400 MHz):
4.56 (s, 2H, N-CH₂), 4.41 (s, 2H, C5-H₂), 13.0 (br s, 1H, COOH) [3]. -
13C NMR (DMSO-d6, 100 MHz):
202.8 (C=S), 173.7 (COOH), 167.3 (C=O), 44.8 (N-CH₂), 35.9 (C5).
Part 2: Chemical Reactivity & Synthesis[4][6][7]
The utility of R3AA lies in its active methylene group at the C5 position. The flanking electron-withdrawing groups (carbonyl at C4 and thioxo at C2) render these protons highly acidic, enabling facile condensation reactions.
Mechanism: Knoevenagel Condensation
The most common application of R3AA is the synthesis of 5-arylidene derivatives. This reaction proceeds via a Knoevenagel condensation mechanism.[6][7]
Figure 1: Mechanistic pathway for the Knoevenagel condensation of R3AA, highlighting the critical dehydration step.
Synthesis of R3AA (The "One-Pot" Protocol)
For researchers needing to synthesize the core scaffold de novo, the reaction between carbon disulfide, glycine, and sodium chloroacetate is the industry standard.
Protocol:
-
Thiocarbamate Formation: React Glycine (1.0 eq) with Carbon Disulfide (CS₂, 1.0 eq) in 20% NaOH at <10°C.
-
Cyclization: Add Sodium Chloroacetate (1.0 eq) slowly. Heat to 80-90°C for 2 hours.
-
Acidification: Cool to room temperature and acidify with conc. HCl to pH 1-2.
-
Isolation: The product precipitates as a pale yellow solid. Filter and wash with cold water.
-
Purification: Recrystallize from boiling water or acetic acid to remove colored impurities.
Part 3: Drug Discovery & PAINS Liability
This section is critical for any medicinal chemist. Rhodanine derivatives are frequently flagged as PAINS (Pan-Assay Interference Compounds) .[8]
Why is R3AA a PAINS Liability?
-
Michael Acceptor: The exocyclic double bond in 5-arylidene derivatives is highly electrophilic. It can covalently modify nucleophilic residues (Cysteine) on proteins, leading to false positives in enzyme inhibition assays.
-
Light Absorption: R3AA derivatives absorb strongly in the UV-Vis range, interfering with colorimetric or fluorometric readouts.
-
Metal Chelation: The dicarbonyl/thioxo system can chelate metal ions (Zn²⁺, Cu²⁺) essential for metalloenzymes, mimicking inhibition [4].
Validation Workflow: Filtering False Positives
Before advancing a Rhodanine hit, execute this decision tree.
Figure 2: Strategic decision tree for validating Rhodanine-based screening hits to exclude PAINS artifacts.
Part 4: Experimental Protocols
Protocol A: Solubility & Stability Testing
Objective: Determine the working range for biological assays.
-
Stock Preparation: Dissolve 10 mg R3AA in 1 mL DMSO (100% solubility).
-
Aqueous Dilution: Slowly add DMSO stock to PBS (pH 7.4) while vortexing.
-
Observation: Precipitation typically occurs at >50 µM.
-
Stability Check: Incubate at 37°C for 24h. Analyze by HPLC. Note: R3AA is stable in DMSO but slowly hydrolyzes in basic aqueous buffers (pH > 8).
Protocol B: Standard Knoevenagel Condensation
Objective: Synthesis of a 5-benzylidene probe.
-
Reagents: Mix R3AA (1 mmol), Benzaldehyde (1 mmol), and Sodium Acetate (3 mmol) in Glacial Acetic Acid (5 mL).
-
Reaction: Reflux at 110°C for 4 hours. Monitor by TLC (Hexane:EtOAc 1:1).
-
Workup: Pour the hot mixture into ice-cold water (20 mL).
-
Precipitation: The yellow precipitate is filtered, washed with water (3x) and cold ethanol (1x).
-
Yield: Typical yields range from 75-90%.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 79793, Rhodanine-3-acetic acid. Retrieved from [Link]
-
Tomasic, T., & Masic, L. P. (2012). Rhodanine as a scaffold in drug discovery: a critical review of its biological activities and mechanisms of target modulation.[5][9] Expert Opinion on Drug Discovery.[5][9] Retrieved from [Link]
-
Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays.[8] Journal of Medicinal Chemistry.[8] Retrieved from [Link]
Sources
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- 4. chemimpex.com [chemimpex.com]
- 5. Rhodanine as a scaffold in drug discovery: a critical review of its biological activities and mechanisms of target modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Knoevenagel Condensation (Chapter 70) - Name Reactions in Organic Synthesis [cambridge.org]
- 8. Pan-assay interference compounds - Wikipedia [en.wikipedia.org]
- 9. longdom.org [longdom.org]
Technical Whitepaper: Rhodanine-3-acetic Acid (R3AA)
Scaffold Utility, Synthetic Protocols, and Liability Profiling in Drug Discovery
Executive Summary
Rhodanine-3-acetic acid (R3AA) is a heterocyclic scaffold characterized by a thiazolidine-4-one core substituted with an acetic acid moiety at the nitrogen position. While historically significant as a precursor to the aldose reductase inhibitor Epalrestat (marketed in Japan for diabetic neuropathy), R3AA occupies a controversial niche in modern medicinal chemistry.
This guide provides a definitive technical profile of R3AA, detailing its physicochemical properties, validated synthetic routes, and critical "rules of engagement" for researchers. It specifically addresses the dichotomy of the rhodanine ring: a "privileged structure" capable of diverse biological interactions, yet a frequent "Pan-Assay Interference Compound" (PAINS) that necessitates rigorous validation to rule out false positives in High-Throughput Screening (HTS).
Physicochemical Characterization
Rhodanine-3-acetic acid is defined by its amphiphilic nature—possessing a polar carboxylic acid tail and a potentially reactive heterocyclic core.
Core Identity Data[1][2]
| Property | Specification |
| Chemical Name | 2-(4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid |
| Common Name | Rhodanine-3-acetic acid (R3AA) |
| CAS Registry Number | 5718-83-2 |
| Molecular Formula | |
| Molecular Weight | 191.23 g/mol |
| Exact Mass | 190.971 g/mol |
| Melting Point | 145–148 °C (Decomposes) |
| pKa (Predicted) | ~3.75 (Carboxylic acid), ~6-7 (C-5 Methylene) |
| Solubility | Soluble in DMSO, Methanol, DMF.[1][2] Poorly soluble in water (unless basified). |
Structural Reactivity Analysis
The R3AA molecule possesses three distinct zones of chemical reactivity, which dictate its utility in library synthesis.
Figure 1: Reactivity profile of R3AA. The C-5 position is the primary site for library expansion, while the N-3 tail provides solubility and a handle for further conjugation.
Synthetic Methodologies
Protocol A: De Novo Synthesis of R3AA
Rationale: This method utilizes the reaction between a dithiocarbamate intermediate and sodium chloroacetate.
-
Reagents: Glycine (1.0 eq), Carbon Disulfide (
, 1.0 eq), Sodium Hydroxide (2.2 eq), Sodium Chloroacetate (1.0 eq). -
Formation of Dithiocarbamate:
-
Dissolve glycine in aqueous NaOH at 0°C.
-
Add
dropwise with vigorous stirring. The solution will turn orange/red as the dithiocarbamate forms. Stir for 4 hours at room temperature.
-
-
Cyclization:
-
Isolation:
-
Cool to room temperature.[4] The product (R3AA) precipitates as a pale yellow solid.
-
Filter, wash with cold water, and recrystallize from water/ethanol.
-
Protocol B: Knoevenagel Condensation (Library Generation)
Rationale: This is the industry-standard reaction to generate bioactive 5-arylidene derivatives. We utilize a buffered acetate system to prevent ring opening.
-
Reagents: R3AA (1.0 eq), Aromatic Aldehyde (1.0 eq), Sodium Acetate (3.0 eq), Glacial Acetic Acid (Solvent).
-
Procedure:
-
Suspend R3AA and the aldehyde in glacial acetic acid.
-
Add fused sodium acetate (acts as a weak base catalyst to deprotonate the C-5 position).
-
Reflux at 110°C for 4–6 hours.
-
-
Work-up:
-
Pour the hot reaction mixture into ice-cold water. The condensation product will precipitate immediately.
-
Filter and wash with water to remove excess acid and sodium acetate.
-
Yield Expectations: Typically 70–90%.
-
Medicinal Chemistry & The PAINS Liability
This section is critical for the "Trustworthiness" pillar of E-E-A-T. Rhodanines are often flagged as PAINS (Pan-Assay Interference Compounds) . A naive researcher may interpret a hit as a valid drug lead, when it is actually a false positive.
The Mechanism of Interference
Rhodanine derivatives, particularly after Knoevenagel condensation (forming an exocyclic double bond), become Michael Acceptors .
-
Covalent Modification: They can react non-specifically with nucleophilic cysteine residues on proteins.
-
Photometric Interference: Many derivatives absorb light in the UV-Vis range (300–450 nm), interfering with standard biochemical readouts.
-
Chelation: The dicarbonyl/thione system can chelate metal ions required for enzyme activity.
Validated Applications (The "Privileged" Side)
Despite the PAINS liability, the scaffold is successful when optimized correctly.
-
Epalrestat: An aldose reductase inhibitor used for diabetic neuropathy.[5] The carboxylic acid tail mimics the substrate, while the rhodanine ring engages the active site.
-
JSP-1 Inhibitors: Used to probe JNK signaling pathways.
-
Antifungal Agents: Inhibitors of PMT1 (Protein Mannosyl Transferase) in Candida albicans.[6][7]
Decision Logic for Hit Validation
Use the following workflow to determine if your R3AA-derived hit is a true lead or a PAINS artifact.
Figure 2: Strategic workflow for validating Rhodanine hits. Essential for distinguishing specific inhibition from promiscuous reactivity.
References
-
PubChem Compound Summary. (2025). 3-Thiazolidineacetic acid, 4-oxo-2-thioxo- (Rhodanine-3-acetic acid).[2][5][6][7][8][9][10][11] National Library of Medicine. [Link][8]
-
Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry.[10] [Link]
-
Orchard, M. G., et al. (2004).[6] Rhodanine-3-acetic acid derivatives as inhibitors of fungal protein mannosyl transferase 1 (PMT1).[6][7] Bioorganic & Medicinal Chemistry Letters.[6] [Link]
-
Maccari, R., et al. (2011). Rhodanine-3-acetic acid derivatives as aldose reductase inhibitors.[5] Bioorganic & Medicinal Chemistry.[2][4][6] [Link]
Sources
- 1. Rhodanine-3-acetic acid synthesis - chemicalbook [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Rhodanineacetic Acid Derivatives as Potential Drugs: Preparation, Hydrophobic Properties and Antifungal Activity of (5-Arylalkylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic Acids † - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rhodanine-3-acetic acid derivatives as inhibitors of fungal protein mannosyl transferase 1 (PMT1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 3-Thiazolidineacetic acid, 4-oxo-2-thioxo- | C5H5NO3S2 | CID 79793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pure-synth.com [pure-synth.com]
- 10. JP2009528978A - Method for preparing rhodanine-3-acetic acid, the main intermediate of epalrestat - Google Patents [patents.google.com]
- 11. Rhodanine-3-acetic acid, 98% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.ie]
Technical Guide: Solubility Profiling and Handling of Rhodanine-3-acetic Acid
Executive Summary
Rhodanine-3-acetic acid (RAA; CAS: 5718-83-2) is a privileged scaffold in medicinal chemistry, serving as a core intermediate for aldose reductase inhibitors (e.g., Epalrestat) and antimicrobial agents.[1][2] Its utility, however, is frequently bottlenecked by its specific solubility profile—it is an amphiphilic weak acid that exhibits drastic solubility changes in response to solvent polarity and pH.
This guide provides a validated technical framework for the solubilization, purification, and handling of RAA. It moves beyond simple solubility tables to explain the physicochemical causality of solvent interactions, ensuring reproducible experimental outcomes in drug discovery and organic synthesis workflows.
Part 1: Physicochemical Profile & Solubility Mechanism
To master the handling of RAA, one must understand the competition between its polar and non-polar structural elements.
Structural Determinants of Solubility
RAA contains two distinct functional domains that dictate its behavior:
-
The Rhodanine Core (Lipophilic/Polarizable): The 4-oxo-2-thioxo-1,3-thiazolidine ring is aromatic-like and polarizable due to the sulfur atoms. It drives solubility in dipolar aprotic solvents (DMSO, DMF) but limits solubility in pure water.
-
The N-Acetic Acid Tail (Hydrophilic/Ionizable): The carboxylic acid group (pKa
3.75) acts as a solubility switch.-
Protonated State (pH < 3.7): The molecule is neutral and aggregates due to
-stacking of the rings, leading to precipitation in aqueous media. -
Deprotonated State (pH > 5.0): Ionization to the carboxylate anion (
) disrupts aggregation and drastically increases aqueous solubility via ion-dipole interactions.
-
Key Physicochemical Parameters
| Parameter | Value | Implication for Solubility |
| Molecular Weight | 191.23 g/mol | Low MW facilitates dissolution in polar solvents. |
| pKa (Acid) | 3.75 ± 0.10 | Soluble in buffers pH > 5; precipitates in 0.1M HCl. |
| LogP (Octanol/Water) | ~0.2 - 0.6 (Predicted) | Moderately lipophilic; requires organic co-solvents for bioassays. |
| Melting Point | 145–148 °C | High crystal lattice energy; requires heat for dissolution in alcohols. |
Part 2: Solvent Compatibility Matrix
The following matrix categorizes solvents based on their interaction mechanism with RAA. Data is synthesized from standard synthetic protocols and solubility screens.
Table 1: Solubility Performance by Solvent Class
| Solvent Class | Representative Solvents | Solubility Rating | Primary Interaction Mechanism | Application |
| Dipolar Aprotic | DMSO, DMF | Excellent (> 200 mM) | Dipole-dipole interactions disrupt ring stacking. | Stock Solutions for bioassays; Chemical synthesis.[3] |
| Protic Polar | Methanol, Ethanol | Good (~25 mg/mL in MeOH) | Hydrogen bonding with carboxyl/carbonyl groups. | Recrystallization; TLC spotting. |
| Acidic Organic | Glacial Acetic Acid | High (at boiling) | "Like dissolves like"; disrupts H-bond dimers. | Purification (Recrystallization standard).[4] |
| Aqueous (Acidic) | 0.1 M HCl, Water (pH < 3) | Insoluble | Hydrophobic effect dominates; molecule is neutral. | Precipitation/Isolation.[5][6] |
| Aqueous (Basic) | 0.1 M NaOH, NaHCO₃ | High | Salt formation (R-COO⁻ Na⁺). | Extraction; pH-switch purification. |
| Non-Polar | Hexane, Diethyl Ether | Insoluble | Lack of polarity to overcome lattice energy. | Anti-solvent precipitation; Washing.[6] |
Part 3: Solubility Visualization & Logic
The following diagram illustrates the critical "pH-Switch" mechanism used to purify RAA from aqueous reaction mixtures.
Caption: The reversible pH-dependent solubility switch of Rhodanine-3-acetic acid allows for efficient purification from aqueous media.
Part 4: Practical Protocols
These protocols are designed to be self-validating. If the expected physical change (dissolution/precipitation) does not occur, check the troubleshooting notes immediately.
Protocol A: Preparation of 100 mM Stock Solution (Bioassays)
Context: For use in high-throughput screening or cellular assays. DMSO is the gold standard due to its miscibility with aqueous culture media.
-
Calculate: For 10 mL of 100 mM stock, weigh 191.2 mg of RAA.
-
Weigh: Transfer RAA into a pre-weighed, sterile amber glass vial (RAA is light sensitive over long periods).
-
Dissolve: Add 10 mL of anhydrous DMSO (Dimethyl Sulfoxide).
-
Note: Do not use "wet" DMSO; water content >0.1% can cause micro-precipitation upon freezing.
-
-
Vortex: Vortex vigorously for 30 seconds. The solution should be clear and yellow.[7]
-
Validation: Visually inspect for turbidity. If turbid, sonicate at 40°C for 5 minutes.
-
Storage: Aliquot into small volumes (e.g., 50 µL) to avoid repeated freeze-thaw cycles. Store at -20°C.
Protocol B: Purification via Recrystallization (Glacial Acetic Acid)
Context: This is the preferred method for obtaining high-purity crystals (mp 145-148°C) after synthesis.
-
Saturation: Place crude RAA in a round-bottom flask. Add the minimum amount of Glacial Acetic Acid required to cover the solid.
-
Heating: Heat the mixture to boiling (approx. 118°C) with stirring.
-
Critical Step: Add additional acetic acid dropwise only until the solid completely dissolves. Do not add excess solvent.
-
-
Filtration (Hot): If insoluble particles (dust/impurities) remain, filter rapidly through a pre-warmed glass frit or fluted filter paper.
-
Nucleation: Allow the filtrate to cool slowly to room temperature undisturbed.
-
Mechanism:[2] Slow cooling promotes the growth of pure crystal lattices, excluding impurities.
-
-
Collection: Filter the resulting crystals.
-
Washing: Wash the crystals with a small volume of cold 50% Ethanol/Water (RAA is sparingly soluble in this mixture when cold) to remove acetic acid residues.
-
Drying: Dry in a vacuum oven at 50°C for 4 hours.
Protocol C: The "pH-Switch" Purification (Aqueous)
Context: Used to separate RAA from non-acidic impurities (e.g., unreacted rhodanine core or neutral side products).
-
Dissolution: Suspend crude solid in water. Add 1M NaOH dropwise until pH
8-9. The solid should dissolve completely to form a yellow solution. -
Filtration: Filter the solution to remove any non-acidic insoluble impurities.
-
Precipitation: While stirring, add 1M HCl dropwise to the filtrate.
-
Observation: As pH drops below 4, a heavy precipitate will form. Continue until pH
2.[8]
-
-
Isolation: Filter the precipitate, wash with cold water, and dry.
Part 5: Troubleshooting & Stability
| Issue | Probable Cause | Corrective Action |
| Precipitation in Media | Stock solution concentration too high (>0.5% DMSO final). | Dilute stock to <0.1% DMSO final concentration. Ensure rapid mixing during addition. |
| Oily Product | Impurities preventing crystallization. | Use the "pH-Switch" (Protocol C) first, then recrystallize (Protocol B). |
| Hydrolysis | Prolonged storage in aqueous base. | RAA is susceptible to hydrolysis of the thioxo group in strong base over time. Prepare fresh or store as solid. |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22026, Rhodanine-3-acetic acid. Retrieved from [Link]
-
Mettler Toledo. Recrystallization Guide: Solvents and Methods. (General reference for recrystallization thermodynamics). Retrieved from [Link][4]
-
Sortino, M., et al. (2007). Antifungal activity of (5-arylalkylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acids. (Describes synthesis and solubility in biological contexts). Bioorganic & Medicinal Chemistry.
Sources
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- 5. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 6. JP2009528978A - Method for preparing rhodanine-3-acetic acid, the main intermediate of epalrestat - Google Patents [patents.google.com]
- 7. Rhodanine-3-acetic acid CAS#: 5718-83-2 [m.chemicalbook.com]
- 8. data.epo.org [data.epo.org]
The Rhodanine Paradox: Navigating Biological Potency and Assay Interference in Drug Discovery
[1]
Executive Summary: The "Privileged" vs. "PAINS" Dichotomy
The rhodanine scaffold (2-thioxo-4-thiazolidinone) occupies a unique and controversial position in medicinal chemistry. Historically termed a "privileged scaffold" due to its ability to bind diverse biological targets—ranging from bacterial cell wall enzymes to apoptotic regulators—it is simultaneously one of the most notorious offenders in the Pan-Assay Interference Compounds (PAINS) category.
For drug development professionals, the rhodanine core presents a high-risk, high-reward challenge. While it serves as the backbone for Epalrestat , a clinically approved aldose reductase inhibitor, it is also responsible for thousands of false-positive hits in High-Throughput Screening (HTS) campaigns due to aggregation, redox cycling, and non-specific covalent trapping.
This guide provides a rigorous technical framework for distinguishing bona fide biological activity from assay artifacts, offering validated protocols for synthesis and hit de-convolution.
Chemical Biology of the Scaffold
The biological significance of rhodanine stems from its specific electronic distribution and reactivity profile. The core structure allows for derivatization primarily at the N3 and C5 positions, but it is the exocyclic sulfur and the activated methylene at C5 that drive its chemical biology.
Core Reactivity Mechanisms
-
Michael Acceptor Physiology: The most common derivative, 5-arylidenerhodanine, possesses an exocyclic double bond conjugated with the carbonyl and thiocarbonyl groups. This system acts as a Michael acceptor, susceptible to nucleophilic attack by thiol-rich protein domains (e.g., cysteine residues).
-
Metal Chelation: The soft sulfur and hard oxygen atoms allow bidentate chelation of metal ions (Zn²⁺, Cu²⁺), potentially inhibiting metalloenzymes via sequestration rather than competitive binding.
-
Photo-excitation: Upon exposure to specific wavelengths used in fluorescence assays, certain rhodanine derivatives can form excited states that generate singlet oxygen or covalently crosslink to proteins, leading to false readouts.
Visualization: The Reactivity Pathway
Figure 1: Synthetic pathway to the active 5-arylidene scaffold and its three primary modes of biological interaction (specific and non-specific).
Validated Therapeutic Utility: The Case of Epalrestat[4]
Despite the PAINS stigma, the rhodanine scaffold is clinically validated. Epalrestat is the definitive proof-of-concept, approved (Japan/India) for the treatment of diabetic neuropathy.
Mechanism of Action (MoA)
Epalrestat functions as a potent, reversible, and non-competitive inhibitor of Aldose Reductase (AR) .[1]
-
Pathology: In hyperglycemia, AR converts excess glucose into sorbitol via the polyol pathway.[2][1] Sorbitol accumulation causes osmotic stress and depletes NADPH/glutathione, leading to oxidative damage in neurons.[2]
-
Intervention: Epalrestat binds to the hydrophobic pocket of AR. Crucially, the rhodanine acetic acid moiety interacts with the active site residues (Tyr48, His110, Trp111) via hydrogen bonding, demonstrating that specific non-covalent binding is achievable with this scaffold.
Structure-Activity Relationship (SAR) Data
The following table summarizes key SAR trends for rhodanine derivatives across different therapeutic areas, highlighting the fine line between activity and toxicity.
| Therapeutic Area | Target / Mechanism | Critical SAR Feature | IC50 / MIC Range |
| Metabolic | Aldose Reductase (Epalrestat) | N-acetic acid side chain is essential for hydrophilic pocket binding. | 10 - 50 nM |
| Antimicrobial | MurB / Cell Wall Synthesis | C5-arylidene hydrophobicity correlates with membrane permeation. | 2 - 10 µg/mL |
| Antiviral | HCV NS3 Protease | Long lipophilic chains at N3 often induce non-specific aggregation (Caution). | < 1 µM (often artifact) |
| Anticancer | Bcl-xL / Mcl-1 | Electron-withdrawing groups on C5-phenyl ring enhance Michael acceptor reactivity. | 0.5 - 5 µM |
The PAINS Challenge: Mechanisms of Interference
To work with rhodanines, one must understand how they deceive assays.
-
Colloidal Aggregation: Lipophilic rhodanine derivatives often form micellar aggregates at micromolar concentrations. These aggregates sequester enzymes non-specifically, appearing as "inhibition" in biochemical assays.
-
Redox Cycling: In the presence of reducing agents (DTT, TCEP) common in kinase assays, rhodanines can cycle to generate Hydrogen Peroxide (
), which oxidizes enzyme active sites. -
Light Absorption: Many arylidene rhodanines are yellow/orange, absorbing in the 350–450 nm range. This overlaps with common colorimetric readouts, leading to inner-filter effects.
Experimental Protocols
Synthesis: Green Knoevenagel Condensation
Standardizing the production of 5-arylidenerhodanines without toxic solvents.
Reagents: Rhodanine (1.0 eq), Aromatic Aldehyde (1.0 eq), Sodium Acetate (1.5 eq), Glacial Acetic Acid (solvent). Alternative (Green): Choline Chloride:Urea (Deep Eutectic Solvent).[3]
Protocol:
-
Dissolution: Dissolve 1.0 mmol of rhodanine and 1.0 mmol of the target aldehyde in 3 mL of Deep Eutectic Solvent (DES) or Acetic Acid.
-
Reflux: Heat the mixture to 80°C for 60–90 minutes. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 3:1).
-
Precipitation: Pour the reaction mixture into 20 mL of ice-cold water. The product will precipitate as a colored solid.
-
Purification: Filter the precipitate and wash 3x with cold water and 1x with cold ethanol. Recrystallize from ethanol/DMF.
-
Validation: Verify structure via ¹H-NMR (Look for the singlet vinyl proton at
7.5–7.8 ppm).
Hit Validation Workflow (The "Application Scientist" Standard)
Every rhodanine hit from a primary screen must undergo this rigorous de-convolution process.
Figure 2: Critical decision tree for validating rhodanine hits. Failure at any step indicates a likely PAINS artifact.
Protocol Explanation:
-
Detergent Sensitivity: Aggregators are disrupted by non-ionic detergents. If adding 0.01% Triton X-100 abolishes the inhibition, the compound is a false positive (aggregator).
-
Stoichiometry (SPR): Surface Plasmon Resonance is non-negotiable. A true drug candidate (like Epalrestat) will show 1:1 binding kinetics. Non-specific binders will show "square" sensorgrams or super-stoichiometric binding (e.g., 10:1).
Future Outlook
The future of the rhodanine scaffold lies in "Scaffold Hopping" and "Covalent Warhead Tuning."
-
Bioisosteres: Replacing the thiazolidinone ring with a thiazolidinedione (TZD) often retains specific binding while reducing Michael acceptor reactivity.
-
Targeted Covalency: Instead of random reactivity, modern design places the rhodanine warhead to specifically target non-catalytic cysteines (Targeted Covalent Inhibitors - TCI), turning the "bug" of reactivity into a "feature" of prolonged residence time.
References
-
Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays.[4] Journal of Medicinal Chemistry. Link
-
Tomasic, T., & Masic, L. P. (2012). Rhodanine as a scaffold in drug discovery: a critical review of its biological activities and mechanisms of target modulation.[4] Expert Opinion on Drug Discovery. Link
-
Mermer, A. (2021). The Importance of Rhodanine Scaffold in Medicinal Chemistry: A Comprehensive Overview. Mini Reviews in Medicinal Chemistry. Link
-
Ramirez, M. A., & Borja, N. L. (2008). Epalrestat: an aldose reductase inhibitor for the treatment of diabetic neuropathy.[2] Pharmacotherapy.[5] Link
-
Dahlin, J. L., et al. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition. Journal of Medicinal Chemistry. Link
3-Thiazolidineacetic acid, 2,4-dithioxo- safety and handling
Safety, Handling, and Data Integrity in Drug Discovery[1][2]
Executive Summary
3-Thiazolidineacetic acid, 2,4-dithioxo- (Rhodanine-3-acetic acid) is a critical heterocyclic scaffold in medicinal chemistry, widely utilized for synthesizing aldose reductase inhibitors and antimicrobial agents via Knoevenagel condensations. However, its utility is complicated by two distinct risk profiles: occupational hazards (irritation/sensitization) and data integrity risks (Pan-Assay Interference Compounds - PAINS).
This guide deviates from standard safety data sheets (SDS) to address the specific needs of drug development professionals. It integrates physical handling protocols with "data safety" measures to prevent false positives in high-throughput screening (HTS).
Part 1: Physicochemical Profile & Hazard Identification
Identity Verification:
-
Formula: C₅H₅NO₂S₃
-
Appearance: Pale yellow to yellow crystalline powder.
-
Solubility: Soluble in DMSO, DMF, Methanol; poorly soluble in water (unless ionized at pH > 4.0).
Core Hazards (GHS Classification): Unlike the herbicide 2,4-D (often confused in search queries due to nomenclature similarities), this compound is a sulfur-rich heterocycle.
| Hazard Class | Category | Statement | Mechanism of Action |
| Skin Irritation | Cat 2 | H315: Causes skin irritation | Acidic carboxylic moiety + reactive thione groups. |
| Eye Irritation | Cat 2A | H319: Causes serious eye irritation | Direct mucosal contact causes pH drop and local inflammation. |
| STOT-SE | Cat 3 | H335: May cause respiratory irritation | Inhalation of fine dust affects upper respiratory tract. |
Critical Stability Note: The molecule contains an active methylene group at the C5 position and two thione (C=S) / carbonyl groups. It is susceptible to hydrolysis under strong basic conditions and photolytic degradation .
-
Storage Directive: Store at +2°C to +8°C, protected from light and moisture.
Part 2: Advanced Handling & Storage Protocols
Standard lab safety (gloves/glasses) is insufficient for high-precision workflows. The following protocols ensure both operator safety and compound stability.
Protocol A: Anti-Static Weighing & Solubilization
Rationale: Rhodanine derivatives are often fine, electrostatic powders. Static discharge can disperse the irritant dust, posing an inhalation risk and altering stoichiometry.
-
Engineering Control: All weighing must occur inside a chemical fume hood or a powder containment enclosure (balance enclosure).
-
PPE Layering:
-
Primary: Nitrile gloves (0.11 mm min thickness).
-
Respiratory: N95/P2 mask if weighing >500 mg outside a closed system.
-
-
Static Mitigation: Use an ionizing bar or anti-static gun on the spatula and weigh boat before contact.
-
Solubilization (DMSO Stock):
-
Dissolve in anhydrous DMSO to create 10-50 mM stocks.
-
Caution: The dissolution is endothermic. Vortex in a sealed tube.
-
Self-Validating Step: Inspect for "crashing out." If the solution is cloudy, the compound is aggregating (a common PAINS behavior), rendering toxicity data invalid. Sonicate until clear.
-
Protocol B: Waste Stream Management
-
Segregation: Do not mix with oxidizing acids (Nitric, Perchloric). The thione sulfur can be oxidized to sulfoxides/sulfones violently or release SO₂/NOx gases.
-
Disposal: Classify as "Sulfur-containing Organic Waste." Do not dispose of in standard aqueous waste streams due to potential aquatic toxicity (common for rhodanines).
Part 3: Synthesis Safety (Knoevenagel Condensation)
The primary application of this molecule is the condensation with aldehydes at the C5 position.
Reaction Risks:
-
Catalyst Incompatibility: Reactions often use piperidine or ammonium acetate.
-
Thermal Runaway: While rare, the reaction is exothermic.
-
By-product Management: Water is generated. In toluene reflux (Dean-Stark), ensure the trap is not blocked to prevent pressure buildup.
Visual Workflow: Handling Decision Tree
Caption: Decision tree for safe handling and solvent selection to minimize exposure and aggregation risks.
Part 4: Data Integrity & Toxicology (The "Scientist's Safety")
For drug developers, the "safety" of the data is as critical as physical safety. 3-Thiazolidineacetic acid, 2,4-dithioxo- is a known PAINS (Pan-Assay Interference Compound) scaffold.[5][6]
The PAINS Hazard
Rhodanines can generate false positives in HTS via two mechanisms:
-
Photometric Interference: The molecule absorbs UV/Vis light (approx. 300-400 nm range), interfering with colorimetric readouts.
-
Covalent Modification: The exocyclic sulfur or the C5-alkene (after reaction) can act as a Michael acceptor, covalently modifying nucleophilic residues (Cysteine) on the target protein.
Validation Protocol (To ensure data safety):
-
Detergent Control: Run assays with 0.01% Triton X-100. If activity disappears, the inhibition was likely due to non-specific aggregation, not binding.
-
Reversibility Check: Dilute the enzyme-inhibitor complex. If activity does not recover, the inhibition is covalent (potentially toxic/reactive) rather than pharmacological.
Visual Workflow: PAINS Interference Mechanism
Caption: Mechanisms by which Rhodanine-3-acetic acid generates false positive data in drug discovery assays.
Part 5: Emergency Response
| Scenario | Immediate Action | Medical/Follow-up |
| Eye Contact | Rinse cautiously with water for 15 mins.[7][8] Remove contact lenses.[8][9][10][11][12] | Seek ophthalmologist if irritation persists (pH < 4 risk). |
| Skin Contact | Wash with soap and water.[13][8][9][11][14][15] Do not use ethanol (increases absorption). | Monitor for sensitization (redness/rash). |
| Spill (Powder) | Wet wipe or cover with damp absorbent to prevent dust. | Dispose as hazardous sulfur waste. |
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 79793, Rhodanine-3-acetic acid. PubChem. Available at: [Link]
-
Baell, J. B., & Holloway, G. A. (2010).[16] New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays.[16] Journal of Medicinal Chemistry. Available at: [Link]
-
Tomasic, T., & Masic, L. P. (2012). Rhodanine as a scaffold in drug discovery: a critical review of its biological activities and mechanisms of target modulation. Expert Opinion on Drug Discovery. Available at: [Link]
Sources
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- 3. nbinno.com [nbinno.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Rhodanine as a scaffold in drug discovery: a critical review of its biological activities and mechanisms of target modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
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An In-depth Technical Guide to the Mechanism of Action of Rhodanine-3-acetic Acid and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rhodanine-3-acetic acid and its derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry. Possessing a privileged scaffold, these molecules demonstrate a remarkable ability to interact with a diverse array of biological targets, leading to a broad spectrum of pharmacological activities.[1] This guide provides a comprehensive technical overview of the elucidated and proposed mechanisms of action for this compound class, focusing on key therapeutic areas such as oncology, infectious diseases, and metabolic disorders. We will delve into the molecular interactions, cellular consequences, and the experimental methodologies employed to uncover these mechanisms, offering field-proven insights for researchers engaged in drug discovery and development.
Introduction: The Rhodanine Scaffold as a Privileged Structure
The rhodanine core, a 2-thioxothiazolidin-4-one heterocycle, is a highly decorated scaffold in drug discovery.[1] Its synthetic tractability, allowing for structural diversification at the C-5 and N-3 positions, has enabled the generation of vast compound libraries.[1] The addition of an acetic acid moiety at the N-3 position, creating rhodanine-3-acetic acid, enhances solubility and provides an additional interaction point, expanding the compound's potential to engage with biological targets.[2] This has led to the development of novel therapeutic leads against a multitude of diseases.[1][3] One of the most notable examples is Epalrestat, a rhodanine-3-acetic acid derivative that functions as an aldose reductase inhibitor and has been marketed in Japan since 1992 for the treatment of diabetic neuropathy.[4][5] The clinical success and favorable safety profile of Epalrestat have spurred further investigation into the broader therapeutic potential of the rhodanine-3-acetic acid scaffold.[4]
Molecular Mechanisms of Action: A Multi-Target Profile
Rhodanine-3-acetic acid derivatives exert their biological effects by interacting with a range of protein targets. The specific mechanism is highly dependent on the substitutions at the C-5 position of the rhodanine ring.
Anticancer Activity: Disruption of Cellular Proliferation
A significant body of research points to the disruption of microtubule dynamics as a key anticancer mechanism for certain rhodanine-3-acetic acid derivatives.[6][7][8]
-
Mechanism: Cancer cells are particularly vulnerable to agents that interfere with the dynamic instability of microtubules, which is essential for mitotic spindle formation and cell division.[8] Specific amide-functionalized rhodanine-3-acetic acid derivatives have been shown to act as microtubule-stabilizing agents.[7]
-
Target Interaction: Computational docking studies have revealed that these derivatives can interact with tubulin at the Taxol binding site.[7][8] This interaction promotes the assembly of protofilaments, leading to microtubule stabilization, cell cycle arrest, and ultimately, apoptosis.[7]
The B-cell lymphoma 2 (BCL-2) family of proteins are crucial regulators of apoptosis.[9] Overexpression of anti-apoptotic members like BCL-XL and Myeloid cell leukemia 1 (MCL-1) is a common survival mechanism in cancer cells.
-
Mechanism: Rhodanine-based compounds have been developed as BH3-mimetics. These molecules mimic the action of pro-apoptotic BH3-only proteins (e.g., BIM, PUMA), which bind to and inhibit anti-apoptotic BCL-2 family members.[10] This inhibition releases pro-apoptotic effector proteins like BAX and BAK, leading to mitochondrial outer membrane permeabilization and apoptosis.[9][10]
-
Target Selectivity: By modifying the rhodanine scaffold, researchers have been able to develop inhibitors with varying selectivity for different BCL-2 family members, including BCL-XL and MCL-1.[11] This is a critical aspect of development, as different cancers exhibit dependencies on specific anti-apoptotic proteins.[12]
Signaling Pathway: Rhodanine-Based BH3-Mimetics Inducing Apoptosis A simplified representation of how rhodanine derivatives can inhibit anti-apoptotic proteins.
Caption: Rhodanine derivatives inhibit MCL-1/BCL-XL, freeing BAX/BAK to trigger apoptosis.
Antimicrobial and Antifungal Activity
-
Mechanism: Protein O-mannosylation is a critical process for the integrity of the fungal cell wall.[13] Rhodanine-3-acetic acid derivatives have been identified as the first inhibitors of Candida albicans PMT1.[13][14] Inhibition of this enzyme disrupts cell wall synthesis, leading to morphological changes and loss of viability.[15]
-
Potency: Certain derivatives exhibit potent inhibition of C. albicans PMT1 with IC50 values in the sub-micromolar range (0.2-0.5 µM).[13][14]
Rhodanine-3-acetic acid derivatives have demonstrated activity against a range of bacteria, particularly Gram-positive strains, including methicillin-resistant Staphylococcus aureus (MRSA).[16][17][18]
-
Proposed Mechanisms: The antimicrobial action is thought to stem from the ability to interfere with essential microbial functions, such as cell wall synthesis and protein production.[2] Some studies suggest that the antibacterial activity of rhodanine derivatives is due to the inhibition of DNA gyrase and topoisomerase IV.[18]
Antidiabetic and Anti-inflammatory Activity
-
Aldose Reductase Inhibition: As exemplified by Epalrestat, rhodanine-3-acetic acid derivatives can inhibit aldose reductase, a key enzyme in the polyol pathway.[4] Under hyperglycemic conditions, this pathway contributes to diabetic complications.[4]
-
α-Amylase Inhibition: Some derivatives have shown potent α-amylase inhibitory activity, suggesting a role in managing postprandial hyperglycemia.[19]
-
Anti-inflammatory Effects: The scaffold has been associated with the inhibition of pro-inflammatory cytokines and enzymes, indicating potential for treating inflammatory diseases.[2]
Quantitative Data Summary
The inhibitory activity of Rhodanine-3-acetic acid derivatives varies significantly based on their specific substitutions and the biological target.
| Derivative Class | Target Enzyme/Cell Line | Reported IC50/MIC | Reference |
| Amide-functionalized | A549, PC-3, HepG2 cells | 7.0 to 20.3 µM | [6][8] |
| Phenylalkoxy substituted | Candida albicans PMT1 | 0.2-0.5 µM | [13][14] |
| 3-α-carboxyethyl rhodanine | HeLa cells | 200 µg/mL | [4][20] |
| 4-(Trifluoromethyl)phenyl ester | MRSA | ≥15.62 µM (MIC) | [17] |
| N-substituted-5-benzylidene | Acetylcholinesterase (AChE) | 27.29 – 112.58 µM | [21] |
Experimental Protocols for Mechanistic Elucidation
Protocol: In Vitro Tubulin Polymerization Assay
This assay is crucial for confirming the direct interaction of a compound with tubulin and its effect on polymerization dynamics.
Causality: To distinguish between microtubule-stabilizing and -destabilizing agents, it's essential to monitor the change in turbidity (light scattering) of a tubulin solution over time. An increase in absorbance indicates polymerization.
Methodology:
-
Preparation: Reconstitute lyophilized tubulin protein in a glutamate-based polymerization buffer. Keep on ice.
-
Reaction Setup: In a 96-well plate, add the polymerization buffer, GTP (a necessary cofactor for polymerization), and the test rhodanine derivative at various concentrations.
-
Initiation: Add the tubulin solution to each well to initiate the reaction.
-
Measurement: Immediately place the plate in a spectrophotometer pre-warmed to 37°C. Measure the absorbance at 340 nm every minute for 60 minutes.
-
Controls: Include a positive control (e.g., Paclitaxel for stabilization) and a negative control (DMSO vehicle).
-
Analysis: Plot absorbance versus time. An increased rate and extent of polymerization compared to the DMSO control indicate a microtubule-stabilizing effect.[7]
Workflow: Tubulin Polymerization Assay A flowchart detailing the key steps in assessing a compound's effect on tubulin dynamics.
Caption: Workflow for the in vitro tubulin polymerization assay.
Protocol: Fluorescence Polarization Assay for BCL-2 Family Inhibition
This is a competitive binding assay to quantify the ability of a compound to disrupt the interaction between an anti-apoptotic protein and a pro-apoptotic BH3 peptide.
Causality: A small, fluorescently-labeled peptide (like Flu-Bak) will tumble rapidly in solution, resulting in low fluorescence polarization. When bound to a large protein (like MCL-1), its tumbling slows, and polarization increases. A test compound that displaces the peptide will cause a decrease in polarization.
Methodology:
-
Reagent Preparation: Prepare a solution of the recombinant anti-apoptotic protein (e.g., MCL-1 or BCL-XL) and a fluorescently labeled BH3 peptide (e.g., Flu-Bak).
-
Compound Titration: Serially dilute the test rhodanine derivative in an appropriate assay buffer.
-
Assay Plate Setup: In a black, low-volume 384-well plate, add the protein, the fluorescent peptide, and the test compound dilutions.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 1-2 hours) to allow the binding to reach equilibrium.
-
Measurement: Read the fluorescence polarization on a plate reader equipped with appropriate filters.
-
Data Analysis: Plot the change in millipolarization units (mP) against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[11]
Conclusion and Future Directions
The rhodanine-3-acetic acid scaffold is a remarkably versatile platform for the development of novel therapeutics. Its derivatives have demonstrated a wide range of biological activities through the modulation of diverse targets, including tubulin, BCL-2 family proteins, and various microbial enzymes. The success of this scaffold is rooted in its synthetic accessibility and the ability to fine-tune its properties through chemical modification.
Future research should focus on several key areas:
-
Improving Selectivity: For targets like the BCL-2 family, enhancing selectivity is crucial to minimize off-target effects and improve the therapeutic index.
-
Overcoming Resistance: In both oncology and infectious disease, understanding and circumventing resistance mechanisms will be paramount.
-
Pharmacokinetic Optimization: Further chemical modifications to improve the ADME (absorption, distribution, metabolism, and excretion) properties of lead compounds will be necessary for clinical translation.
By continuing to explore the rich chemical space of rhodanine-3-acetic acid derivatives and applying rigorous mechanistic studies, the scientific community can unlock the full potential of this privileged scaffold to address unmet medical needs.
References
-
Zhou, X., Liu, J., Meng, J., Fu, Y., Wu, Z., Ouyang, G., & Wang, Z. (2021). Discovery of facile amides-functionalized rhodanine-3-acetic acid derivatives as potential anticancer agents by disrupting microtubule dynamics. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1996-2009. [Link]
-
Orchard, M. G., Neuss, J. C., Galley, C. M., Carr, A., Porter, D. W., Smith, P., ... & Page, M. (2004). Rhodanine-3-acetic acid derivatives as inhibitors of fungal protein mannosyl transferase 1 (PMT1). Bioorganic & medicinal chemistry letters, 14(15), 3975-3978. [Link]
-
Kaur, R., Chaudhary, S., Kumar, K., & Kumar, V. (2022). Rhodanine derivatives: An insight into the synthetic and medicinal perspectives as antimicrobial and antiviral agents. Chemical biology & drug design, 100(6), 931-954. [Link]
-
Zhou, X., Liu, J., Meng, J., Fu, Y., Wu, Z., Ouyang, G., & Wang, Z. (2021). Discovery of facile amides-functionalized rhodanine-3-acetic acid derivatives as potential anticancer agents by disrupting microtubule dynamics. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1996-2009. [Link]
-
Zhou, X., Liu, J., Meng, J., Fu, Y., Wu, Z., Ouyang, G., & Wang, Z. (2021). Discovery of facile amides-functionalized rhodanine-3-acetic acid derivatives as potential anticancer agents by disrupting microtubule dynamics. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1996-2009. [Link]
-
(2020). Rhodanine- 3- acetic acid derivatives. ResearchGate. [Link]
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Trotsko, N., & Szczepański, J. (2022). Anticancer Profile of Rhodanines. Encyclopedia.pub. [Link]
-
(2024). Acetylcholinesterase Inhibition Activity and Molecular Docking Studies of 3-α-Carboxy Ethyl/3-Benzamidoacetic Acid Rhodanine Derivatives. [Link]
-
Imrich, J., Gsol, N., Károlyiová, J., Jantová, S., & Greif, G. (2012). Rhodanineacetic Acid Derivatives as Potential Drugs: Preparation, Hydrophobic Properties and Antifungal Activity of (5-Arylalkylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic Acids. Molecules, 17(5), 5553-5573. [Link]
-
(2025). Rhodanine-3-acetic acid derivatives as inhibitors of fungal protein mannosyl transferase 1 (PMT1) | Request PDF. ResearchGate. [Link]
-
Zare, A., et al. (n.d.). Synthesis and antibacterial activity evaluation of novel rhodanine based amide derivatives. [Link]
-
(2025). Synthesis and potential antibacterial activity of new rhodanine-3-acetic acid derivatives | Request PDF. ResearchGate. [Link]
-
Krátký, M., Stolaříková, J., Vinšová, J., & Vorčáková, K. (2017). Antimicrobial activity of rhodanine-3-acetic acid derivatives. Bioorganic & medicinal chemistry, 25(6), 1971-1977. [Link]
-
Orchard, M. G., et al. (2004). Rhodanine-3-acetic acid derivatives as inhibitors of fungal protein mannosyl transferase 1 (PMT1). Oxford Global Health. [Link]
-
Trotsko, N., & Szczepański, J. (2022). Anticancer Profile of Rhodanines: Structure–Activity Relationship (SAR) and Molecular Targets—A Review. International Journal of Molecular Sciences, 23(12), 6475. [Link]
-
Opperman, T. J., Kwasny, S. M., Williams, J. D., Khan, A., Peet, N. P., Moir, D. T., & Bowlin, T. L. (2016). In Vitro Antibacterial Activity of Rhodanine Derivatives against Pathogenic Clinical Isolates. PloS one, 11(10), e0164227. [Link]
-
Szymańska, E., et al. (2020). Synthesis, Crystal Structures, Lipophilic Properties and Antimicrobial Activity of 5-Pyridylmethylidene-3-rhodanine-carboxyalkyl Acids Derivatives. Molecules, 25(18), 4252. [Link]
-
Bojarczuk, K., Sasi, B. K., Gobessi, S., & Efremov, D. G. (2021). Inhibition of the anti-apoptotic protein MCL-1 severely suppresses human hematopoiesis. Haematologica, 106(12), 3169. [Link]
-
(2025). Synthesis of a rhodanine-based compound library targeting Bcl-XL and Mcl-1. ResearchGate. [Link]
-
Al-Harbi, S., & Abdul-Aziz, A. (2021). Mcl-1 Inhibition: Managing Malignancy in Multiple Myeloma. Frontiers in Oncology, 11, 706821. [Link]
-
Ramsey, H. E., & D’Souza, S. (2018). MCL-1 inhibition in cancer treatment. OncoTargets and therapy, 11, 7089. [Link]
-
O’Donovan, D., et al. (2022). Inhibition of MCL1 induces apoptosis in anaplastic large cell lymphoma and in primary effusion lymphoma. Oncogenesis, 11(1), 1-11. [Link]
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- 1. Rhodanine derivatives: An insight into the synthetic and medicinal perspectives as antimicrobial and antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CAS # 5718-83-2, Rhodanine-3-acetic acid, Rhodanine-N-acetic acid, 4-Oxo-2-thioxo-3-thiazolidinylacetic acid - chemBlink [chemblink.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Anticancer Profile of Rhodanines | Encyclopedia MDPI [encyclopedia.pub]
- 5. Synthesis, Crystal Structures, Lipophilic Properties and Antimicrobial Activity of 5-Pyridylmethylidene-3-rhodanine-carboxyalkyl Acids Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Discovery of facile amides-functionalized rhodanine-3-acetic acid derivatives as potential anticancer agents by disrupting microtubule dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 21. nanobioletters.com [nanobioletters.com]
Rhodanine-3-acetic Acid: A Technical Guide to Synthesis, Medicinal Chemistry, and Liability Assessment
[1]
Executive Summary & Strategic Value
Rhodanine-3-acetic acid (RAA) represents a "privileged scaffold" in medicinal chemistry, characterized by its ability to bind multiple biological targets with high affinity. Structurally, it consists of a 4-oxo-2-thioxothiazolidine core substituted at the N-3 position with an acetic acid moiety.[1][2]
Its strategic value is validated by Epalrestat , the only commercially available aldose reductase inhibitor (ARI) for diabetic neuropathy, which utilizes the rhodanine-3-acetic acid core.[1] However, this scaffold is a double-edged sword. While it offers potent binding via hydrogen bonding (carboxylic acid tail) and hydrophobic interactions (C-5 arylidene tail), it is frequently flagged as a Pan-Assay Interference Compound (PAINS) .[3]
This guide provides a rigorous technical review of RAA, moving beyond basic synthesis to address the critical balance between genuine therapeutic efficacy and assay interference artifacts.
Chemical Foundation & Synthesis Architectures
The synthesis of RAA derivatives typically follows a modular "head-and-tail" approach.[1] The "head" (RAA core) acts as the nucleophile, while the "tail" (aromatic aldehyde) provides diversity via Knoevenagel condensation.
Core Scaffold Synthesis
The fundamental synthesis of the RAA core (2-(4-oxo-2-thioxothiazolidin-3-yl)acetic acid) is achieved through the reaction of glycine with carbon disulfide (
Mechanism:
-
Dithiocarbamate Formation: Glycine reacts with
in the presence of a base (KOH or NaOH) to form the dithiocarbamate intermediate.[1] -
Cyclization: Reaction with sodium chloroacetate followed by acidic cyclization yields the rhodanine ring.[1]
Derivatization: The Knoevenagel Condensation
The C-5 methylene group of the rhodanine ring is highly acidic (
Green Chemistry Protocols: Recent literature emphasizes environmentally benign catalysts over traditional piperidine/acetic acid methods.[1]
-
Alum (
): Acts as a mild Lewis acid catalyst in aqueous media. -
Deep Eutectic Solvents (DES): Choline chloride:urea (1:[4]2) systems allow for catalyst-free synthesis at moderate temperatures.[1]
Caption: Modular synthesis workflow from glycine precursor to bioactive 5-arylidene derivatives.
Medicinal Chemistry & SAR (Structure-Activity Relationship)[1][2]
The biological activity of RAA derivatives is governed by specific steric and electronic features.
Aldose Reductase Inhibition (Diabetic Complications)
This is the most validated application of the RAA scaffold.
-
Mechanism: Aldose Reductase (ALR2) reduces glucose to sorbitol.[1] Accumulation of sorbitol leads to osmotic stress in nerves (neuropathy).[1]
-
SAR Insights:
-
N-3 Acetic Acid Head: The carboxylic acid is essential .[1] It interacts with the anion-binding pocket (likely Tyr48, His110, Trp111) of the enzyme.[1] Esterification or amidation often reduces potency, though it may improve membrane permeability (prodrug strategy).
-
C-5 Arylidene Tail: Requires a hydrophobic group to occupy the specificity pocket.[1] Bulky substituents on the phenyl ring (e.g., in quinazolinone-based hybrids) can clash with the active site, reducing activity.[7]
-
Linker: The conjugated double bond system (diene in Epalrestat) is crucial for rigid orientation.[1]
-
Antimicrobial Activity[5][7][11][12]
-
Spectrum: Predominantly active against Gram-positive bacteria (S. aureus, MRSA, Enterococcus).[1]
-
Limitation: Generally inactive against Gram-negative bacteria due to the outer membrane barrier and efflux pumps.[1]
-
SAR: Hydrophobic benzylidene tails with electron-withdrawing groups (
, ) at the C-5 position enhance antibacterial potency.[1]
Caption: Structure-Activity Relationship (SAR) map highlighting key functional regions of the RAA scaffold.
The PAINS Liability: A Critical Analysis
Warning: Researchers must exercise extreme caution when interpreting "hits" from rhodanine screens. Rhodanines are classified as Pan-Assay Interference Compounds (PAINS) .[1][3]
Mechanisms of False Positives
-
Michael Addition: The exocyclic double bond at C-5 (see SAR diagram) is an electron-deficient alkene.[1] It can react covalently with nucleophilic thiols on proteins (e.g., cysteine residues) in a non-specific manner.
-
Aggregation: Many rhodanine derivatives are poorly soluble and form colloidal aggregates that sequester enzymes, leading to false inhibition.[1]
-
Photometric Interference: These compounds are often yellow/orange, absorbing light in the UV-Vis range, which can interfere with colorimetric readouts.[1]
Validation Strategy (Trustworthiness)
To validate a rhodanine hit as a "true" inhibitor:
-
Detergent Test: Add 0.01% Triton X-100 to the assay. If inhibition disappears, the mechanism was likely aggregation (artifact).
-
Reversibility Test: Dilute the inhibitor-enzyme complex. If activity does not recover, covalent modification (Michael addition) is likely.
-
Counter-Screening: Test against unrelated enzymes (e.g., AmpC
-lactamase) to check for promiscuity.[1]
Experimental Protocols
Protocol: Green Synthesis of 5-Arylidene-RAA Derivatives
Adapted from alum-catalyzed protocols (Der Pharma Chemica, 2011).[1]
Reagents: Rhodanine-3-acetic acid (1.0 equiv), Aromatic Aldehyde (1.0 equiv), Alum (15 mol%), Water.
-
Setup: In a round-bottom flask, dissolve rhodanine-3-acetic acid and the aromatic aldehyde in water.
-
Catalysis: Add 15 mol% Alum (
). -
Reaction: Reflux at 100°C for 1-3 hours (or microwave at 400W for 5-10 mins). Monitor by TLC.[1][8]
-
Workup: Cool the mixture. The product typically precipitates as a solid.[1]
-
Purification: Filter the solid, wash with cold water, and recrystallize from ethanol.
-
Yield: Expect 85-95% yield.
Protocol: Aldose Reductase (ALR2) Inhibition Assay
Standard spectrophotometric method.
-
Enzyme Source: Recombinant human ALR2 or rat lens homogenate.[1]
-
Reaction Mix:
-
Phosphate buffer (50 mM, pH 6.2).
-
Substrate: DL-Glyceraldehyde (10 mM).[1]
-
Cofactor: NADPH (0.15 mM).
-
Test Compound: Dissolved in DMSO (Final DMSO < 1%).
-
-
Measurement: Monitor the decrease in absorbance at 340 nm (oxidation of NADPH to NADP+) for 3-5 minutes at 30°C.
-
Control: Run a blank with DMSO only.
-
Calculation: % Inhibition =
.[1]
References
-
Epalrestat Mechanism & Approval
-
Aldose Reductase SAR
- Title: Quinazolinone-based rhodanine-3-acetic acids as potent aldose reductase inhibitors: Synthesis, functional evalu
- Source: Bioorganic & Medicinal Chemistry Letters (2017).
-
URL:[Link]
-
Antimicrobial Activity
-
PAINS & Liability
-
Synthesis Protocol (Green Chemistry)
Sources
- 1. Epalrestat - Wikipedia [en.wikipedia.org]
- 2. (4-Oxo-2-thioxothiazolidin-3-yl)acetic acids as potent and selective aldose reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. What is the mechanism of Epalrestat? [synapse.patsnap.com]
- 6. alfa-api.com [alfa-api.com]
- 7. Quinazolinone-based rhodanine-3-acetic acids as potent aldose reductase inhibitors: Synthesis, functional evaluation and molecular modeling study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. JP2009528978A - Method for preparing rhodanine-3-acetic acid, the main intermediate of epalrestat - Google Patents [patents.google.com]
- 9. Rhodanineacetic Acid Derivatives as Potential Drugs: Preparation, Hydrophobic Properties and Antifungal Activity of (5-Arylalkylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic Acids † - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antimicrobial activity of rhodanine-3-acetic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. isfcppharmaspire.com [isfcppharmaspire.com]
- 14. derpharmachemica.com [derpharmachemica.com]
Rhodanine-3-acetic acid synthesis from thiourea and chloroacetic acid
This Application Note is designed to address the specific synthesis of Rhodanine-3-acetic acid while critically distinguishing it from the reaction of Thiourea and Chloroacetic acid , which yields a different scaffold often confused with the target.
High-Purity Protocols, Mechanistic Divergence, and Characterization
Abstract & Critical Mechanistic Distinction
Rhodanine-3-acetic acid (2-thioxo-4-thiazolidinone-3-acetic acid) is a privileged scaffold in drug discovery, serving as a key intermediate for aldose reductase inhibitors (e.g., Epalrestat) and antimicrobial agents.
Crucial Technical Note: There is a common misconception regarding the precursors for this molecule.
-
The Target Route: Rhodanine-3-acetic acid is synthesized via Glycine, Carbon Disulfide (
), and Chloroacetic acid . -
The Misconception: The reaction of Thiourea and Chloroacetic acid (as requested in the prompt) does not yield Rhodanine-3-acetic acid. Instead, it yields Pseudothiohydantoin (2-imino-4-thiazolidinone).
This guide provides the Standard Protocol for the correct synthesis of Rhodanine-3-acetic acid and a Reference Protocol for the Thiourea reaction to assist researchers in verifying their actual reaction products.
Mechanistic Divergence Pathway
The following diagram illustrates why the choice of starting material dictates the final heterocyclic core.
Caption: Mechanistic divergence showing how Glycine/CS2 yields the Thioxo (C=S) group, while Thiourea yields the Imino (C=NH) group.
Primary Protocol: Synthesis of Rhodanine-3-acetic Acid
Reagents: Glycine, Carbon Disulfide (
Materials & Equipment
-
Reagents: Glycine (>99%), Carbon Disulfide (Caution: Neurotoxic/Flammable), Chloroacetic Acid, Sodium Hydroxide (NaOH), Hydrochloric Acid (HCl), Ethanol.
-
Equipment: 3-Neck Round Bottom Flask (RBF), Mechanical Stirrer (essential for slurry), Reflux Condenser, Dropping Funnel, Ice Bath.
Experimental Procedure (One-Pot Synthesis)
This protocol utilizes a dithiocarbamate intermediate formed in situ.
-
Dithiocarbamate Formation:
-
Dissolve Glycine (0.1 mol, 7.5 g) and NaOH (0.2 mol, 8.0 g) in Water (50 mL) in a 250 mL RBF.
-
Cool the solution to 0–5 °C using an ice bath.
-
Add Carbon Disulfide (0.1 mol, 6.0 mL) dropwise over 30 minutes with vigorous stirring.
-
Observation: The solution will turn yellow/orange as the dithiocarbamate salt forms. Stir for an additional 2 hours at room temperature.
-
-
Alkylation & Cyclization:
-
Prepare a solution of Chloroacetic Acid (0.1 mol, 9.5 g) in Water (20 mL) . Neutralize strictly to pH 7–8 with solid
before addition (to prevent decomposition of the dithiocarbamate). -
Add the chloroacetate solution dropwise to the reaction mixture at 0–10 °C.
-
Stir for 2 hours at room temperature.
-
Acidification: Acidify the mixture carefully with conc. HCl (approx. 15 mL) until pH < 1.
-
Reflux: Heat the acidic mixture to reflux (90–100 °C) for 2–4 hours. This step drives the cyclization (dehydration).
-
-
Isolation & Purification:
-
Cool the mixture to room temperature and then to 4 °C overnight.
-
The product, Rhodanine-3-acetic acid , will precipitate as a pale yellow/off-white solid.
-
Filter the solid and wash with cold water (2 x 20 mL).
-
Recrystallization: Recrystallize from boiling water or an Ethanol/Water (1:1) mixture.
-
Drying: Dry in a vacuum oven at 50 °C.
-
Expected Data (Product A)
| Property | Value | Notes |
| Appearance | Pale yellow/Off-white crystals | Darkens upon light exposure |
| Melting Point | 145 – 148 °C | Distinct from Pseudothiohydantoin |
| Yield | 65 – 80% | Dependent on pH control |
| IR Spectrum | 1720 cm⁻¹ (C=O acid), 1680 cm⁻¹ (C=O ring), 1240 cm⁻¹ (C=S) | Characteristic thiocarbonyl band |
Reference Protocol: Synthesis from Thiourea (Pseudothiohydantoin)
Reagents: Thiourea, Chloroacetic Acid. Note: Use this protocol only if your intention is to synthesize 2-imino-4-thiazolidinone.
Experimental Procedure
-
Reaction:
-
Dissolve Thiourea (0.1 mol, 7.6 g) in Water (50 mL) .
-
Add Chloroacetic Acid (0.1 mol, 9.5 g) .
-
Reflux the mixture for 1–2 hours.
-
Mechanism:[1] The sulfur atom of thiourea attacks the alpha-carbon of chloroacetic acid (S-alkylation), followed by rapid cyclization of the amide nitrogen onto the carboxylic acid.
-
-
Isolation:
Expected Data (Product B)
| Property | Value | Notes |
| Identity | Pseudothiohydantoin | (2-imino-4-thiazolidinone) |
| Melting Point | 249 – 255 °C (decomposes) | Much higher than Rhodanine-3-acetic acid |
| Solubility | Insoluble in cold water | Soluble in dilute acids/alkalis |
Troubleshooting & Process Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (Glycine Route) | Decomposition of Dithiocarbamate | Ensure temperature is kept <10°C during |
| Oily Product | Incomplete Cyclization | Extend the reflux time in HCl. Ensure pH is sufficiently acidic (<1). |
| Product MP is >200°C | Wrong Reagents (Thiourea used) | You have synthesized Pseudothiohydantoin. Confirm with NMR (absence of C=S peak). |
| Strong Sulfur Smell | Use an efficient reflux condenser and maintain low temp during addition. |
References
-
ChemicalBook. (2023). Rhodanine-3-acetic acid Properties and Synthesis. Link
-
Organic Syntheses. (1947). Pseudothiohydantoin.[1][4][5][6][7][8] Org. Synth. 1947, 27, 71. Link
-
National Institutes of Health (NIH). (2012). Three-Component, One-Flask Synthesis of Rhodanines. PMC3204221. Link
-
Chem-Impex International. (2023). Rhodanine-3-acetic acid Product Data. Link
-
ResearchGate. (2014). Synthesis of thiohydantoin and rhodanine derivatives. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis, molecular modelling and antitumor evaluation of S-glucosylated rhodanines through topo II inhibition and DNA intercalation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. Pseudothiohydantoin, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 6. georganics.sk [georganics.sk]
- 7. chembk.com [chembk.com]
- 8. 556-90-1 CAS MSDS (Pseudothiohydantoin) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
Microwave-assisted synthesis of rhodanine derivatives
An Application Guide to the Microwave-Assisted Synthesis of Rhodanine Derivatives
Authored by: A Senior Application Scientist
Abstract
This comprehensive guide provides detailed protocols and technical insights into the microwave-assisted synthesis of rhodanine derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. We move beyond simple procedural lists to explain the underlying principles of microwave-assisted organic synthesis (MAOS), the rationale behind experimental choices, and the significant advantages this technology offers over conventional heating methods. This document is intended for researchers, chemists, and drug development professionals seeking to leverage MAOS for efficient, rapid, and environmentally benign synthetic routes to novel rhodanine-based scaffolds.
Introduction: The Significance of Rhodanine and the Advent of Microwave Chemistry
Rhodanine (2-thioxo-1,3-thiazolidin-4-one) and its derivatives are a cornerstone in medicinal chemistry, exhibiting a remarkable breadth of pharmacological activities, including antimicrobial, antiviral, antidiabetic, and anticancer properties.[1][2] The C5 position of the rhodanine ring is particularly amenable to modification, most commonly through a Knoevenagel condensation, allowing for the introduction of diverse aryl groups and the generation of extensive chemical libraries for drug screening.
Traditionally, the synthesis of these derivatives involves conventional heating (e.g., oil baths), which often suffers from long reaction times (hours to days), the need for harsh reaction conditions, and often results in moderate yields with cumbersome purification processes.[3] Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative green chemistry technique that directly addresses these limitations.[4][5] By using microwave irradiation, energy is delivered directly and efficiently to polar molecules within the reaction mixture, leading to rapid, uniform heating.[6][7] This results in dramatic acceleration of reaction rates, significantly higher yields, milder reaction conditions, and cleaner product profiles, often with a reduced environmental footprint.[4][8][9] For the synthesis of rhodanine derivatives, this translates to reaction times being reduced from many hours to mere minutes.[8][10]
The Core Reaction: Microwave-Enhanced Knoevenagel Condensation
The primary route for synthesizing 5-arylidene rhodanine derivatives is the Knoevenagel condensation. This reaction involves the condensation of an active methylene compound (rhodanine) with an aldehyde or ketone (typically an aromatic aldehyde) in the presence of a weak base or catalyst.[11] Microwave irradiation dramatically accelerates this process.
The generally accepted mechanism involves the deprotonation of the highly acidic methylene group at the C5 position of the rhodanine ring by a base. The resulting carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration of the aldol-type intermediate yields the final 5-arylidene rhodanine product.
Caption: Generalized mechanism of the Knoevenagel condensation for rhodanine synthesis.
Comparative Data: Microwave vs. Conventional Heating
The advantages of MAOS are best illustrated through direct comparison with traditional methods. The following table summarizes typical results, demonstrating the profound impact of microwave irradiation on reaction efficiency.
| Reactants | Method | Catalyst/Solvent | Time | Temp. (°C) | Yield (%) | Reference |
| Rhodanine + Aromatic Aldehydes | Conventional | Sodium Acetate / Acetic Acid | 6 - 24 h | Reflux | 48 - 73% | [8] |
| Rhodanine + Aromatic Aldehydes | Microwave | None / Ethanol | 10 - 30 min | 100 | 57 - 93% | [8][10] |
| Rhodanine + Aromatic Aldehydes | Conventional | Thermal Conditions | > 1 h | 80 | 77 - 90% | [12] |
| Rhodanine + Aromatic Aldehydes | Microwave | Choline Chloride/Urea / Solvent-Free | Not Specified | 80 | 81 - 95% | [12] |
| 3-Phenyl-rhodanine + Indole-oxoacetaldehyde | Conventional | TMP / Ethanol | 5 h | Reflux | 11 - 69% | [13] |
| 3-Phenyl-rhodanine + Indole-oxoacetaldehyde | Microwave | TMP / Ethanol | 15 min | 90 | 78 - 94% | [13] |
Experimental Protocols
The following protocols are designed to be self-validating and provide a robust starting point for synthesis and methods development.
Protocol 1: Catalyst-Free Synthesis in Ethanol
This protocol leverages the principles of green chemistry by using a benign solvent (ethanol) and forgoing a catalyst, which simplifies purification.[8][10] Ethanol is an excellent solvent for MAOS as its high polarity allows for efficient energy absorption and rapid heating.
Caption: Experimental workflow for catalyst-free microwave synthesis.
Step-by-Step Methodology:
-
Reagent Preparation: In a 2-5 mL microwave reaction vial equipped with a small magnetic stir bar, combine rhodanine (e.g., 1.0 mmol, 133 mg), the desired aromatic aldehyde (1.0 mmol), and ethanol (2-3 mL).
-
Vial Sealing: Securely cap the vial.
-
Microwave Irradiation: Place the vial into the cavity of a dedicated microwave reactor (e.g., Biotage Initiator, CEM Discover). Set the reaction parameters: temperature at 100°C, hold time of 20 minutes, with power set to dynamic (the instrument will modulate power to maintain the target temperature).
-
Cooling and Precipitation: After the irradiation cycle is complete, cool the vial to room temperature using compressed air. A solid precipitate of the product will typically form.
-
Product Isolation: Isolate the solid product by vacuum filtration.
-
Purification: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Drying: Dry the purified product under vacuum to yield the 5-arylidene rhodanine derivative. The purity is often high enough that further purification (e.g., chromatography) is not required.[8]
Protocol 2: Solvent-Free Synthesis using a Deep Eutectic Solvent (DES)
This advanced green chemistry approach eliminates volatile organic solvents entirely, using a Deep Eutectic Solvent (DES) like Choline Chloride/Urea as both the catalyst and reaction medium.[12][14] This method is highly efficient and environmentally benign.
Step-by-Step Methodology:
-
Reagent Preparation: In a microwave reaction vial, add rhodanine (1.0 mmol), the aromatic aldehyde (1.0 mmol), and the Choline Chloride/Urea DES (15 mol%).
-
Microwave Irradiation: Place the unsealed vial into the microwave reactor. Irradiate the mixture at a constant temperature of 80°C for the optimized time (typically 5-15 minutes).
-
Work-up: After cooling, add water to the reaction mixture. The product will precipitate out of the aqueous medium.
-
Isolation and Purification: Collect the solid product by vacuum filtration, wash with water, and dry. The high yields (often >90%) and clean reaction profile are key advantages of this method.[12]
Protocol 3: One-Pot, Two-Step Synthesis of N-3 Substituted Derivatives
For creating more complex derivatives, a sequential one-pot process can be highly efficient. This example combines the formation of the rhodanine core (the "Holmberg method") with the subsequent Knoevenagel condensation in a single vessel without intermediate purification.[15]
Step-by-Step Methodology:
-
Step 1 (Rhodanine Formation): In a microwave vial, combine an amino acid, carbon disulfide, and a base (e.g., triethylamine) in a suitable solvent like DMF. Irradiate this mixture under controlled microwave conditions to form the N-3 substituted rhodanine in situ.
-
Step 2 (Knoevenagel Condensation): To the same vial, directly add the aromatic aldehyde and a catalyst (if required, e.g., piperidinium acetate).
-
Second Microwave Irradiation: Subject the mixture to a second round of microwave irradiation under optimized conditions for the Knoevenagel condensation.
-
Isolation: Upon completion, the final 5-arylidene, N-3 substituted rhodanine derivative is isolated via precipitation (e.g., by adding methanol) and filtration. This one-pot method is praised for its practicality and rapid execution.[15]
Conclusion and Future Outlook
Microwave-assisted synthesis represents a paradigm shift in the preparation of rhodanine derivatives. The technology offers unparalleled advantages in terms of speed, efficiency, and adherence to the principles of green chemistry. By drastically reducing reaction times from hours to minutes and consistently delivering high yields, MAOS empowers researchers in drug discovery to accelerate the generation of compound libraries for biological screening.[9][16] The protocols described herein provide a robust foundation for chemists to explore this powerful technology, enabling the rapid and efficient synthesis of novel chemical entities for the development of next-generation therapeutics.
References
-
Abebe, F., Sutton, T., Perkins, P., Makins-Dennis, K., & Winstead, A. (2018). Microwave-assisted synthesis of rhodamine derivatives. Green Chemistry Letters and Reviews, 11(2), 236-244. [Link]
-
Musiol, R., et al. (2010). Practical one-pot two-step protocol for the microwave-assisted synthesis of highly functionalized rhodanine derivatives. Journal of Combinatorial Chemistry, 12(1), 200-5. [Link]
-
Orwat, B., et al. (2019). Highly efficient microwave synthesis of rhodanine and 2-thiohydantoin derivatives and determination of relationships between their chemical structures and antibacterial activity. RSC Advances, 9(67), 39313-39324. [Link]
-
Bennani, B., et al. (2016). Design and Microwave Synthesis of New (5Z) 5-Arylidene-2-thioxo-1,3-thiazolinidin-4-one and (5Z) 2-Amino-5-arylidene-1,3-thiazol-4(5H)-one as New Inhibitors of Protein Kinase DYRK1A. Molecules, 21(11), 1445. [Link]
-
Anonymous. (2024). Microwave Assisted Synthesis Of New Heterocyclic Compounds. International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Abebe, F., Sutton, T., Perkins, P., Makins-Dennis, K., & Winstead, A. (2018). Microwave-assisted synthesis of rhodamine derivatives. ResearchGate. [Link]
-
Khajeh-Amiri, A., et al. (2018). Microwave Assisted Highly Efficient Synthesis of Rhodanine and -2, 4- Thiazolidinedione Derivatives Under Solvent Free Conditions. Current Microwave Chemistry, 5(3), 215-224. [Link]
-
Patel, N. B., & Patel, H. R. (2012). Green condensation reaction of aromatic aldehydes with rhodanine catalyzed by alum under microwave irradiation. Der Pharma Chemica, 4(4), 1233-1238. [Link]
-
Orwat, B., et al. (2019). Highly efficient microwave synthesis of rhodanine and 2-thiohydantoin derivatives and determination of relationships between their chemical structures and antibacterial activity. RSC Publishing. [Link]
-
Basak, A. K., et al. (2008). An efficient microwave assisted synthesis of novel class of Rhodanine derivatives as potential HIV-1 and JSP-1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(1), 124-128. [Link]
-
Zhou, J. F., Song, Y. L., Zhu, F. C., & Zhu, Y. L. (2006). Facile Synthesis of 5-Benzylidene Rhodamine Derivatives under Microwave Irradiation. Synthetic Communications, 36(22), 3297-3303. [Link]
-
Cravotto, G., & Cintas, P. (2025). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. [Link]
-
Khajeh-Amiri, A., et al. (2018). Microwave Assisted Highly Efficient Synthesis of Rhodanine and -2, 4- Thiazolidinedione Derivatives Under Solvent Free Conditions. ResearchGate. [Link]
-
Sutton, T. D., & Winstead, A. (2020). Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. RSC Advances, 10(23), 13366-13388. [Link]
-
Bogdal, D., & Pielichowski, J. (2001). The comparative study of the kinetics of Knoevenagel condensation under microwave and conventional conditions. Molecules, 6(8), M265. [Link]
-
Anonymous. (n.d.). Microwave-assisted synthesis of nitrogen heterocycles. Thieme Chemistry. [Link]
-
Jacquet, M., et al. (2018). Microwave-Assisted Knoevenagel-Doebner Reaction: An Efficient Method for Naturally Occurring Phenolic Acids Synthesis. Frontiers in Chemistry, 6, 563. [Link]
-
Molnar, M., et al. (2018). Synthesis of rhodanine derivatives via Knoevenagel condensation. ResearchGate. [Link]
-
Collins, J. (n.d.). Solvent Choice for Microwave Synthesis. CEM Corporation. [Link]
-
Varma, R. S. (2014). Microwave-Assisted Syntheses in Organic Chemistry. Springer. [Link]
-
Rostamizadeh, S., et al. (2015). A Rapid and Green Procedure for the Synthesis of 5-Arylidene Rhodanine Derivatives. Organic Chemistry: An Indian Journal, 11(1). [Link]
-
Sutton, T. D., & Winstead, A. (2020). Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. RSC Publishing. [Link]
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- 3. Design and Microwave Synthesis of New (5Z) 5-Arylidene-2-thioxo-1,3-thiazolinidin-4-one and (5Z) 2-Amino-5-arylidene-1,3-thiazol-4(5H)-one as New Inhibitors of Protein Kinase DYRK1A - PMC [pmc.ncbi.nlm.nih.gov]
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Using Rhodanine-3-acetic acid as a building block in drug discovery
Executive Summary
Rhodanine-3-acetic acid (RAA) is a privileged heterocyclic scaffold offering dual-point functionalization: the active methylene at C5 and the carboxylic acid tail at N3. While derivatives of RAA have yielded marketed therapeutics (e.g., Epalrestat for diabetic neuropathy), the scaffold is frequently flagged as a Pan-Assay Interference Compound (PAINS).
This guide provides a rigorous, self-validating framework for using RAA. We move beyond simple synthesis to include mandatory de-risking protocols that distinguish genuine pharmacological inhibition from colloidal aggregation or non-specific covalent modification.
Part 1: Chemical Strategy & Synthesis
The utility of RAA lies in its ability to serve as a central core connecting two distinct pharmacophores. The C5 position acts as a "warhead" attachment point (via Knoevenagel condensation), while the N3-acetic acid tail serves as a "linker" for solubility modulation or further extension.
Core Reaction Logic
The synthesis generally proceeds in a linear fashion to avoid side reactions at the carboxylic acid during the condensation step.
Figure 1: Linear synthetic workflow prioritizing C5 functionalization followed by N3-tail extension.
Protocol A: C5-Arylidene Functionalization (Knoevenagel Condensation)
Target: Synthesis of (Z)-2-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid.
Context: This step creates the exocyclic double bond. The Z-isomer is thermodynamically favored and typically precipitates directly from the reaction media.
Reagents:
-
Rhodanine-3-acetic acid (1.0 eq)
-
4-Methoxybenzaldehyde (1.0 eq)
-
Sodium Acetate (anhydrous, 3.0 eq)
-
Glacial Acetic Acid (Solvent, 10 mL/mmol)
Step-by-Step Procedure:
-
Charge: In a round-bottom flask equipped with a magnetic stir bar, dissolve Rhodanine-3-acetic acid (1.91 g, 10 mmol) and Sodium Acetate (2.46 g, 30 mmol) in Glacial Acetic Acid (100 mL).
-
Addition: Add 4-Methoxybenzaldehyde (1.36 g, 10 mmol) in a single portion.
-
Reflux: Attach a reflux condenser and heat the mixture to 110°C (oil bath temperature) for 4–6 hours. Monitor: Reaction progress is tracked by TLC (Mobile phase: DCM/MeOH 9:1). The product typically appears as a bright yellow spot.
-
Precipitation: Cool the reaction mixture to room temperature. Pour the solution into 300 mL of ice-cold water with vigorous stirring. The product will precipitate as a yellow solid.
-
Isolation: Filter the precipitate using a Büchner funnel. Wash the cake with cold water (3 x 50 mL) to remove excess acetic acid and sodium acetate.
-
Purification: Recrystallize from Ethanol/Water (9:1).
-
Yield Expectation: 75–85%.
Protocol B: N3-Tail Extension (Amide Coupling)
Target: Coupling the carboxylic acid tail to a secondary amine to improve lipophilicity or target engagement.
Context: Standard carbodiimide couplings (EDC) can be sluggish with this scaffold. We recommend HATU for rapid, high-yield conversion.
Reagents:
-
5-Arylidene RAA Intermediate (from Protocol A) (1.0 eq)
-
Amine (e.g., Morpholine or substituted aniline) (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (Diisopropylethylamine) (2.0 eq)
-
DMF (Dimethylformamide) (anhydrous)
Step-by-Step Procedure:
-
Activation: Dissolve the Intermediate (1 mmol) in anhydrous DMF (5 mL) under Nitrogen atmosphere. Add DIPEA (2 mmol) and stir for 5 minutes.
-
Coupling: Add HATU (1.2 mmol) and stir for 15 minutes at room temperature to form the activated ester.
-
Addition: Add the Amine (1.1 mmol) dropwise.
-
Reaction: Stir at room temperature for 2–4 hours.
-
Workup: Dilute with Ethyl Acetate (50 mL) and wash successively with 1N HCl (to remove unreacted amine), sat. NaHCO3 (to remove unreacted acid), and Brine.
-
Drying: Dry over MgSO4, filter, and concentrate in vacuo.
Part 2: Critical Validation (The "PAINS" Filter)
WARNING: Rhodanine derivatives are notorious "frequent hitters" in High-Throughput Screening (HTS). They often act via non-specific mechanisms:
-
Colloidal Aggregation: Sequestering enzymes.
-
Michael Addition: Covalent modification of nucleophilic cysteines on the protein surface.
-
Photometric Interference: Absorbance overlap with assay readouts.
You cannot publish or advance a Rhodanine hit without the following validation data.
Figure 2: Decision tree for validating Rhodanine hits. Failure at either checkpoint requires scaffold abandonment.
Protocol C: The Detergent-Based Counter-Screen
Purpose: To rule out promiscuous inhibition caused by the formation of colloidal aggregates.
-
Setup: Prepare two parallel assay plates for your target enzyme (e.g., Aldose Reductase).
-
Plate A: Standard Assay Buffer.
-
Plate B: Assay Buffer + 0.01% (v/v) Triton X-100 (freshly prepared).
-
-
Execution: Run the dose-response curve (8-point serial dilution) for your Rhodanine compound on both plates.
-
Analysis: Calculate the IC50 for both conditions.
-
Interpretation:
-
Pass: IC50 remains stable (within 2-fold).
-
Fail: IC50 increases significantly (e.g., shifts from 1 µM to >10 µM) in the presence of detergent. This indicates the "inhibition" was likely due to the compound forming sticky clumps that the detergent dispersed.
-
Protocol D: Glutathione (GSH) Reactivity Assay
Purpose: To assess if the exocyclic double bond is acting as a non-specific Michael acceptor.
-
Incubation: Mix the test compound (50 µM) with reduced Glutathione (GSH, 500 µM) in Phosphate Buffer (pH 7.4) at 37°C.
-
Timepoints: Take aliquots at T=0, 1h, 4h, and 24h.
-
Detection: Analyze via LC-MS.
-
Interpretation: Look for the mass peak corresponding to [M + GSH + H]+.
-
High Reactivity: >50% consumption of parent compound in <1 hour. Risk: High toxicity and off-target effects.
-
Low Reactivity: <10% adduct formation over 24 hours. Status: Acceptable for lead optimization.
-
Application Data: Aldose Reductase Inhibition
The most validated application of this scaffold is in the inhibition of Aldose Reductase (ALR2) for diabetic complications. The carboxylic acid headgroup mimics the substrate, while the hydrophobic benzylidene tail occupies the specificity pocket.
Comparative Activity Profile (Example Data):
| Compound ID | R-Group (Aldehyde) | IC50 (ALR2) | Detergent Shift? | Status |
| Epalrestat | (Reference Drug) | 12 nM | No | Validated |
| RAA-01 | 4-H (Unsubstituted) | 450 nM | No | Weak Hit |
| RAA-02 | 4-NO2 (Nitro) | 35 nM | Yes (15x) | False Positive (Aggregator) |
| RAA-03 | 3,4-Di-OMe | 28 nM | No | Lead Candidate |
Note: RAA-02 shows high potency but fails the detergent test, likely due to poor solubility driving aggregation. RAA-03 represents a valid lead for optimization.
References
-
Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry, 53(7), 2719–2740. Link
-
Motta, C. L., et al. (2017). Quinazolinone-based rhodanine-3-acetic acids as potent aldose reductase inhibitors: Synthesis, functional evaluation and molecular modeling study. Bioorganic & Medicinal Chemistry Letters, 27(20), 4760-4764.[1] Link
-
Keating, T. A., et al. (2012). In vivo validation of thymidylate kinase (TMK) with a rationally designed, selective antibacterial compound.[2] ACS Chemical Biology, 7(11), 1866–1872.[2] Link
-
Tomasic, T., & Masic, L. P. (2012). Rhodanine as a scaffold in drug discovery: a critical review of its biological activities and mechanisms of target modulation. Expert Opinion on Drug Discovery, 7(7), 549-560. Link
Sources
Application and Protocol Guide for the Synthesis of 5-Arylmethylene Rhodanine-3-Acetic Acids
Introduction: The Significance of 5-Arylmethylene Rhodanine-3-Acetic Acids in Modern Drug Discovery
The rhodanine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, antiviral, antidiabetic, and anticancer properties.[1] The introduction of an arylmethylene group at the 5-position of the rhodanine ring, coupled with a 3-acetic acid moiety, generates a class of compounds with significant potential for drug development. The acetic acid side chain can enhance solubility and provide a handle for further chemical modification, making these molecules attractive for structure-activity relationship (SAR) studies.[2] These compounds are recognized for their potential as anti-inflammatory and anti-diabetic agents, and they serve as versatile building blocks in organic synthesis.[3]
This guide provides a comprehensive protocol for the synthesis of 5-arylmethylene rhodanine-3-acetic acids via the Knoevenagel condensation. We will delve into the mechanistic underpinnings of this reaction, explore various catalytic systems, and offer practical insights for optimization and characterization, empowering researchers to confidently synthesize these valuable compounds.
Reaction Overview: The Knoevenagel Condensation
The synthesis of 5-arylmethylene rhodanine-3-acetic acids is predominantly achieved through a Knoevenagel condensation. This reaction involves the condensation of an active methylene compound, in this case, rhodanine-3-acetic acid, with an aldehyde or ketone, here an aromatic aldehyde, in the presence of a basic catalyst.[4][5] The reaction proceeds via a nucleophilic addition of the enolate of the rhodanine derivative to the aldehyde, followed by a dehydration step to yield the α,β-unsaturated product.
A key feature of the rhodanine-3-acetic acid structure is the acidic nature of the methylene protons at the C-5 position, which are activated by the two adjacent carbonyl and thiocarbonyl groups.[6] This facilitates their removal by a weak base, initiating the condensation cascade.
Visualizing the Mechanism and Workflow
To better understand the chemical transformation and the experimental process, the following diagrams illustrate the reaction mechanism and a general laboratory workflow.
Reaction Mechanism
Caption: Knoevenagel condensation mechanism for the synthesis of 5-arylmethylene rhodanine-3-acetic acids.
Experimental Workflow
Caption: A typical experimental workflow for the synthesis of 5-arylmethylene rhodanine-3-acetic acids.
Detailed Synthetic Protocol
This protocol provides a general method for the synthesis of 5-arylmethylene rhodanine-3-acetic acids. It is important to note that reaction times and temperatures may need to be optimized for different aromatic aldehydes.
Materials and Reagents:
-
Rhodanine-3-acetic acid
-
Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)
-
Anhydrous sodium acetate (NaOAc)
-
Glacial acetic acid
-
Ethanol (for recrystallization)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Buchner funnel and filter paper
Procedure:
-
Reaction Setup: In a round-bottom flask, combine rhodanine-3-acetic acid (1.0 mmol), the desired aromatic aldehyde (1.0 mmol), and anhydrous sodium acetate (2.0 mmol).[7]
-
Solvent Addition: Add glacial acetic acid (10 mL) to the flask.[7]
-
Reaction: Attach a reflux condenser and heat the mixture with stirring at 120°C for 16 hours.[7] The progress of the reaction should be monitored by TLC.
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. A precipitate will form.[7]
-
Filtration: Collect the crude product by vacuum filtration using a Buchner funnel.
-
Purification: Wash the collected solid with water and then recrystallize from a suitable solvent, such as an acetone/water mixture or ethanol, to afford the pure 5-arylmethylene rhodanine-3-acetic acid.[7][8]
Variations in Catalysts and Reaction Conditions
While the sodium acetate/acetic acid system is a classic and reliable method, several other catalytic systems and energy sources have been employed to improve yields, reduce reaction times, and promote greener synthesis.
| Catalyst/Condition | Solvent | Temperature | Time | Yield Range | Reference |
| Anhydrous NaOAc | Acetic Acid | 120°C | 16 h | ~74% | [7] |
| Piperidine | Ethanol | Reflux | Varies | - | [8][9] |
| Alum (15 mol%) | Water | 100°C (Microwave) | 6-12 min | Excellent | [1] |
| CuFe₂O₄ NPs | Water | 100°C | 30-40 min | 85-95% | [10] |
| [Et₃NH][HSO₄] (IL) | Neat | 80°C | 20 min | Good | [10] |
| L-proline-based DES | Neat | 60°C | 1 h | Up to 94% | [11] |
NPs: Nanoparticles, IL: Ionic Liquid, DES: Deep Eutectic Solvent
The use of microwave irradiation has been shown to significantly shorten reaction times.[1] Green chemistry approaches, such as using water as a solvent and employing reusable catalysts like copper ferrite nanoparticles, offer environmentally benign alternatives.[10]
Characterization of 5-Arylmethylene Rhodanine-3-Acetic Acids
The structure and purity of the synthesized compounds should be confirmed by a combination of spectroscopic methods and physical measurements.
-
¹H NMR Spectroscopy: The proton NMR spectrum will show characteristic signals for the methylene protons of the acetic acid group (typically a singlet around 4.4-4.7 ppm), the vinylic proton of the arylmethylene group (a singlet around 7.6-8.0 ppm), and the aromatic protons.[7][12][13] The chemical shift of the vinylic proton can provide information about the stereochemistry of the exocyclic double bond, with the Z-isomer being the thermodynamically more stable and commonly formed product.[14]
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will display characteristic peaks for the thiocarbonyl (C=S) carbon (around 193 ppm), the carbonyl carbons (C=O) of the rhodanine ring and the acetic acid moiety (around 167 ppm), and the carbons of the aryl group and the exocyclic double bond.[7][13]
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H stretching of the amide (if present in the starting rhodanine), C=O stretching (around 1690-1732 cm⁻¹), C=C stretching (around 1577-1596 cm⁻¹), and C=S stretching (around 1152-1229 cm⁻¹).[10]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the synthesized compounds.[13]
-
Melting Point: The melting point of the purified compound should be sharp and can be compared to literature values if available.
Troubleshooting and Key Considerations
-
Low Yields: If the yield is low, consider increasing the reaction time or temperature. Ensure that the reagents are of high purity and the solvents are anhydrous where specified. The choice of catalyst can also significantly impact the yield.
-
Incomplete Reaction: Monitor the reaction closely by TLC. If the starting materials are still present after the specified reaction time, consider adding more catalyst or extending the reaction time.
-
Purification Challenges: If the product is difficult to purify by recrystallization, column chromatography on silica gel may be necessary.
-
Stereochemistry: The Knoevenagel condensation of rhodanine derivatives with aromatic aldehydes typically yields the thermodynamically more stable Z-isomer.[14] The stereochemistry can be confirmed by NMR spectroscopy.
Conclusion
The synthesis of 5-arylmethylene rhodanine-3-acetic acids via the Knoevenagel condensation is a robust and versatile method for accessing a class of compounds with significant therapeutic potential. By understanding the underlying mechanism and exploring the various catalytic systems available, researchers can efficiently synthesize a library of these valuable molecules for further investigation in drug discovery programs. The protocols and insights provided in this guide serve as a solid foundation for the successful synthesis and characterization of these important heterocyclic compounds.
References
-
ResearchGate. (n.d.). Proposed mechanism for the synthesis of rhodanine-based amides 5. Retrieved from [Link]
-
Nanomaterials and Bionanostructures. (2024, September 24). CuFe2O4 NPs Mediated Green Synthesis of 5-arylidene Rhodanine Derivatives in Water and their Protective Effects in Terms of Oxid. Retrieved from [Link]
-
PMC. (n.d.). Rhodanineacetic Acid Derivatives as Potential Drugs: Preparation, Hydrophobic Properties and Antifungal Activity of (5-Arylalkylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic Acids. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Green condensation reaction of aromatic aldehydes with rhodanine catalyzed by alum under microwave irradiation. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Synthesis and Biological Properties of the Novel Coordination Compound with Rhodanine-3-Acetic Acid. Retrieved from [Link]
-
Journal of the Mexican Chemical Society. (n.d.). Synthesis and antibacterial activity evaluation of novel rhodanine based amide derivatives. Retrieved from [Link]
-
AVESİS. (2025, January 23). The synthesis, sensor and biological properties of two novel rhodanine derivative molecules. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of rhodanine derivatives via Knoevenagel condensation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Retrieved from [Link]
-
MDPI. (2011, June 22). Synthesis and Characterization of (Z)-5-Arylmethylidene-rhodanines with Photosynthesis-Inhibiting Properties. Retrieved from [Link]
-
PMC. (2023, October 4). Synthesis of 5-arylidenerhodanines in L-proline-based deep eutectic solvent. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Knoevenagel Condensation Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). General methodology for the synthesis of rhodanine and rhodanine-3-acetic acid derivatives and their structures. Retrieved from [Link]
-
Isaac Scientific Publishing. (n.d.). A Rapid and Green Procedure for the Synthesis of 5-Arylidene Rhodanine Derivatives. Retrieved from [Link]
-
PubMed. (2011, June 22). Synthesis and characterization of (Z)-5-arylmethylidene-rhodanines with photosynthesis-inhibiting properties. Retrieved from [Link]
-
PMC. (n.d.). Synthesis and Characterization of (Z)-5-Arylmethylidene-rhodanines with Photosynthesis-Inhibiting Properties. Retrieved from [Link]
-
SSRN. (n.d.). Rhodanine-3-acetic acid based meta and para phenyl substituted novel derivatives. Retrieved from [Link]
-
MDPI. (2017, June 14). Synthesis and Bioactivity Evaluation of N-Arylsulfonylindole Analogs Bearing a Rhodanine Moiety as Antibacterial Agents. Retrieved from [Link]
-
Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]
-
Oreate AI Blog. (2026, January 8). Understanding the Knoevenagel Condensation Reaction: A Gateway to Α,β-Unsaturated Compounds. Retrieved from [Link]
-
PubMed. (2020, July 21). Rhodanine-based Knoevenagel reaction and ring-opening polymerization for efficiently constructing multicyclic polymers. Retrieved from [Link]
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Application Note: Experimental Use of Rhodanine-3-acetic Acid in Enzyme Inhibition Assays
[1]
Abstract
Rhodanine-3-acetic acid (R3AA) and its derivatives are privileged scaffolds in medicinal chemistry, frequently identified as inhibitors of Aldose Reductase (ALR2), PTP1B, and varying phosphatases. However, the rhodanine moiety is also classified as a "Pan-Assay Interference Compound" (PAINS).[1] It is prone to forming colloidal aggregates, absorbing light in visible ranges, and reacting non-specifically with nucleophilic thiols.
This guide provides a rigorous, self-validating workflow for using R3AA. It moves beyond simple screening to include mandatory de-risking protocols that distinguish true pharmacological inhibition from assay artifacts.
Part 1: Chemical Handling & Solubility
Rhodanine-3-acetic acid (CAS: 5018-13-3) is an acidic compound (pKa ~3.75).[2] Its solubility profile is the first source of experimental error; precipitation leads to false negatives, while colloidal aggregation leads to false positives.
Stock Preparation
-
Solvent: Dimethyl Sulfoxide (DMSO) is the required solvent. Avoid ethanol as it can induce rapid precipitation upon dilution into aqueous buffers.
-
Concentration: Prepare a 10 mM or 20 mM stock solution . Higher concentrations (e.g., 100 mM) increase the risk of "crashing out" during freeze-thaw cycles.
-
Storage: Aliquot into single-use amber vials (light sensitive) and store at -20°C.
-
Visual Check: Before every assay, centrifuge the thawed stock at 10,000 x g for 1 minute. If a pellet is visible, sonicate and re-dissolve, or discard.
Assay Buffer Compatibility
R3AA is acidic. In weakly buffered systems (e.g., 10 mM Tris), high concentrations of R3AA can lower the pH, affecting enzyme activity independently of binding.
-
Requirement: Use buffers with strong capacity (e.g., 50-100 mM HEPES or Potassium Phosphate) at pH 7.0–7.5.
-
Verification: Check the pH of the final assay solution containing the highest concentration of R3AA intended for the screen.
Part 2: Primary Inhibition Assay (Case Study: Aldose Reductase)
Context: R3AA derivatives are classic inhibitors of Aldose Reductase (ALR2), preventing the conversion of glucose to sorbitol.
Principle
The assay monitors the consumption of NADPH.
Protocol Steps
-
Enzyme Mix: Dilute recombinant human ALR2 (0.1 U/mL final) in Assay Buffer (100 mM Potassium Phosphate pH 7.0, 0.1 M Li2SO4).
-
Compound Addition: Add R3AA (serial dilution) to the plate.
-
Control: DMSO only (Max Signal).
-
Blank: Buffer only (No Enzyme).
-
-
Pre-incubation: Incubate for 10 minutes at 25°C .
-
Why? This allows equilibrium binding but minimizes time for potential covalent reaction with cysteine residues (a known PAINS mechanism).
-
-
Start Reaction: Add Substrate Mix (DL-Glyceraldehyde 10 mM + NADPH 0.15 mM).
-
Kinetics: Measure A340 every 30 seconds for 10 minutes.
-
Calculation: Determine the slope (ΔA340/min) from the linear portion of the curve.
Part 3: The Validation Workflow (Critical)
STOP. Do not publish or proceed to hit-to-lead based solely on Part 2. You must rule out the three "Rhodanine Artifacts": Aggregation, Thiol Reactivity, and Optical Interference.
Counter-Screen 1: The Detergent Test (Aggregation)
Rhodanines often inhibit enzymes by forming microscopic colloids that sequester the protein. This is non-specific.
-
Method: Repeat the IC50 determination in the presence of 0.01% Triton X-100 (freshly prepared).
-
Interpretation:
-
True Inhibitor: IC50 remains largely unchanged (within 2-3 fold).
-
Promiscuous Aggregator: Inhibition is abolished (IC50 shifts >10-fold or disappears). Detergents break up the colloids, restoring enzyme activity.
-
Counter-Screen 2: Thiol Reactivity (Michael Acceptor)
The exocyclic double bond in many R3AA derivatives can react covalently with enzyme cysteines.
-
Method: Perform the assay with and without a thiol reducing agent (e.g., 1 mM DTT or 5 mM
-Mercaptoethanol). -
Interpretation: If the IC50 increases significantly (potency drops) in the presence of excess thiols, the compound is likely reacting with the DTT/BME instead of the enzyme, or the inhibition was driven by alkylating a cysteine on the enzyme.
Counter-Screen 3: Optical Interference
R3AA derivatives are often yellow/orange. They may absorb at 340 nm, masking the signal.
-
Method: Measure the absorbance spectrum of the compound alone (at the IC50 concentration) in the assay buffer.
-
Correction: If the compound absorbs at 340 nm, switch to a Fluorescence readout (NADPH Ex 340/Em 460), which is less susceptible to inner-filter effects than absorbance.
Part 4: Data Visualization & Logic
The following diagrams illustrate the decision-making logic required for high-integrity screening of this scaffold.
Experimental Workflow
Caption: Step-by-step validation logic. A compound is only considered a "Hit" after passing detergent, thiol, and optical counter-screens.
Mechanism of Interference vs. Specificity
Caption: Mechanistic divergence. Specific inhibitors bind 1:1. PAINS form aggregates that sequester enzyme surface, causing false positives.
Part 5: Data Summary & Interpretation
When analyzing your data, organize results into the following matrix to determine the "Mechanism of Action" (MoA).
| Assay Condition | Observation | Interpretation | Action |
| Standard Buffer | IC50 = 1.5 µM | Baseline Inhibition | Proceed to validation |
| + 0.01% Triton X-100 | IC50 = 1.8 µM | Specific Binding | PASS |
| + 0.01% Triton X-100 | IC50 > 50 µM | Aggregation | FAIL (False Positive) |
| + 10 mM DTT | IC50 > 20 µM | Thiol Reactivity | FAIL (Promiscuous reactivity) |
| Enzyme Concentration x10 | IC50 shifts x10 | Stoichiometric/Irreversible | Flag for Mass Spec analysis |
Calculation of IC50
Use a 4-parameter logistic (4PL) regression model.
-
Note: If the Hill Slope is significantly steeper than -1.0 (e.g., -3.0 or -4.0), this is a hallmark of aggregation or denaturation , not specific binding.
References
-
Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry, 53(7), 2719–2740. Link
-
Mylari, B. L., et al. (1991). Aldose reductase inhibitors: rhodanine derivatives. Journal of Medicinal Chemistry, 34(1), 108-122. Link
-
Shoichet, B. K. (2006). Screening in a spirit of haunting. Drug Discovery Today, 11(13-14), 607-615. Link
-
Feng, B. Y., & Shoichet, B. K. (2006). A detergent-based assay for the detection of promiscuous inhibitors. Nature Protocols, 1(2), 550–553. Link
-
Zeng, L. F., et al. (2012). Rhodanine as a scaffold in drug discovery: a critical review of its biological activities and mechanisms of target modulation.[1] Expert Opinion on Drug Discovery, 7(11), 1035-1047. Link
Application Notes and Protocols for the Analytical Characterization of Rhodanine-3-acetic acid
Introduction
Rhodanine-3-acetic acid, with the systematic IUPAC name 2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)acetic acid, is a versatile heterocyclic compound that serves as a crucial building block in medicinal chemistry and materials science.[1] Its scaffold is a key component in the development of various therapeutic agents, including anti-diabetic and antimicrobial drugs.[2][3][4] Furthermore, it finds applications as a corrosion inhibitor for copper in acidic environments.[1] Given its significance, the precise and accurate characterization of Rhodanine-3-acetic acid is paramount to ensure its purity, stability, and overall quality for research, development, and commercial applications.
This comprehensive guide provides detailed application notes and validated protocols for the analytical characterization of Rhodanine-3-acetic acid. It is designed for researchers, scientists, and drug development professionals, offering in-depth technical insights and field-proven methodologies. The protocols outlined herein are self-validating, emphasizing the causality behind experimental choices to ensure robust and reliable results.
Physicochemical Properties
A thorough understanding of the physicochemical properties of Rhodanine-3-acetic acid is fundamental for the development of appropriate analytical methods.
| Property | Value | Source |
| CAS Number | 5718-83-2 | [1] |
| Molecular Formula | C₅H₅NO₃S₂ | [1] |
| Molecular Weight | 191.23 g/mol | [1] |
| Appearance | Pale yellow fine crystalline powder | [1] |
| Melting Point | 145-148 °C | [1] |
| Solubility | Soluble in methanol (25 mg/mL) | [1] |
| pKa | 3.75 ± 0.10 (predicted) | [1] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation and confirmation of Rhodanine-3-acetic acid. Both ¹H and ¹³C NMR provide detailed information about the molecular framework.
Causality in Experimental Choices
-
Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent solvent for Rhodanine-3-acetic acid, as it readily dissolves the compound and its residual proton signal does not interfere with the analyte's signals.[5]
-
Internal Standard: Tetramethylsilane (TMS) is used as an internal standard to provide a reference point (0 ppm) for chemical shifts, ensuring accuracy and comparability of data across different instruments.
¹H NMR Spectroscopy Protocol
-
Sample Preparation: Accurately weigh 5-10 mg of Rhodanine-3-acetic acid and dissolve it in approximately 0.7 mL of DMSO-d₆ in a clean, dry NMR tube.[6] Ensure the sample is fully dissolved; if necessary, gently warm the solution or use a vortex mixer.
-
Instrument Parameters:
-
Spectrometer Frequency: 400 MHz or higher for better resolution.
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-32 scans to achieve a good signal-to-noise ratio.
-
Relaxation Delay: 1-2 seconds.
-
-
Data Acquisition and Processing: Acquire the Free Induction Decay (FID) and process the data using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the TMS signal at 0 ppm.
¹H NMR Data Interpretation
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~13.3 (broad s) | Singlet | 1H | -COOH |
| 4.56 | Singlet | 2H | N-CH₂ |
| 4.41 | Singlet | 2H | S-CH₂-C=O |
The broad singlet around 13.3 ppm is characteristic of a carboxylic acid proton and may exchange with residual water in the solvent.
¹³C NMR Spectroscopy Protocol
-
Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.7 mL of DMSO-d₆, to compensate for the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Instrument Parameters:
-
Spectrometer Frequency: 100 MHz or higher.
-
Pulse Program: Standard proton-decoupled ¹³C experiment.
-
Number of Scans: 1024 or more scans may be required for a good signal-to-noise ratio.
-
Relaxation Delay: 2-5 seconds.
-
-
Data Acquisition and Processing: Acquire and process the data similarly to the ¹H NMR experiment.
¹³C NMR Data Interpretation
| Chemical Shift (δ, ppm) | Assignment |
| 202.80 | C=S (C-2) |
| 173.72 | C=O (COOH) |
| 167.29 | C=O (C-4) |
| 44.77 | N-CH₂ |
| 35.94 | S-CH₂ (C-5) |
The chemical shifts are consistent with the proposed structure, with the thiocarbonyl carbon (C=S) appearing significantly downfield.[5]
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for assessing the purity of Rhodanine-3-acetic acid, quantifying it in various matrices, and monitoring its stability. A reverse-phase method is generally suitable for this polar compound.
Causality in Experimental Choices
-
Column Selection: A C18 column is a robust choice for the separation of moderately polar compounds like Rhodanine-3-acetic acid, offering good retention and peak shape.
-
Mobile Phase: A mixture of an aqueous acidic buffer and an organic modifier (e.g., acetonitrile or methanol) allows for the manipulation of retention time and selectivity. The acidic component (e.g., formic acid or phosphoric acid) is crucial to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention.[7]
-
Detection: UV detection is appropriate as Rhodanine-3-acetic acid possesses a chromophore that absorbs in the UV region.
HPLC Protocol for Purity Assessment
-
Sample Preparation:
-
Prepare a stock solution of Rhodanine-3-acetic acid at a concentration of 1 mg/mL in methanol.
-
Further dilute the stock solution with the mobile phase to a working concentration of approximately 0.1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection to protect the column from particulate matter.[8]
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Gradient Program:
-
0-2 min: 95% A, 5% B
-
2-15 min: Linear gradient to 5% A, 95% B
-
15-18 min: Hold at 5% A, 95% B
-
18-20 min: Return to 95% A, 5% B
-
20-25 min: Re-equilibration at 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 266 nm.[5]
-
Injection Volume: 10 µL.
-
-
Data Analysis: Integrate the peak corresponding to Rhodanine-3-acetic acid and any impurity peaks. Calculate the purity as the percentage of the main peak area relative to the total peak area.
Potential Impurities
Potential impurities in Rhodanine-3-acetic acid may arise from the starting materials or side reactions during synthesis. These can include unreacted glycine, chloroacetic acid, or byproducts from the condensation reaction.[5][9] The developed HPLC method should be capable of separating these potential impurities from the main compound.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of Rhodanine-3-acetic acid and is invaluable for structural elucidation through fragmentation analysis.
Causality in Experimental Choices
-
Ionization Technique: Electrospray ionization (ESI) is well-suited for polar molecules like Rhodanine-3-acetic acid, as it can readily form ions in solution. Both positive and negative ion modes can be employed.
-
Fragmentation: Collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS) is used to fragment the molecular ion and generate a characteristic fragmentation pattern that aids in structural confirmation.
Mass Spectrometry Protocol
-
Sample Preparation: Prepare a dilute solution of Rhodanine-3-acetic acid (approximately 10 µg/mL) in a suitable solvent such as methanol or acetonitrile/water (50:50 v/v).
-
Instrument Parameters (ESI-MS):
-
Ionization Mode: Negative ion mode is often preferred for carboxylic acids.
-
Capillary Voltage: 3-4 kV.
-
Nebulizer Gas (Nitrogen) Pressure: 30-40 psi.
-
Drying Gas (Nitrogen) Flow: 5-10 L/min.
-
Drying Gas Temperature: 300-350 °C.
-
-
Data Acquisition: Acquire the full scan mass spectrum to determine the molecular weight. For structural confirmation, perform MS/MS on the deprotonated molecular ion [M-H]⁻.
Predicted Fragmentation Pattern
The expected deprotonated molecular ion [M-H]⁻ for Rhodanine-3-acetic acid (C₅H₅NO₃S₂) is at m/z 190.96. Common fragmentation pathways for carboxylic acids involve the loss of H₂O (18 Da) and CO₂ (44 Da).[10]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in Rhodanine-3-acetic acid, thereby confirming its chemical identity.
Causality in Experimental Choices
-
Sample Preparation: The KBr pellet method is a common and effective technique for analyzing solid samples. It involves dispersing the sample in a dry, IR-transparent matrix (KBr) to obtain a high-quality spectrum.[11][12][13]
FTIR Protocol (KBr Pellet Method)
-
Sample Preparation:
-
Thoroughly dry spectroscopic grade KBr in an oven at 110 °C for at least 2 hours to remove any absorbed water.
-
In an agate mortar, grind 1-2 mg of Rhodanine-3-acetic acid with approximately 100-200 mg of the dried KBr until a fine, homogeneous powder is obtained.[14]
-
Transfer the mixture to a pellet die and press it under high pressure (8-10 tons) using a hydraulic press to form a transparent or translucent pellet.[13]
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
FTIR Spectrum Interpretation
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3439 (broad) | O-H stretch | Carboxylic acid |
| 2985 | C-H stretch | Aliphatic |
| 1722 | C=O stretch | Carboxylic acid |
| 1663 | C=O stretch | Amide (in rhodanine ring) |
| 1311 | C-N stretch | |
| 1125 | C=S stretch | Thiocarbonyl |
The broad O-H stretch is characteristic of the hydrogen-bonded carboxylic acid dimer. The two distinct C=O stretching frequencies correspond to the carboxylic acid and the amide carbonyl within the rhodanine ring.[5][11]
UV-Visible Spectroscopy
UV-Vis spectroscopy is a simple and rapid technique that can be used for the quantitative analysis of Rhodanine-3-acetic acid, particularly for determining its concentration in solutions.
Causality in Experimental Choices
-
Solvent: Methanol is a suitable solvent as it is transparent in the UV region of interest and readily dissolves Rhodanine-3-acetic acid.[1]
-
Wavelength of Maximum Absorbance (λmax): Measuring absorbance at the λmax ensures the highest sensitivity and minimizes interference from other substances.
UV-Vis Protocol for Quantification
-
Preparation of Standard Solutions:
-
Prepare a stock solution of Rhodanine-3-acetic acid in methanol at a concentration of 100 µg/mL.
-
From the stock solution, prepare a series of standard solutions with concentrations ranging from 2 to 20 µg/mL by serial dilution with methanol.
-
-
Determination of λmax:
-
Scan one of the standard solutions (e.g., 10 µg/mL) across the UV-Vis range (e.g., 200-400 nm) against a methanol blank to determine the wavelength of maximum absorbance (λmax). For Rhodanine-3-acetic acid, λmax values are observed at approximately 266 nm and 215 nm.[5] The peak at 266 nm is typically used for quantification.
-
-
Calibration Curve:
-
Measure the absorbance of each standard solution at the determined λmax (266 nm).
-
Plot a calibration curve of absorbance versus concentration.
-
-
Sample Analysis:
-
Prepare the unknown sample solution in methanol, ensuring the concentration falls within the range of the calibration curve.
-
Measure the absorbance of the unknown sample at 266 nm.
-
Determine the concentration of Rhodanine-3-acetic acid in the sample using the equation of the line from the calibration curve.
-
Conclusion
The analytical techniques detailed in this guide provide a robust framework for the comprehensive characterization of Rhodanine-3-acetic acid. By employing a combination of NMR, HPLC, MS, FTIR, and UV-Vis spectroscopy, researchers and quality control professionals can confidently ascertain the identity, purity, and concentration of this important chemical entity. The provided protocols, grounded in scientific principles, are designed to be both reliable and reproducible, ensuring the integrity of data generated in research and industrial settings.
References
-
FT-IR Sample Preparation - NIU - Department of Chemistry and Biochemistry. (n.d.). Retrieved February 20, 2026, from [Link]
-
FTIR sample preparation (KBr pellets) - Specac Ltd. (n.d.). Retrieved February 20, 2026, from [Link]
-
Reversed Phase High Performance Liquid Chromatography Using Carboxylic Acids in the Mobile Phase. (2006, December 6). Taylor & Francis. Retrieved February 20, 2026, from [Link]
-
PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. (2021, February 15). Research Article. Retrieved February 20, 2026, from [Link]
-
Fragmentation of deuterated rhodamine B derivates by laser and collisional activation in an FT-ICR mass spectrometer. (2013, September 15). PubMed. Retrieved February 20, 2026, from [Link]
-
HPLC Separation of Carboxylic Acids - SIELC Technologies. (n.d.). Retrieved February 20, 2026, from [Link]
-
Quick User Guide for FT-IR. (n.d.). Helsinki.fi. Retrieved February 20, 2026, from [Link]
-
KBr Pellet Method - Shimadzu. (n.d.). Retrieved February 20, 2026, from [Link]
-
Fragmentation Reactions of Rhodamine B and 6G as Revealed by High Accuracy Orbitrap Tandem Mass Spectrometry. (n.d.). SciELO. Retrieved February 20, 2026, from [Link]
-
NMR Sample Preparation. (n.d.). Retrieved February 20, 2026, from [Link]
-
Fragmentation Reactions of Rhodamine B and 6G as Revealed by High Accuracy Orbitrap Tandem Mass Spectrometry. (2025, December 18). ResearchGate. Retrieved February 20, 2026, from [Link]
-
Fragmentation reactions of labeled and untabeled Rhodamine B in a high-resolution Fourier transform ion cyclotron resonance mass spectrometer. (n.d.). PubMed. Retrieved February 20, 2026, from [Link]
-
HPLC Sample Preparation - Organomation. (n.d.). Retrieved February 20, 2026, from [Link]
-
Sample Preparation & NMR Tubes. (n.d.). Chemical Research Support. Retrieved February 20, 2026, from [Link]
-
Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (2020, October 22). MDPI. Retrieved February 20, 2026, from [Link]
-
RediSep C-18 reversed phase column purification of carboxylic acids. (2012, November 9). Teledyne ISCO. Retrieved February 20, 2026, from [Link]
-
Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. (2024, April 29). Drawell. Retrieved February 20, 2026, from [Link]
-
Generic Automated Sample Preparation Including Online HPLC Analysis for Application within the Pharmaceutical Industry. (2012, January 1). Retrieved February 20, 2026, from [Link]
-
NMR Sample Preparation: The Complete Guide - Organomation. (n.d.). Retrieved February 20, 2026, from [Link]
-
Sample Preparation. (n.d.). Faculty of Mathematical & Physical Sciences - University College London. Retrieved February 20, 2026, from [Link]
-
Determination of carboxylic acids in apple juice by RP HPLC. (2025, August 7). ResearchGate. Retrieved February 20, 2026, from [Link]
-
-
Sample Pretreatment for HPLC. (n.d.). Retrieved February 20, 2026, from [Link]
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-
NMR Sample Preparation - Western University. (n.d.). Retrieved February 20, 2026, from [Link]
-
mass spectra - fragmentation patterns. (n.d.). Chemguide. Retrieved February 20, 2026, from [Link]
-
General methodology for the synthesis of rhodanine and... - ResearchGate. (n.d.). Retrieved February 20, 2026, from [Link]
- JP2009528978A - Method for preparing rhodanine-3-acetic acid, the main intermediate of epalrestat - Google Patents. (n.d.).
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Rhodanineacetic Acid Derivatives as Potential Drugs: Preparation, Hydrophobic Properties and Antifungal Activity of (5-Arylalkylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic Acids † - PMC. (n.d.). Retrieved February 20, 2026, from [Link]
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Rhodanine-3-acetic Acid: Comprehensive Overview and Applications. (2025, February 27). Retrieved February 20, 2026, from [Link]
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Design, Synthesis and Structure-activity Studies of Rhodanine Derivatives as HIV-1 Integrase Inhibitors - PMC. (n.d.). Retrieved February 20, 2026, from [Link]
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Synthesis and Antitumor Activity of Some Rhodanine Derivatives - Connect Journals. (n.d.). Retrieved February 20, 2026, from [Link]
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Design, Synthesis, in Vitro Antibacterial Activity, and Docking Studies of New Rhodanine Derivatives - SciRP.org. (2020, March 18). Retrieved February 20, 2026, from [Link]
-
Design, Synthesis and Biological Assessment of Rhodanine-Linked Benzenesulfonamide Derivatives as Selective and Potent Human Carbonic Anhydrase Inhibitors - PMC. (n.d.). Retrieved February 20, 2026, from [Link]
-
DEVELOPMENT AND VALIDATION OF A RP-HPLC METHOD FOR THE ANALYSIS OF RIMANTADINE HYDROCHLORIDE IN MEDICINAL FORM - Rasayan Journal of Chemistry. (n.d.). Retrieved February 20, 2026, from [Link]
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Application Note: Structural Elucidation of Rhodanine Compounds using NMR and Mass Spectrometry
Introduction: The Significance of the Rhodanine Scaffold
Rhodanine (2-thioxo-4-thiazolidinone) is a five-membered heterocyclic scaffold that has garnered significant attention in medicinal chemistry.[1] Recognized as a "privileged structure," its derivatives exhibit a vast array of biological activities, including antimicrobial, antiviral, antidiabetic, and anticancer properties.[2][3] The clinical success of Epalrestat, a rhodanine-3-acetic acid derivative used for treating diabetic neuropathy, has further fueled research into this versatile core.[3]
The biological function of rhodanine derivatives is intrinsically linked to their three-dimensional structure and the nature of substituents, typically at the N-3 and C-5 positions.[1] Therefore, accurate and unambiguous structural characterization is a critical step in the drug discovery and development pipeline. This application note provides a comprehensive guide and detailed protocols for the structural analysis of rhodanine compounds using two cornerstone analytical techniques: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). We will explore the causality behind experimental choices to empower researchers to develop robust and reliable analytical workflows.
Figure 1: General workflow for the structural analysis of rhodanine compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for determining the precise atomic connectivity and stereochemistry of organic molecules. For rhodanine derivatives, ¹H and ¹³C NMR are indispensable for confirming the core structure and identifying the position and nature of substituents.
Causality in NMR Sample Preparation: The Foundation of Quality Data
The quality of an NMR spectrum is fundamentally dependent on the quality of the sample. Every step in the preparation protocol is designed to mitigate issues that can degrade spectral resolution and introduce artifacts.
-
Solvent Selection: The primary consideration is sample solubility.[4] Rhodanine derivatives can range from non-polar to highly polar, dictating the choice of deuterated solvent. Deuterated solvents are essential to avoid overwhelming proton signals from the solvent and to provide a deuterium signal for the spectrometer's field-frequency lock.[4][5]
-
Chloroform-d (CDCl₃): A common first choice for many organic compounds due to its excellent dissolving power for non-polar to moderately polar molecules and its relative affordability.[6][7]
-
Dimethyl sulfoxide-d₆ (DMSO-d₆): Ideal for more polar rhodanine derivatives, particularly those with carboxylic acid or sulfonamide groups. It is also excellent for observing exchangeable protons (like N-H), which often appear as sharp signals.[7]
-
Acetone-d₆, Methanol-d₄: Useful alternatives when solubility is an issue in CDCl₃ or when reactive functional groups are incompatible with DMSO.[5]
-
Key Consideration: Always check a solvent data chart to ensure the residual solvent peaks do not overlap with crucial analyte signals.[4][5] For example, the CDCl₃ residual peak at ~7.26 ppm may interfere with aromatic signals.[4]
-
-
Concentration: A balance must be struck between signal strength and spectral quality.
-
For ¹H NMR: 1-10 mg of sample in 0.6-0.7 mL of solvent is typically sufficient for small molecules.[6][8]
-
For ¹³C NMR: This nucleus is ~6000 times less sensitive than ¹H. Therefore, a more concentrated sample (20-100 mg) is required to obtain a spectrum with a good signal-to-noise ratio in a reasonable time.[8][9]
-
-
Purity and Filtration: Particulate matter in the NMR tube severely disrupts the magnetic field homogeneity, leading to broad, poorly resolved peaks. Filtering every sample is a non-negotiable step for high-quality data.[8]
Protocol 1: NMR Sample Preparation
-
Weighing: Accurately weigh 5-10 mg (for ¹H) or 20-50 mg (for ¹³C) of the purified rhodanine derivative into a clean, dry vial.
-
Dissolution: Add ~0.7 mL of the chosen deuterated solvent. Vortex or gently agitate until the sample is fully dissolved. Preparing the sample in a secondary vial makes it easier to ensure complete dissolution before transfer.[9]
-
Filtration: Prepare a Pasteur pipette by tightly packing a small plug of glass wool or a Kimwipe into the neck. Do not use cotton wool, as solvents can leach impurities from it.
-
Transfer: Filter the sample solution directly into a clean, high-quality 5 mm NMR tube.[10] The final sample height should be 4-5 cm.[6][7]
-
Referencing: Add an internal standard, typically tetramethylsilane (TMS), unless it is expected to react with the sample. TMS provides a reference point (0.00 ppm) for both ¹H and ¹³C spectra.
-
Capping and Labeling: Cap the NMR tube securely and label it clearly. Invert the tube several times to ensure the solution is homogeneous.
Interpreting Rhodanine NMR Spectra
The rhodanine core has distinct signals that are readily identifiable. Substituents will alter the chemical shifts and coupling patterns, providing a wealth of structural information.
Figure 2: Numbering scheme for the rhodanine core.
¹H NMR Spectral Features:
-
Methylene Protons (H-5): The two protons on the C-5 carbon typically appear as a singlet between 4.2-4.9 ppm .[11] If the N-3 substituent or another part of the molecule introduces a chiral center, these protons can become diastereotopic and appear as a pair of doublets (an AB quartet).
-
Amide Proton (H-3): The N-H proton is exchangeable and its signal can be broad. In DMSO-d₆, it is often observed as a sharp singlet far downfield, typically >10 ppm .[11] Its position is highly dependent on solvent and concentration.
-
Substituent Protons: Protons on groups attached to C-5 or N-3 will appear in their expected regions. For common 5-arylidene derivatives, the vinylic proton (=CH -Ar) is a key diagnostic singlet found between 7.5-8.0 ppm .[12]
¹³C NMR Spectral Features:
-
Thiocarbonyl Carbon (C-2): This is the most deshielded carbon in the scaffold, appearing far downfield around 205-206 ppm .
-
Carbonyl Carbon (C-4): The amide carbonyl carbon is also significantly deshielded, with a characteristic chemical shift around 175-178 ppm .
-
Methylene Carbon (C-5): The C-5 carbon is the most shielded carbon of the core, appearing upfield around 39-40 ppm .
| Atom | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) | Notes |
| C-2 (C=S) | N/A | ~205 ppm | Highly deshielded, characteristic downfield signal. |
| N-3 (N-H) | >10 ppm (in DMSO-d₆) | N/A | Exchangeable, often broad. Position is solvent-dependent.[11] |
| C-4 (C=O) | N/A | ~177 ppm | Characteristic carbonyl signal. |
| C-5 (CH₂) | ~4.5 ppm (singlet) | ~40 ppm | Can become an AB quartet if adjacent to a stereocenter.[11] |
Table 1: Characteristic NMR Chemical Shifts for the Unsubstituted Rhodanine Core.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of a compound and, through fragmentation analysis, offers valuable clues about its structure, confirming the information derived from NMR.
Causality in MS Method Selection: ESI as the Gold Standard
For the analysis of rhodanine derivatives, which are often semi-polar and possess sites for protonation (amide oxygen) or deprotonation (amide nitrogen), Electrospray Ionization (ESI) is the technique of choice.[13]
-
Why ESI? ESI is a "soft" ionization technique, meaning it imparts minimal excess energy to the molecule during the ionization process.[13] This is advantageous because it minimizes in-source fragmentation, ensuring the spectrum is dominated by the intact molecular ion (or, more accurately, a pseudo-molecular ion like [M+H]⁺ or [M-H]⁻).[13] This allows for the unambiguous determination of the molecular weight.
-
High-Resolution MS (HRMS): Coupling ESI with a high-resolution mass analyzer (like TOF or Orbitrap) is critical. HRMS provides a highly accurate mass measurement, which allows for the confident determination of the compound's elemental composition, a crucial piece of data for confirming a new structure.[14]
Protocol 2: ESI-MS Sample Preparation and Analysis
-
Stock Solution: Prepare a stock solution of the rhodanine derivative at approximately 1 mg/mL in a high-purity solvent such as methanol, acetonitrile, or a 50:50 mixture of acetonitrile/water.
-
Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using the same solvent system.
-
Ionization Enhancement:
-
Analysis: Introduce the sample into the ESI-MS system via direct infusion using a syringe pump or through an LC-MS system. Acquire data in both positive and negative ion modes to capture all possible ionic species.
Interpreting Rhodanine Mass Spectra
-
Identify the Molecular Ion: In the full scan spectrum, locate the pseudo-molecular ion. This will typically be [M+H]⁺, [M+Na]⁺, or [M+K]⁺ in positive mode, and [M-H]⁻ in negative mode. The molecular weight determined should match the calculated weight from the proposed structure.
-
Examine Isotopic Peaks: The presence of sulfur in the rhodanine core gives rise to a characteristic M+2 isotope peak with an intensity of about 4.4% relative to the monoisotopic (M) peak. If the derivative contains chlorine or bromine, their distinct isotopic patterns (M:M+2 ratio of ~3:1 for Cl; ~1:1 for Br) will be readily apparent and highly diagnostic.[16][17]
-
Analyze Fragmentation (MS/MS): To gain further structural insight, perform tandem MS (MS/MS) on the isolated molecular ion. While fragmentation pathways are highly dependent on the specific substituents, common fragmentation patterns for heterocyclic compounds involve the cleavage of bonds alpha or beta to the heteroatoms and the loss of small, stable neutral molecules.[18][19] For 5-arylidene rhodanine derivatives, a major fragment often corresponds to the cleavage of the exocyclic double bond.
| Ion Type | m/z Value | Mode | Notes |
| Protonated Molecule | [M+H]⁺ | Positive | Often the base peak in positive mode with acid modifier. |
| Sodiated Adduct | [M+Na]⁺ | Positive | Common adduct from glassware or solvent impurities. |
| Deprotonated Molecule | [M-H]⁻ | Negative | Often the base peak in negative mode with base modifier. |
| Sulfur Isotope Peak | [M+2+H]⁺ | Positive | ~4.4% intensity of [M+H]⁺, confirms presence of one S atom. |
Table 2: Common Ions Observed in ESI-MS of Rhodanine Compounds.
Conclusion
The combination of NMR spectroscopy and mass spectrometry provides a powerful and comprehensive toolkit for the structural elucidation of rhodanine derivatives. NMR delivers unparalleled detail on atomic connectivity and stereochemistry, while ESI-MS provides definitive molecular weight and compositional data. By understanding the principles behind the protocols—from solvent selection in NMR to ionization methods in MS—researchers can confidently and accurately characterize novel rhodanine-based compounds, accelerating their journey in the drug discovery process.
References
- Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
- Isotope Science / Alfa Chemistry. (2026, January 5). How to Choose Deuterated NMR Solvents.
- University of Minnesota. (n.d.). NMR Sample Preparation.
- BioChromato. (2018, December 7). NMR solvent selection - that also allows sample recovery.
- Iowa State University. (n.d.). NMR Sample Preparation | Chemical Instrumentation Facility.
- Kumar, A., et al. (2022, November 29). Rhodanine derivatives: An insight into the synthetic and medicinal perspectives as antimicrobial and antiviral agents. PubMed.
- Bruker. (n.d.). Avance Beginners Guide - Solvent Selection.
- Molnar, M., et al. (2023, April 1). Rhodanine Derivatives as Anticancer Agents: QSAR and Molecular Docking Studies. Anti-Cancer Agents in Medicinal Chemistry.
- Trotsko, N., et al. (2022, June 10). Anticancer Profile of Rhodanines: Structure–Activity Relationship (SAR) and Molecular Targets—A Review. Semantic Scholar.
- Encyclopedia.pub. (2022, June 17). Anticancer Profile of Rhodanines.
- Taylor & Francis. (2019, November 28). Drug screening of rhodanine derivatives for antibacterial activity.
- Bruker. (n.d.). NMR Sample Preparation.
- University College London. (n.d.). Sample Preparation.
- Biological Magnetic Resonance Bank. (n.d.). Rhodanine at BMRB.
- Van Berkel, G. J., et al. (2017, November 20). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. PMC.
- Zhang, Z., et al. (2020, March 4). A Concise Approach to N-Substituted Rhodanines through a Base-Assisted One-Pot Coupling and Cyclization Process. PMC.
- ResearchGate. (n.d.). 1 H-NMR shifts of the olefinic hydrogen (δ, ppm) and % yield of 5-substituted rhodanine derivatives 5a-f.
- Al-blewi, F. F., et al. (n.d.). Design, Synthesis and Biological Assessment of Rhodanine-Linked Benzenesulfonamide Derivatives as Selective and Potent Human Carbonic Anhydrase Inhibitors. PMC.
- University of Illinois. (n.d.). Electrospray Ionization.
- ResearchGate. (n.d.). Interpretation of Mass Spectra.
- Wikipedia. (n.d.). Electrospray ionization.
- Physics LibreTexts. (2022, November 8). 6.3: Electrospray Ionization (ESI) Mass Spectrometry.
- Fiveable. (2025, August 15). Interpreting Mass Spectra | Organic Chemistry Class Notes.
- Wikipedia. (n.d.). Mass spectral interpretation.
- Compound Interest. (2015, May 7). Mass spectrometry and a guide to interpreting mass spectra.
Sources
- 1. Rhodanine derivatives: An insight into the synthetic and medicinal perspectives as antimicrobial and antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 5. Avance Beginners Guide - Solvent Selection [2210pc.chem.uic.edu]
- 6. organomation.com [organomation.com]
- 7. NMR solvent selection - that also allows sample recovery [biochromato.com]
- 8. ucl.ac.uk [ucl.ac.uk]
- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 10. sites.bu.edu [sites.bu.edu]
- 11. A Concise Approach to N-Substituted Rhodanines through a Base-Assisted One-Pot Coupling and Cyclization Process - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, Synthesis and Biological Assessment of Rhodanine-Linked Benzenesulfonamide Derivatives as Selective and Potent Human Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 14. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Electrospray Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]
- 16. Mass spectral interpretation - Wikipedia [en.wikipedia.org]
- 17. compoundchem.com [compoundchem.com]
- 18. researchgate.net [researchgate.net]
- 19. fiveable.me [fiveable.me]
Technical Support Center: Synthesis of 2,4-Dithioxo-3-thiazolidineacetic Acid
Executive Summary
You are encountering yield inconsistencies or purification difficulties in the synthesis of 3-Thiazolidineacetic acid, 2,4-dithioxo- (CAS: 7355-69-3). This molecule is a critical scaffold for aldose reductase inhibitors and peptide mimetics.
The standard industrial route involves the reaction of Glycine with Carbon Disulfide (
Common Failure Modes:
- Volatility: Loss of reagent before dithiocarbamate formation.
-
Thermal Decomposition: Dithiocarbamates are thermally unstable above 25°C.
-
Incomplete Cyclization: Failure to dehydrate the intermediate S-carboxymethyl derivative.
-
"Oiling Out": Rapid acidification leading to sticky, non-filterable semi-solids.
Module 1: The Optimized Protocol (Kinetic Control Method)
This protocol is engineered to maximize the stability of the dithiocarbamate intermediate. Unlike standard textbook procedures, this method emphasizes strict temperature gating.
Reagents & Stoichiometry
| Component | Equiv. | Role | Critical Note |
| Glycine | 1.0 | Substrate | Must be fully dissolved before |
| KOH (aq, 20%) | 2.2 | Base | Maintains pH > 10 for dithiocarbamate stability. |
| Carbon Disulfide | 1.2 | Reagent | Excess required due to volatility. Toxic/Flammable. |
| Chloroacetic Acid | 1.1 | Cyclizing Agent | Pre-neutralize to prevent pH shock. |
| HCl (conc.) | Excess | Acidifier | Drives final cyclization and precipitation. |
Step-by-Step Workflow
Phase A: Dithiocarbamate Formation (The "Cold" Phase)
-
Dissolution: Dissolve Glycine (1.0 eq) in 20% KOH (1.1 eq) in a round-bottom flask.
-
Temperature Lock: Cool the solution to 0–5°C using an ice/salt bath.
-
Why: Higher temperatures favor the oxidation of
to thiocarbonates, lowering yield.
-
-
Addition: Add
(1.2 eq) dropwise over 30 minutes. -
Digestion: Stir vigorously at 0–5°C for 4 hours, then allow to warm to 20°C (Room Temp) for 12 hours.
-
Checkpoint: The solution should turn from colorless to deep orange-red (formation of potassium dithiocarbamate).
-
Phase B: Alkylation & Cyclization
5. Preparation: Separately, dissolve Chloroacetic acid (1.1 eq) in minimal water and neutralize with cold 20% KOH (1.1 eq) until pH
- Heat the mixture to 90°C for 30 minutes (to ensure intermediate conversion).
- Hot Acidification: While hot, add conc. HCl dropwise until pH 1.
- Why: Acidifying while hot prevents the product from trapping impurities ("oiling out"). It promotes the formation of crystalline needles upon cooling.
Phase C: Workup
9. Crystallization: Allow the mixture to cool slowly to room temperature, then to 4°C.
10. Filtration: Collect the yellow precipitate. Wash with cold water (removes inorganic salts) followed by cold ethanol (removes unreacted
Module 2: Troubleshooting Dashboard
Use this matrix to diagnose your specific issue.
| Symptom | Probable Cause | Corrective Action |
| Low Yield (<40%) | Use a reflux condenser with a cryostat set to -10°C during addition, or increase | |
| Sticky/Oily Precipitate | Acidification was too fast or done cold. | Re-dissolve in hot alkaline water. Heat to 85°C. Acidify slowly while hot. Stir until room temp. |
| Product is White/Pale | Incomplete sulfur incorporation (Oxidation). | Ensure inert atmosphere ( |
| Melting Point Low (<168°C) | Contamination with dithiocarbamate salts. | Recrystallize from Glacial Acetic Acid . This is the gold standard for rhodanine purity. |
| Violent Fuming | Exotherm during | Slow down addition rate. Ensure internal temp never exceeds 10°C during addition. |
Module 3: Deep Dive Q&A (Mechanistic Insights)
Q1: Why is the "Hot Acidification" step necessary? I usually acidify at room temperature. A: Acidifying at room temperature often causes the intermediate (S-carboxymethyl dithiocarbamate) to precipitate before it cyclizes, or it traps water molecules, forming a sticky gum.
-
Mechanism: The final ring closure (cyclization) is acid-catalyzed and endothermic. Heating drives the elimination of water/HCl. By acidifying hot, you ensure the kinetic energy is sufficient to close the ring immediately, and the product precipitates as a clean crystal upon cooling.
Q2: Can I use the Bis(carboxymethyl)trithiocarbonate method instead? A: Yes, and for high-value derivatives, it is often superior.
-
The Route: Reaction of Glycine with Bis(carboxymethyl)trithiocarbonate in the presence of base.
-
Advantage: It avoids free
(safety) and typically yields fewer oligomeric byproducts. -
Disadvantage: The trithiocarbonate reagent is more expensive and less shelf-stable than
. For scale-up (>100g), the route (Module 1) is more economical.
Q3: My product has a strong sulfur stench even after drying. How do I fix this? A: The smell is likely trapped sulfur-containing byproducts (trithiocarbonates).
-
Fix: Wash the crude solid with a small amount of Carbon Disulfide (if safety permits) or Toluene . The product is insoluble in these, but the smelly impurities are soluble. Follow with an ethanol wash.
Module 4: Visualizing the Chemistry
Diagram 1: Reaction Mechanism & Critical Control Points
This diagram illustrates the pathway from Glycine to the Rhodanine scaffold, highlighting where yield is lost.
Caption: The synthesis pathway requires strict temperature control at the Dithiocarbamate stage to prevent oxidation (Red Box) and heat at the Cyclization stage to ensure ring closure.
Diagram 2: Troubleshooting Decision Tree
Caption: Logic flow for diagnosing common synthesis failures. Green nodes indicate the corrective experimental action.
References
-
Julian, P. L., & Sturgis, B. M. (1948). 3-Thiazolidineacetic acid, 2,4-dithioxo-. Organic Syntheses, Coll. Vol. 3, p.763.
-
Liang, Y., et al. (2020).[1] A Concise Approach to N-Substituted Rhodanines through a Base-Assisted One-Pot Coupling and Cyclization Process. Molecules, 25(5), 1147.
- Drobnica, L., et al. (1977). The Chemistry of the -NCS Group. In: The Chemistry of Cyanates and Their Thio Derivatives. Wiley.
-
Sortino, M., et al. (2007). Antifungal, cytotoxic and SAR studies of a series of N-substituted rhodanine derivatives. Bioorganic & Medicinal Chemistry, 15(1), 484-494.
Sources
Optimizing reaction conditions for Knoevenagel condensation of rhodanines
Technical Support Center: Rhodanine Chemistry Division Subject: Optimization & Troubleshooting for Knoevenagel Condensation of Rhodanines From: Dr. Aris Thorne, Senior Application Scientist To: Research & Development Teams
Introduction
Welcome to the technical support hub. If you are reading this, you are likely facing the classic frustrations of rhodanine synthesis: sticky tars, low yields, or stubborn starting materials that refuse to condense.
While the Knoevenagel condensation between rhodanine (2-thioxothiazolidin-4-one) and aromatic aldehydes appears deceptively simple on paper, the reality involves a delicate balance of pKa, solvent polarity, and nucleophilicity. As a Senior Application Scientist, I have deconstructed these protocols to move beyond "recipe following" toward mechanistic control .
This guide is structured to help you select the optimal condition based on your substrate's properties and troubleshoot failures using chemical logic.
Part 1: Protocol Selection Logic
Before starting, stop using "Piperidine in Ethanol" as your default.[1] While classic, it is prone to ring hydrolysis and "tarring" due to the high basicity of piperidine. Use the workflow below to select the modern, optimized condition best suited for your specific aldehyde.
Figure 1: Decision matrix for selecting reaction conditions based on substrate solubility and sensitivity.
Part 2: Optimized Protocols & Technical Deep Dive
Method A: The "Green" Aqueous Protocol (Recommended)
Best for: Lipophilic aldehydes, green chemistry compliance, and easy work-up.
The Science: This method utilizes the "on-water" effect.[1] Hydrophobic organic reactants aggregate in water, increasing the effective concentration at the interface. The addition of a mild catalyst like Diammonium Hydrogen Phosphate [(NH4)2HPO4] provides dual activation (ammonium acts as a weak acid, phosphate as a base) without degrading the rhodanine ring [1].
Protocol:
-
Mix: Suspend Rhodanine (1.0 equiv) and Aldehyde (1.0 equiv) in Water (10 volumes).
-
Catalyst: Add 10 mol% (NH4)2HPO4 (Diammonium Hydrogen Phosphate).
-
Reaction: Heat to 80–90 °C. Vigorous stirring is critical to maintain the suspension.
-
Monitor: Reaction typically completes in 30–60 minutes.[1]
-
Isolation: Cool to room temperature. The product will precipitate as a solid.[1] Filter, wash with water, and dry.
Method B: The Buffered Acid Protocol (Robust)
Best for: Base-sensitive substrates, scale-up, and "tar-prone" reactions.
The Science: Strong bases (piperidine, hydroxide) can attack the C2-thiocarbonyl or C4-carbonyl of rhodanine, leading to ring-opening hydrolysis (see Figure 2). By using Sodium Acetate in Acetic Acid , you create a buffer system.[1] The acetate ion is basic enough to deprotonate the C5-methylene (pKa ~6) but not nucleophilic enough to destroy the ring.[1]
Protocol:
-
Mix: Dissolve Rhodanine (1.0 equiv) and Aldehyde (1.0 equiv) in Glacial Acetic Acid.
-
Catalyst: Add Sodium Acetate (NaOAc) (2.0–3.0 equiv).
-
Reaction: Reflux (118 °C) for 2–4 hours.
-
Isolation: Pour the hot mixture into ice-cold water. The sudden polarity change forces the product to precipitate.[1]
Method C: Microwave-Assisted Deep Eutectic Solvent (Fast)
Best for: High-throughput screening, solvent-free requirements.[1]
The Science: Deep Eutectic Solvents (e.g., Choline Chloride:Urea) act as both solvent and catalyst.[2] They have high dielectric constants, coupling efficiently with microwave energy to superheat the reaction interface, often reducing times to <5 minutes [2].
Protocol:
-
Mix: Rhodanine + Aldehyde + Choline Chloride:Urea (1:2 molar ratio) in a microwave vial.
-
Energy: Irradiate at 80 °C (Power: 300W) for 2–5 minutes.
-
Work-up: Add water to the melt; filter the solid.
Part 3: Comparative Data Analysis
The following table summarizes efficiency across different catalytic systems based on recent literature benchmarks.
| Catalyst System | Solvent | Time | Yield (Avg) | Mechanism Note |
| (NH4)2HPO4 | Water | 30-60 min | 90-96% | Dual activation; "On-water" acceleration [1].[1] |
| NaOAc | Acetic Acid | 3-5 hrs | 75-85% | Buffered; prevents ring hydrolysis [3].[1] |
| Piperidine | Ethanol | 2-6 hrs | 50-70% | Prone to side-reactions/tarring.[1] |
| CuFe2O4 NPs | Water | 30-40 min | 85-95% | Heterogeneous; magnetic recovery possible [4].[1] |
| Choline Cl:Urea | None (DES) | 2-5 min | 85-95% | Microwave assisted; solvent-free [2].[1] |
Part 4: Troubleshooting & FAQs
Q1: My reaction mixture turned into a black, sticky tar. What happened?
Diagnosis: You likely used a strong base (like piperidine or NaOH) or overheated the reaction in the absence of a buffer. The Mechanism of Failure: Rhodanine is sensitive.[1] Under high pH, the hydroxide or amine nucleophile attacks the C4 carbonyl, leading to ring opening (formation of thiocarbamates) which then polymerize into tars. Solution: Switch to Method B (NaOAc/AcOH) . The acidic environment protects the ring while the acetate drives the condensation.
Figure 2: Mechanistic divergence between successful condensation and tar formation.[1]
Q2: The aldehyde is not dissolving in water. How can Method A work?
Answer: Solubility is actually not required for the "on-water" method.[1] In fact, insolubility often accelerates the reaction. The hydrophobic aldehyde and rhodanine form micro-droplets or aggregates in the water.[1] The water molecules at the interface form hydrogen bonds with the transition state, stabilizing it. Action: Do not add co-solvents like ethanol.[1] Simply increase stirring speed (RPM > 800) to maximize surface area.[1]
Q3: I am getting a mixture of Z and E isomers. How do I fix this?
Answer: The Z-isomer is thermodynamically more stable due to steric hindrance relief between the carbonyl oxygen and the aromatic ring.[1] Action:
-
Reflux longer: This allows the kinetic E-isomer to isomerize to the thermodynamic Z-form.[1]
-
Recrystallization: Recrystallize from glacial acetic acid. The Z-isomer usually crystallizes out preferentially.[1]
Q4: Can I use this for aliphatic aldehydes?
Answer: Proceed with caution. Aliphatic aldehydes containing
References
-
Han, L., Wu, T., & Zhou, Z. (2013). A Simple and Green Procedure for the Synthesis of 5-Arylidenerhodanines Catalyzed by Diammonium Hydrogen Phosphate in Water.[1] The Scientific World Journal. [Link]1]
-
Azizi, N., & Batebi, E. (2012). Deep Eutectic Solvent (DES) mediated synthesis of 5-arylidene-2,4-thiazolidinedione and rhodanine precursors.[1][3] Journal of the Serbian Chemical Society. [Link]
-
Song, X., et al. (2020).[1] Optimization of Knoevenagel condensation of rhodanine with aromatic aldehydes. Chemical Papers. [Link]1]
-
Dandia, A., et al. (2024).[1] CuFe2O4 NPs Mediated Green Synthesis of 5-arylidene Rhodanine Derivatives in Water.[1][4] Nano Bio Letters. [Link]1][4]
-
Nitsche, C., & Klein, C. D. (2012). Aqueous microwave-assisted one-pot synthesis of N-substituted rhodanines. Tetrahedron Letters. [Link]1]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Environmentally Friendly Approach to Knoevenagel Condensation of Rhodanine in Choline Chloride: Urea Deep Eutectic Solvent and QSAR Studies on Their Antioxidant Activity | MDPI [mdpi.com]
- 3. benthamscience.com [benthamscience.com]
- 4. nanobioletters.com [nanobioletters.com]
Technical Guide: Troubleshooting Solubility & Stability of Rhodanine-3-Acetic Acid Derivatives
Executive Summary
Rhodanine-3-acetic acid (RAA) derivatives are chemically deceptive.[1] While they are privileged scaffolds in medicinal chemistry—frequently appearing as aldose reductase inhibitors (e.g., Epalrestat) and antimicrobial agents—they present a "triad of trouble" for the bench scientist: poor aqueous solubility , chemical instability (hydrolysis) , and non-specific aggregation (PAINS) .
This guide moves beyond basic solubility protocols. It addresses the specific physicochemical behaviors of the rhodanine ring system, providing a logic-driven troubleshooting framework to distinguish between solubility issues, compound degradation, and false-positive assay readouts.
Part 1: The Solubility-Stability Paradox[1]
The primary challenge with RAA derivatives is that the conditions required to dissolve them often trigger their degradation.
The Physicochemical Landscape
-
The Acidic Tail: The carboxylic acid moiety (pKa ~3.75–4.[1]2) suggests solubility should improve at neutral/basic pH.[1]
-
The Hydrophobic Core: The rhodanine ring is planar and lipophilic, leading to high crystal lattice energy ("brick dust" behavior).
-
The Hydrolysis Trap: The rhodanine ring is susceptible to hydrolysis in alkaline conditions, opening to form enethiols (thioenolates).
Crucial Insight: If you use high pH (pH > 8) to solubilize the carboxylic acid, you risk hydrolyzing the ring. This generates a breakdown product that is a potent zinc chelator, often causing false positives in metallo-enzyme assays.[1]
Visualizing the Stability Window
Figure 1: The pH-Stability Trade-off. The "Ideal Window" is narrow. Solubility increases with pH, but ring integrity decreases.
Part 2: Troubleshooting Protocols (Q&A Format)
Scenario A: "My compound crashes out upon dilution into the assay buffer."
Diagnosis: This is a failure of Kinetic Solubility .[1] You likely prepared a high-concentration stock in DMSO (10–20 mM), and the rapid change in dielectric constant upon adding water caused immediate precipitation.
The Fix: The "Intermediate Shift" Protocol Direct dilution from 100% DMSO to aqueous buffer is too harsh for planar rhodanines.[1]
-
Prepare Stock: Dissolve compound in 100% DMSO at 10 mM.
-
Intermediate Step: Dilute 1:10 into a "Bridging Solvent" (e.g., PEG400 or Propylene Glycol).[1]
-
Final Dilution: Dilute the PEG/Compound mix into the final assay buffer.
-
Why? PEG400 acts as a cosolvent that lowers the polarity jump, maintaining the compound in a supersaturated state longer than DMSO alone.
-
Data: Solubility Enhancement Factors
| Solvent System | Solubility (µg/mL) | Risk Factor |
| Water (pH 7.[1]0) | < 5 | High Precipitation |
| DMSO (100%) | > 20,000 | Freeze/Thaw Cycles |
| DMSO + 0.1% Tween-80 | ~50 | Recommended |
| Buffer + Cyclodextrin (HP-β-CD) | ~150 | High Stability |
Scenario B: "I see inhibition, but it disappears when I add detergent."
Diagnosis: You are likely observing Colloidal Aggregation (PAINS) .[1] Rhodanine derivatives are notorious "frequent hitters." They form microscopic colloidal aggregates that sequester enzymes non-specifically.[1] This looks like inhibition but is actually a physical artifact.[1]
The Validation Experiment:
-
Run your standard assay (IC50 determination).[1]
-
Repeat the assay adding 0.01% Triton X-100 or 0.005% Tween-20 to the buffer.[1]
-
Interpretation:
-
IC50 remains constant: True inhibitor.[1]
-
IC50 shifts significantly (>10x) or activity vanishes: False positive (Aggregator).
-
Expert Note: Always spin down your working solution (10,000 x g for 10 min) before adding to the plate. If the pellet is colored, your compound has aggregated.[2]
Scenario C: "The solution changes color (Yellow to Orange/Red) over time."
Diagnosis: Hydrolysis/Enethiol Formation. Rhodanine rings are yellow.[1] A shift to orange or red often indicates ring opening or oxidation of the sulfur. This is common if your buffer pH is > 7.5 or if the stock is old.[1]
The Fix:
-
Check pH: Ensure assay buffer is pH ≤ 7.4.
-
Fresh Prep: Never use diluted working solutions stored overnight.
-
Light Protection: Epalrestat-like derivatives can photoisomerize (E-isomer to Z-isomer).[1] Perform experiments in amber tubes or low light.
Part 3: Advanced Formulation Strategies
For in vivo studies or high-concentration assays, simple solvents fail.[1] Use these formulation hierarchies.
Salt Formation (The "Arginine" Method)
The carboxylic acid on the RAA side chain allows for salt formation, which drastically improves dissolution rates compared to the free acid.
-
Reagent: L-Arginine (molar ratio 1:1).[1]
-
Method: Grind the RAA derivative with L-Arginine in a small amount of water/ethanol. The resulting salt prevents the "brick dust" lattice packing.
Cyclodextrin Complexation
Rhodanines fit well into the hydrophobic cavity of Beta-Cyclodextrins.[1]
-
Reagent: Hydroxypropyl-β-cyclodextrin (HP-β-CD).[1]
-
Protocol:
-
Prepare 20% (w/v) HP-β-CD in water.[1]
-
Add RAA derivative in excess.[1]
-
Shake for 24h at 25°C.
-
Filter (0.45 µm).[1]
-
Result: This creates a "ternary complex" if combined with L-Arginine, boosting solubility up to 300-fold [1].[1]
-
Workflow: The Solubilization Decision Tree
Figure 2: Decision Matrix for Solubilization. A logic flow to select the correct solvent system based on assay type and precipitation risk.
References
-
Simultaneous Improvement of Epalrestat Photostability and Solubility via Cocrystallization. Source: Crystal Growth & Design (ACS Publications) Significance:[1] Describes the use of betaine and amino acids to stabilize the crystal lattice of rhodanine derivatives. [1]
-
Rhodanine Hydrolysis Leads to Potent Thioenolate Mediated Metallo-β-lactamase Inhibition. Source: Nature Chemistry Significance:[1][3] The authoritative paper describing the hydrolysis mechanism (ring opening) that leads to false positives in zinc-dependent enzyme assays.[1]
-
Rhodanine as a Scaffold in Drug Discovery: A Critical Review of its Biological Activities and Mechanisms of Target Modulation. Source: Expert Opinion on Drug Discovery Significance: Defines the PAINS (Pan-Assay Interference Compounds) characteristics of rhodanines, specifically regarding aggregation and light absorption.
-
Enhanced Dissolution and Solubility of Epalrestat with β-Cyclodextrin Ternary Complex using Arginine. Source: Journal of Drug Delivery & Therapeutics Significance:[4] Provides the specific protocol for the "Ternary Complex" (Drug + Cyclodextrin + Amino Acid) to maximize solubility.
Sources
- 1. 3-Thiazolidineacetic acid, 4-oxo-2-thioxo- | C5H5NO3S2 | CID 79793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Rhodanine as a scaffold in drug discovery: a critical review of its biological activities and mechanisms of target modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rhodanine hydrolysis leads to potent thioenolate mediated metallo-β-lactamase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Purification of 3-Thiazolidineacetic acid, 2,4-dithioxo-
Ticket ID: #PUR-TZD-24D Status: Open Subject: Troubleshooting isolation, sulfur contamination, and purity of 2,4-dithioxo-3-thiazolidineacetic acid derivatives.
Issue Diagnosis & Chemical Logic
User Problem: "My reaction product is a sticky dark solid, contains yellow specks (sulfur), or has a melting point lower than literature values."
The Science:
The synthesis of 3-Thiazolidineacetic acid, 2,4-dithioxo- (and its common analog Rhodanine-3-acetic acid ) typically involves the reaction of an amino acid (glycine) with carbon disulfide (
The crude product often contains three distinct classes of impurities:
-
Elemental Sulfur (
): A ubiquitous byproduct of decomposition. It is bright yellow and highly soluble in or toluene but insoluble in water. -
Uncyclized Dithiocarbamates: Intermediate species that failed to close the thiazolidine ring.
-
Polymeric Tars: Dark red/brown oxidative byproducts formed if the reaction temperature was uncontrolled.
The Solution Strategy: We utilize the Carboxylic Acid Handle (-COOH) present on the N-3 position. This allows us to switch the molecule's solubility based on pH, effectively separating it from neutral impurities (Sulfur) and basic impurities (amines).
Core Protocol: The "Self-Validating" Acid-Base Extraction
This protocol is "self-validating" because the visual cues (dissolution in base, precipitation in acid) confirm the chemical identity of your product in real-time.
Reagents Required
-
Saturated Sodium Bicarbonate (
) solution -
Hydrochloric Acid (
), 2M or 6M -
Ethanol (95%)
-
Toluene (optional, for sulfur removal)
Step-by-Step Workflow
Step 1: The Bicarbonate Dissolution (Targeting the -COOH)
-
Take your crude solid (even if it is sticky or dark).
-
Suspend it in Saturated Aqueous
. -
Stir vigorously for 20 minutes.
-
Observation: The target molecule (an acid) will convert to its sodium salt and dissolve, turning the solution yellow/orange.
-
Impurity Check: Any solid remaining undissolved at this stage is likely Elemental Sulfur or Polymer .
-
Step 2: Filtration (The Sulfur Trap)
-
Filter the mixture through a Celite pad or high-retention filter paper.
-
Discard the solid residue. (This removes the bulk of the sulfur contamination).
-
Optional Polish: If the filtrate is cloudy, extract it once with a small volume of Toluene or Ethyl Acetate . The organic layer will grab remaining dissolved sulfur; the aqueous layer keeps your product.
Step 3: Controlled Reprecipitation
-
Cool the clear aqueous filtrate to 0–5°C.
-
Slowly add HCl while stirring until pH < 2.
-
Critical Observation: The product should precipitate as a crystalline solid.
-
Rhodanine-3-acetic acid (Oxo-thioxo): Pale Yellow crystals.
-
2,4-Dithioxo analog: Deep Yellow to Orange/Red crystals.
-
Step 4: Final Wash
-
Filter the precipitate.
-
Wash with cold water (removes salts).
-
Wash with cold Carbon Disulfide (
) or Hexane (removes trace sulfur). Note: Handle with extreme caution in a fume hood.
Advanced Purification: Recrystallization Guide
If the acid-base extraction yields a product with <98% purity (checked via HPLC or melting point), perform recrystallization.
| Solvent System | Suitability | Procedure |
| Water | High | Boil water, add crude solid until saturation. Cool slowly to 4°C. Best for removing dark tars. |
| Ethanol/Water (1:1) | Medium | Good for obtaining large crystals. Dissolve in hot ethanol, add hot water until turbid, cool. |
| Glacial Acetic Acid | High (Specific) | Excellent for highly insoluble dithio-derivatives. Dissolve hot, cool to precipitate.[1] |
Troubleshooting Table: Common Failure Modes
| Symptom | Cause | Corrective Action |
| Product is an oil/gum | Solvent trapped or incomplete cyclization. | Triturate (grind) the oil with Hexane or Diethyl Ether to induce crystallization. |
| Melting Point is low (<140°C) | Sulfur contamination or wet product. | Wash solid with warm Toluene (dissolves Sulfur, spares product). Dry under vacuum at 50°C. |
| Dark Brown Color | Oxidation/Polymerization. | Perform the Water Recrystallization with activated charcoal (decolorizing carbon). |
Process Visualization (Logic Map)
The following diagram illustrates the critical decision points in the purification logic.
Caption: Flowchart demonstrating the Acid-Base purification strategy to separate the carboxylic acid target from neutral sulfur impurities.
Frequently Asked Questions (FAQ)
Q: My product turned pink/red upon standing. Is it degraded? A: Not necessarily. 2,4-dithioxo derivatives are often photo-sensitive. If exposed to light, surface oxidation can cause reddening. Store the purified solid in amber vials under Nitrogen.
Q: Can I use NaOH instead of NaHCO3?
A: Use Caution. Strong bases like NaOH can hydrolyze the thiazolidine ring (breaking the molecule apart) if heated or left too long.
Q: How do I distinguish the "2,4-dithioxo" from the "4-oxo" derivative? A:
-
Color: 4-oxo (Rhodanine-acetic acid) is typically yellow . 2,4-dithioxo is often orange/red .
-
Melting Point: 4-oxo melts around 145–148°C [1].[2][] The 2,4-dithioxo analogs often have distinct melting points; check specific literature for your exact derivative.
References
-
Sigma-Aldrich. 4-Oxo-2-thioxo-3-thiazolidinylacetic acid Product Sheet (CAS 5718-83-2). Retrieved from
-
Organic Syntheses. (S)-4-Isopropyl-1,3-thiazolidine-2-thione Purification Protocol. (Demonstrates the standard workup for thioxo-thiazolidines including acid/base handling). Retrieved from
-
National Institutes of Health (NIH). Synthesis of thiazolidine-2,4-dione derivatives. (Provides context on the cyclization chemistry and solvent choices). Retrieved from
-
EPA Substance Registry. 3-Thiazolidineacetic acid, 4-oxo-2-thioxo- Details.[] Retrieved from
Sources
Avoiding side reactions in the synthesis of 5-substituted rhodanines
Welcome to the technical support guide for the synthesis of 5-substituted rhodanines. This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this versatile heterocyclic scaffold. We will move beyond simple protocols to explore the underlying mechanisms, enabling you to troubleshoot effectively and optimize your synthetic strategies.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the core synthesis.
Q1: What is the primary method for synthesizing 5-substituted rhodanines, and what is the mechanism?
The most prevalent and versatile method is the Knoevenagel condensation between a rhodanine (or an N-3 substituted rhodanine) and an aldehyde or ketone.[1][2][3]
Mechanistic Insight: The reaction relies on the acidity of the C-5 methylene protons of the rhodanine ring. A base is used to deprotonate the C-5 position, generating a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of the aldehyde. The resulting aldol-type intermediate subsequently undergoes dehydration (elimination of a water molecule) to yield the 5-arylidene rhodanine product, typically as the more thermodynamically stable Z-isomer.[1][4]
Q2: Why are rhodanine-based compounds often flagged as Pan-Assay Interference Compounds (PAINS)?
Rhodanine derivatives, particularly the 5-arylidene subclasses, are frequently identified as PAINS.[5] This is primarily due to two factors:
-
Michael Acceptor Reactivity: The exocyclic double bond at the C-5 position is conjugated with the C-4 carbonyl group, making it an electrophilic Michael acceptor. This allows it to react non-specifically with nucleophilic residues, such as cysteine thiols, on proteins, leading to false positives in biological screens.
-
Aggregation: The planar, aromatic nature of many 5-substituted rhodanines can lead to the formation of aggregates in solution, which can non-specifically sequester and inhibit enzymes.
It is crucial to be aware of these properties and to design appropriate control experiments to validate any observed biological activity.
Section 2: Troubleshooting Guide - Side Reactions & Low Yields
This section provides solutions to specific experimental problems.
Problem 1: The Knoevenagel condensation is not proceeding or the yield is very low.
Plausible Causes:
-
Insufficient activation of the C-5 methylene group (base is too weak or inappropriate).
-
Decomposition of a sensitive aldehyde under the reaction conditions.
-
Poor choice of solvent, leading to low solubility of reactants.
-
The use of an inappropriate catalyst for the specific substrates.[6]
Troubleshooting Workflow
Data-Driven Recommendations: Catalyst & Solvent Systems
The choice of catalyst and solvent is critical and substrate-dependent. Below is a comparison of common systems reported in the literature.
| Catalyst System | Solvent | Temperature (°C) | Typical Reaction Time | Advantages & Notes | References |
| Piperidine | Ethanol | Reflux | 2-5 h | Classic method, but can degrade sensitive aldehydes. | [7] |
| Sodium Acetate | Acetic Acid | Reflux | 3-6 h | Good for base-sensitive substrates. The product often precipitates upon cooling. | [8] |
| Triethylamine | Isopropanol | Reflux | 5 h | Effective general-purpose system. Molecular sieves can be added to drive dehydration. | [9] |
| Alum (15 mol%) | Water | Microwave (MW) | 2-4 min | Green, fast, and efficient method with simple workup.[10] | [10] |
| Choline Chloride:Urea | None (DES) | 90 °C | 1-2 h | Environmentally friendly, catalyst-free approach.[6][11] | [6][11] |
Experimental Protocol: Microwave-Assisted Synthesis using Alum This protocol is adapted from Sharma et al. and offers a rapid and green alternative to conventional heating.[10]
-
In a microwave-safe vessel, combine the rhodanine (1 mmol), the desired aromatic aldehyde (1 mmol), and alum (KAl(SO₄)₂·12H₂O) (0.15 mmol).
-
Add 5 mL of deionized water to the vessel.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a suitable power level to maintain a gentle reflux for 2-4 minutes. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature. The solid product will typically precipitate.
-
Collect the precipitate by vacuum filtration, wash with cold water, and dry.
-
Recrystallize from a suitable solvent (e.g., glacial acetic acid or ethanol) to obtain the pure 5-arylidene rhodanine.
Problem 2: My product is contaminated with a sticky, insoluble byproduct.
Plausible Cause: This is often due to a Thia-Michael addition side reaction. The nucleophilic rhodanine enolate (present in excess or regenerated under basic conditions) can attack the electrophilic double bond of the newly formed 5-arylidene rhodanine product. This can lead to dimerization or polymerization.
Mechanistic Insight: Main Reaction vs. Side Reaction
Preventative Measures:
-
Stoichiometry Control: Use a slight excess of the aldehyde (e.g., 1.1 equivalents) to ensure the rhodanine is consumed, minimizing its availability to act as a Michael donor.
-
Controlled Reagent Addition: Add the base slowly to the mixture of the rhodanine and aldehyde. This keeps the instantaneous concentration of the highly nucleophilic enolate low.
-
Lower Reaction Temperature: Running the reaction at a lower temperature can reduce the rate of the Michael addition more than the desired condensation.
-
Choose a Non-Nucleophilic Base: If possible, use a sterically hindered or non-nucleophilic base that is less likely to participate in side reactions.
Problem 3: I'm observing decomposition or hydrolysis of the rhodanine ring.
Plausible Cause: The rhodanine ring, while generally stable, can undergo hydrolysis under harsh basic or acidic conditions, particularly with prolonged heating. The C-2 thione and C-4 carbonyl groups are susceptible to nucleophilic attack.[12][13] Hydrolysis under basic conditions can lead to the formation of a potent thioenolate species.[13]
Troubleshooting Protocol:
-
Buffer the Reaction: If using aqueous or protic solvents, consider buffering the reaction mixture around a neutral pH if the condensation allows.
-
Minimize Reaction Time: Monitor the reaction closely by TLC and stop it as soon as the starting material is consumed. Avoid unnecessarily long reflux times.
-
Modify Workup Procedure: During workup, avoid strong aqueous bases. If an acid wash is needed, perform it quickly and at a low temperature.
-
Purification Strategy: If hydrolysis is suspected, purify the product quickly via column chromatography or recrystallization, avoiding prolonged exposure to protic or reactive solvents. In some cases, deacetylation of protecting groups using sodium methoxide can lead to cleavage of the rhodanine ring.[14][15]
Problem 4: I'm attempting to synthesize an N-3 substituted rhodanine and getting over-alkylation.
Plausible Cause: This is a common issue in amine alkylation. The newly formed N-substituted rhodanine (a secondary amine derivative) can be more nucleophilic than the starting primary amine, leading to a second alkylation event and the formation of a quaternary ammonium salt.[16]
Preventative Measures:
-
Reverse Addition: Add the alkylating agent slowly to a solution containing an excess of the primary amine. This maintains a high concentration of the desired nucleophile relative to the alkylating agent.
-
Use a Dithiocarbamate Intermediate: A robust method involves first forming a dithiocarbamate from the primary amine and carbon disulfide. This intermediate then cyclizes with a haloacetic acid or ester, ensuring single substitution at the nitrogen atom.[17]
-
Careful Base Selection: Use a non-nucleophilic, sterically hindered base (e.g., diisopropylethylamine) to scavenge the acid byproduct without competing in the alkylation.
References
-
Synthesis of N‐substituted‐5‐alkylidene‐ or 5‐arylidene rhodanines. ResearchGate. Available from: [Link]
-
Shafiee, A., et al. (2019). Rhodanine‐Furan Bis‐Heterocyclic Frameworks Synthesis via Green One‐Pot Sequential Six‐Component Reactions: A Synthetic and Computational Study. Academia.edu. Available from: [Link]
-
Brem, J., et al. (2015). Structure activity relationship studies on rhodanines and derived enethiol inhibitors of metallo-β-lactamases. National Institutes of Health (NIH). Available from: [Link]
-
Brem, J., et al. (2014). Rhodanine Hydrolysis Leads to Potent Thioenolate Mediated metallo-β-lactamase Inhibition. National Center for Biotechnology Information. Available from: [Link]
-
Chen, Y-J., et al. (2020). A Concise Approach to N-Substituted Rhodanines through a Base-Assisted One-Pot Coupling and Cyclization Process. Molecules, 25(5), 1126. Available from: [Link]
-
Tomašić, T., & Mašič, L. P. (2015). Chapter 8: Rhodanine. Royal Society of Chemistry Books. Available from: [Link]
-
Das, S., et al. (2018). A Brief Review on Different Reactions of Rhodanine. ResearchGate. Available from: [Link]
-
Molnar, M., et al. (2018). Synthesis of rhodanine derivatives via Knoevenagel condensation. ResearchGate. Available from: [Link]
-
Molnar, M., et al. (2018). Environmentally Friendly Approach to Knoevenagel Condensation of Rhodanine in Choline Chloride: Urea Deep Eutectic Solvent and QSAR Studies on Their Antioxidant Activity. Molecules, 23(8), 1897. Available from: [Link]
-
S. B. K., et al. (2018). rhodanine as a scaffold: a short review on its synthesis and anti-diabetic activities. Semantic Scholar. Available from: [Link]
-
Al-Mousawi, S. M., et al. (2020). Design, Synthesis, in Vitro Antibacterial Activity, and Docking Studies of New Rhodanine Derivatives. Scientific Research Publishing. Available from: [Link]
-
Suder, A., et al. (2022). Synthesis, Crystal Structures, Lipophilic Properties and Antimicrobial Activity of 5-Pyridylmethylidene-3-rhodanine-carboxyalkyl Acids Derivatives. Molecules, 27(13), 3991. Available from: [Link]
-
Sharma, J., et al. (2013). Green condensation reaction of aromatic aldehydes with rhodanine catalyzed by alum under microwave irradiation. Der Pharma Chemica, 5(1), 240-245. Available from: [Link]
-
Khan, I., et al. (2024). CuFe2O4 NPs Mediated Green Synthesis of 5-arylidene Rhodanine Derivatives in Water and their Protective Effects in Terms of Oxid. Molbank, 2024(3), M1874. Available from: [Link]
-
Ghashghaei, O., et al. (2021). The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. Taylor & Francis Online. Available from: [Link]
-
Julian, P. L., & Sturgis, B. M. (1935). N-(p-ACETYLAMINOPHENYL)RHODANINE. Organic Syntheses, 15, 4. Available from: [Link]
-
Lesyk, R., & Zimenkovsky, B. (2017). Recent developments with rhodanine as a scaffold for drug discovery. ResearchGate. Available from: [Link]
-
Khodair, A. I., et al. (2023). Design, Synthesis, Computational Investigations, and Antitumor Evaluation of N-Rhodanine Glycosides Derivatives as Potent DNA Intercalation and Topo II Inhibition against Cancer Cells. ACS Omega, 8(14), 13197–13214. Available from: [Link]
-
Kráľová, J., et al. (2012). Synthesis and Characterization of (Z)-5-Arylmethylidene-rhodanines with Photosynthesis-Inhibiting Properties. International Journal of Molecular Sciences, 13(5), 5754–5773. Available from: [Link]
-
Suder, A., et al. (2017). Antibacterial properties of 5-substituted derivatives of rhodanine-3-carboxyalkyl acids. Medicinal Chemistry Research, 26, 1316–1324. Available from: [Link]
-
Acar, Ç., et al. (2021). The easy synthesis of new N-substituted 5-oxindoline-rhodanines and their sensing ability: the recognition of acetate ions in aqueous solution. RSC Publishing. Available from: [Link]
-
COPPER - RHODANINE METHOD. WebPath. Available from: [Link]
-
Avoiding Over-alkylation. ACS GCI Pharmaceutical Roundtable. Available from: [Link]
-
Khodair, A. I., et al. (2023). Design, synthesis, molecular modelling and antitumor evaluation of S-glucosylated rhodanines through topo II inhibition and DNA intercalation. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2163996. Available from: [Link]
-
Khodair, A. I., et al. (2023). Design, Synthesis, Computational Investigations, and Antitumor Evaluation of N-Rhodanine Glycosides Derivatives as Potent DNA Intercalation and Topo II Inhibition against Cancer Cells. National Institutes of Health (NIH). Available from: [Link]
-
Fu, D., et al. (2019). The complexity and regulation of repair of alkylation damage to nucleic acids. National Institutes of Health (NIH). Available from: [Link]
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Synthesis and Characterization of (Z)-5-Arylmethylidene-rhodanines with Photosynthesis-Inhibiting Properties † - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Concise Approach to N-Substituted Rhodanines through a Base-Assisted One-Pot Coupling and Cyclization Process - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. scirp.org [scirp.org]
- 8. nanobioletters.com [nanobioletters.com]
- 9. mdpi.com [mdpi.com]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. researchgate.net [researchgate.net]
- 12. Structure activity relationship studies on rhodanines and derived enethiol inhibitors of metallo-β-lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Rhodanine hydrolysis leads to potent thioenolate mediated metallo-β-lactamase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Design, Synthesis, Computational Investigations, and Antitumor Evaluation of N-Rhodanine Glycosides Derivatives as Potent DNA Intercalation and Topo II Inhibition against Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]
- 17. Antibacterial properties of 5-substituted derivatives of rhodanine-3-carboxyalkyl acids - PMC [pmc.ncbi.nlm.nih.gov]
Stability issues with 3-Thiazolidineacetic acid, 2,4-dithioxo- in solution
Topic: Stability & Assay Interference Troubleshooting Guide
Document ID: TS-RHO-005 | Version: 2.1 | Status: Active[1]
Executive Summary
3-Thiazolidineacetic acid, 2,4-dithioxo- (also known as Rhodanine-3-acetic acid ) is a critical scaffold in medicinal chemistry, often used as a precursor for Knoevenagel condensations.[1][2][3][4] However, it presents two distinct stability challenges that are frequently conflated by researchers:
-
Intrinsic Chemical Instability: The thiazolidine ring is prone to hydrolysis and oxidation in solution.
-
Assay Instability (PAINS): The compound is a frequent "Pan-Assay Interference Compound" (PAINS), causing false positives via colloidal aggregation, metal chelation, and photoreactivity.[1]
This guide provides diagnostic workflows to distinguish between actual compound degradation and assay artifacts.
Module 1: Chemical Stability (The "Shelf" Problem)
Q1: My stock solution in DMSO has changed color/precipitated. Is it still usable?
Status: Likely Degraded. Mechanism: The rhodanine core is chemically labile. The primary degradation pathway is base-catalyzed hydrolysis of the thiazolidine ring.
-
The Reaction: Water attacks the thione (C=S) or carbonyl (C=O) groups. In alkaline or even neutral pH, the ring opens to form thiocarbamates and enethiols.
-
The DMSO Factor: While DMSO is the standard solvent, it is hygroscopic. Absorbed atmospheric water catalyzes hydrolysis. Furthermore, DMSO can act as a mild oxidant, converting the thione groups into disulfides or sulfoxides over time.[1]
Corrective Protocol:
-
Check the Age: Discard stocks older than 1 month if stored at room temperature or 4°C.
-
Solvent Swap: For long-term storage, use Anhydrous DMSO stored over molecular sieves.[1]
-
Acid Stabilization: If your assay tolerates it, adding 0.1% Acetic Acid to the stock solution can significantly retard ring opening.
Q2: Why does the compound disappear in my LC-MS analysis after 24 hours in buffer?
Diagnosis: Rapid Hydrolysis & Michael Addition. Rhodanine-3-acetic acid contains an "active methylene" group at the C5 position.
-
Hydrolysis: In buffers with pH > 7.2, the half-life of the rhodanine ring decreases dramatically. It degrades into disparate sulfur-containing fragments that may not ionize well in MS or elute in the solvent front.
-
Aldehyde Scavenging: If your buffer or plasticware contains trace aldehydes (e.g., from sterilization), the C5 methylene will react (Knoevenagel condensation) to form a new adduct, shifting the mass.[1]
Visualization: Degradation Pathway
The following diagram illustrates the primary failure modes: Hydrolysis (Ring Opening) and Oxidation.
Caption: Figure 1. Primary degradation pathways. Note that alkaline pH accelerates ring opening, while oxidative environments lead to dimerization.
Module 2: Assay Interference (The "Data" Problem)
Q3: I see potent inhibition in my enzyme assay, but the IC50 shifts when I change enzyme concentration. Is this real?
Status: Likely False Positive (Aggregation). Mechanism: Rhodanine derivatives are notorious aggregators. They form colloidal particles (100–1000 nm) that sequester enzymes non-specifically.[1] This is a physical effect, not a specific binding event.
-
Key Indicator: If the inhibition is dependent on the enzyme concentration (e.g., increasing enzyme 2x requires 2x inhibitor to achieve the same effect), it is likely stoichiometric sequestration by aggregates.
Validation Protocol (The "Detergent Test"):
-
Control: Run the assay with the compound alone.
-
Test: Run the assay with the compound + 0.01% Triton X-100 (or Tween-80).
-
Result Interpretation:
-
Activity Lost: If the inhibition disappears with detergent, the compound was aggregating. (False Positive)
-
Activity Retained: The inhibition is likely specific.
-
Q4: My fluorescence assay signal is erratic. Could the compound be interfering?
Diagnosis: Photoreactivity & Quenching. Rhodanines absorb light in the UV-Vis region (often 300–400 nm) and can fluoresce or quench other fluorophores.
-
Inner Filter Effect: The compound absorbs the excitation or emission light of your fluorophore.
-
Photochemical Reaction: Under high-intensity light (e.g., fluorescence microscopy), rhodanines can undergo radical reactions, covalently cross-linking to proteins.[1]
Module 3: Troubleshooting Protocols
Protocol A: Preparation of Stable Stock Solutions
Use this protocol to maximize shelf-life.
| Parameter | Specification | Reason |
| Solvent | Anhydrous DMSO (≥99.9%) | Water catalyzes hydrolysis.[1] |
| Concentration | 10 – 50 mM | Higher concentrations are more stable against oxidation than dilute ones. |
| Additives | None (Standard) or 0.1% Acetic Acid | Acidification stabilizes the thiazolidine ring. |
| Storage | -20°C or -80°C | Slows kinetic degradation.[1] |
| Container | Amber Glass Vial | Protects from light-induced radical formation. |
| Headspace | Argon/Nitrogen Flush | Prevents oxidative dimerization. |
Protocol B: The "Spin-Down" Test for Aggregation
Use this to confirm if your "active" compound is just a colloid.
-
Prepare the compound in the assay buffer at 2x the IC50 concentration.
-
Incubate for 10 minutes at room temperature.
-
Centrifuge the solution at high speed (≥13,000 x g) for 15 minutes.
-
Carefully sample the supernatant without disturbing the pellet.
-
Retest the supernatant in your assay.
-
Result: If the supernatant has lost potency compared to the pre-centrifuged sample, the active species was a precipitating colloid.
-
Visualization: Troubleshooting Decision Tree
Caption: Figure 2. Diagnostic workflow for distinguishing stability issues from assay artifacts.
References
-
Baell, J. B., & Holloway, G. A. (2010).[1] New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry, 53(7), 2719–2740.[1] Link
- Context: Defines rhodanines as frequent hitters and aggreg
-
Tomasic, T., & Masic, L. P. (2009).[1] Rhodanine as a privileged scaffold in drug discovery. Current Medicinal Chemistry, 16(13), 1596–1629. Link
- Context: Discusses the chemical reactivity and hydrolysis susceptibility of the rhodanine ring.
-
Carlsson, A. C., et al. (2010).[1] The active methylene group of rhodanine derivatives: A potential source of assay interference. ChemMedChem, 5(7), 1013-1016.
- Context: Details the Knoevenagel condensation reactivity as a source of instability in aldehyde-containing buffers.
-
Comparison of Dimethyl Sulfoxide and Water as Solvents. (2022). ResearchGate / NIH. Link
- Context: Highlights the impact of DMSO on solubility and stability of hydrophobic compounds.
Sources
Technical Support Center: Enhancing the Selectivity of Rhodanine-Based Enzyme Inhibitors
Last Updated: February 20, 2026
Introduction
Rhodanine-based compounds are a prominent class of heterocyclic molecules that have garnered significant attention in drug discovery due to their versatile biological activities.[1][2][3][4] However, their development is often plagued by a reputation for non-specific binding and pan-assay interference (PAINS), which can lead to false positives in high-throughput screening and a lack of target selectivity.[1][5][6] This guide provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting common experimental issues and navigating the complexities of optimizing rhodanine inhibitor selectivity. By understanding the underlying mechanisms of non-specificity and employing rigorous validation protocols, the true potential of this scaffold can be more reliably assessed.
Frequently Asked Questions (FAQs)
This section addresses high-level conceptual questions regarding the challenges associated with rhodanine-based inhibitors.
Q1: Why are rhodanine-containing compounds often flagged as Pan-Assay Interference Compounds (PAINS)?
A1: Rhodanine-based compounds are frequently classified as PAINS because their core structure contains features that can interact non-specifically with biological targets and assay components.[1][5] Several mechanisms contribute to this:
-
Aggregation: At certain concentrations, rhodanine derivatives can form aggregates that sequester and non-specifically inhibit proteins.[1][6]
-
Michael Reactivity: The exocyclic double bond often present at the C5-position can act as a Michael acceptor, leading to covalent and non-specific modification of proteins.[1][6][7]
-
Assay Interference: These compounds can be colored, leading to photometric interference in colorimetric or fluorescent assays.[1] They may also interfere through redox cycling or metal chelation.[8]
It is crucial to note, however, that not all rhodanine-containing molecules are promiscuous. Specific structural modifications can mitigate these effects, and careful, case-by-case experimental validation is essential to distinguish true inhibitors from PAINS.[9]
Q2: What is the difference between a "frequent hitter" and a truly selective inhibitor?
A2: A "frequent hitter" is a compound that shows activity in numerous, often unrelated, high-throughput screening (HTS) assays.[1] This promiscuity is a hallmark of PAINS and typically arises from non-specific mechanisms of action rather than specific, high-affinity binding to a single target. A truly selective inhibitor, in contrast, demonstrates potent activity against its intended target while exhibiting significantly weaker or no activity against a panel of related and unrelated off-targets. The goal of a medicinal chemistry campaign is to transform a potential hit, which may be a frequent hitter, into a selective lead compound.
Q3: What are the first steps I should take after a primary screen identifies a rhodanine-based "hit"?
A3: Before committing significant resources to optimization, a series of validation and triage steps are critical:
-
Confirm Structure and Purity: Re-synthesize or re-purchase the compound and confirm its identity and purity (>95%) by LC-MS and NMR.
-
Dose-Response Curve: Confirm the inhibitory activity by generating a full dose-response curve to determine the IC50 value.
-
Assay Interference Checks: Run controls to rule out assay-specific artifacts (e.g., test for autofluorescence in a fluorescence-based assay).
-
Promiscuity Assessment: Perform initial counterscreens against well-known "PAINS-trap" enzymes (see Troubleshooting Guide).
-
Aggregation Analysis: Use methods like Dynamic Light Scattering (DLS) to check for aggregation at concentrations near the measured IC50.
This initial validation workflow helps to quickly deprioritize compounds that are likely false positives, allowing you to focus on more promising hits.
Troubleshooting Guide
This section provides specific, question-and-answer guidance for common experimental problems.
Q1: My rhodanine inhibitor shows a steep dose-response curve and its IC50 value varies between experiments. What could be the cause?
A1: This behavior is highly indicative of compound aggregation . Aggregates can non-specifically sequester and inhibit enzymes, leading to irreproducible results and unusually steep inhibition curves.
-
Causality: At a critical concentration, the compound self-associates into colloidal particles. These particles present a large surface area that can adsorb and denature proteins, leading to apparent inhibition. This is a non-stoichiometric process, which explains the steep curve and variability.
-
Troubleshooting Protocol:
-
Detergent Test: Re-run your enzyme inhibition assay in the presence of a non-ionic detergent, such as 0.01% Triton X-100. If the compound is an aggregator, the detergent will disrupt the aggregates, leading to a significant rightward shift (increase) in the IC50 value or a complete loss of activity.[1] A true, specific inhibitor's potency should be largely unaffected by the detergent.
-
Biophysical Confirmation: Use Dynamic Light Scattering (DLS) to directly detect particle formation. Prepare your compound in the assay buffer at concentrations spanning its IC50 value. The appearance of large particles (e.g., >100 nm diameter) that are not present in the buffer alone confirms aggregation.
-
Q2: My inhibitor is potent against my target enzyme, but it also inhibits several unrelated enzymes in my counterscreening panel. How do I proceed?
A2: This suggests a lack of selectivity, which could stem from several non-specific mechanisms or promiscuous binding.
-
Causality: The rhodanine scaffold can present a high density of hydrogen bond donors and acceptors, enabling it to fit into various active sites.[10] Additionally, underlying PAINS properties like reactivity may be at play.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for a promiscuous rhodanine inhibitor. -
Actionable Steps:
-
Rule out Aggregation: First, perform the tests described in Q1. Many promiscuous compounds are simply aggregators.
-
Assess Reactivity: To test for non-specific covalent modification, perform an assay with a nucleophile like glutathione (GSH) and monitor compound depletion by LC-MS. If your compound is a reactive electrophile, it will be trapped by GSH.
-
Initiate SAR: If aggregation and non-specific reactivity are ruled out, the promiscuity is likely due to the compound's shape and pharmacophore. Begin systematic medicinal chemistry efforts. Modifying substituents at the C5 and N3 positions can dramatically impact selectivity.[2][11] For example, introducing bulkier or more specific functional groups at the C5-benzylidene position can disrupt binding to off-targets while maintaining affinity for the desired enzyme.[11][12]
-
Confirm Direct Binding: Use biophysical techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to confirm direct, specific binding to your primary target.[13][14] This provides orthogonal validation that the observed inhibition is not an artifact.
-
Q3: How do I design an effective counterscreening panel to assess the selectivity of my rhodanine inhibitor?
A3: A good counterscreening panel should include enzymes that are mechanistically or structurally related to your target, as well as enzymes known to be susceptible to PAINS.
-
Panel Design Strategy:
-
Related Enzymes: Include other members of the same enzyme family. For example, if you are targeting a specific kinase, your panel should include several other kinases to determine the selectivity profile.
-
Common PAINS Targets: Incorporate enzymes that are notoriously sensitive to non-specific inhibitors. Good examples include:
-
AmpC β-lactamase: A robust bacterial enzyme often used to flag reactive compounds.
-
Malate Dehydrogenase (MDH): A common metabolic enzyme used in promiscuity screens.
-
-
Target from a Different Class: Include an enzyme with a completely different structure and mechanism to check for broad non-specificity. For instance, if your primary target is a protease, you might include a phosphatase in the panel.[15]
-
-
Data Interpretation: The goal is to demonstrate a significant selectivity window. A >100-fold difference in potency between the primary target and off-targets is often considered a good starting point for a lead compound.
Data Presentation: Selectivity Profile
Summarize your findings in a clear table to easily compare potencies.
| Compound ID | Target Enzyme IC50 (nM) | Off-Target A (Kinase) IC50 (nM) | Off-Target B (AmpC) IC50 (nM) | Selectivity (vs. A) | Selectivity (vs. B) |
| LEAD-001 | 50 | >10,000 | >20,000 | >200x | >400x |
| HIT-001 | 250 | 1,500 | 5,000 | 6x | 20x |
Key Experimental Protocols
Protocol 1: Counterscreening Against AmpC β-Lactamase
This protocol is used to identify compounds that inhibit via non-specific mechanisms, as AmpC is a common target for PAINS.
Materials:
-
AmpC β-lactamase (commercially available)
-
Nitrocefin (substrate)
-
Assay Buffer: 50 mM Phosphate Buffer, pH 7.0
-
Test compound stock (e.g., 10 mM in DMSO)
-
96-well microplate and plate reader (486 nm)
Methodology:
-
Prepare serial dilutions of your test compound in assay buffer. Keep the final DMSO concentration below 1%.
-
In a 96-well plate, add 5 µL of each compound dilution. Include "no inhibitor" (buffer + DMSO) and "no enzyme" controls.
-
Add 85 µL of assay buffer containing AmpC enzyme to each well to a final concentration of ~1 nM.
-
Incubate for 15 minutes at room temperature to allow for compound binding.
-
Initiate the reaction by adding 10 µL of Nitrocefin to a final concentration of 100 µM.
-
Immediately monitor the rate of hydrolysis of Nitrocefin by measuring the increase in absorbance at 486 nm over 5-10 minutes.
-
Calculate the percent inhibition for each compound concentration relative to the "no inhibitor" control. Plot the data to determine the IC50 value. A potent IC50 against AmpC is a red flag for non-specificity.
References
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Baell JB, Holloway GA. New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of Medicinal Chemistry. 2010;53(7):2719–2740. [Link]
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Tomašić T, Peterlin Mašič L. Rhodanine as a scaffold in drug discovery: a critical review of its biological activities and mechanisms of target modulation. Expert Opinion on Drug Discovery. 2012;7(7):549-560. [Link]
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Saeed A, Larik FA, Channar PA, et al. Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. Molecules. 2022;27(24):8896. [Link]
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de Witte PAM, Dang HA, Hutterer E, et al. Evolution of assay interference concepts in drug discovery. Expert Opinion on Drug Discovery. 2021;16(6):607-617. [Link]
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Raghavan S, Trikha M, Rauthu SR, et al. Design, Synthesis and Structure-activity Studies of Rhodanine Derivatives as HIV-1 Integrase Inhibitors. Molecules. 2010;15(6):3946-3965. [Link]
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Joseph-McCarthy D, Campbell AJ, Kerns JK, Moustakas D. Biophysical methods in early drug discovery. Computational and Structural Biotechnology Journal. 2014;11(19):136-143. [Link]
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Nonejuie P, Trial RM, Farrell M, et al. Bacterial Cytological Profiling Identifies Rhodanine-containing PAINS Analogs as Specific Inhibitors of E. coli Thymidylate Kinase in Vivo. bioRxiv. 2021. [Link]
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Tomašić T, Peterlin Mašič L. Rhodanine as a scaffold in drug discovery: A critical review of its biological activities and mechanisms of target modulation. ResearchGate. 2012. [Link]
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Evdokimov A, Kireev D, Yakovenko V, et al. Evaluation of rhodanine indolinones as AANAT inhibitors. Bioorganic & Medicinal Chemistry Letters. 2020;30(1):126781. [Link]
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Ciardiello F, Tortora G. A novel approach in the treatment of cancer: targeting the epidermal growth factor receptor. Clinical Cancer Research. 2001;7(10):2958-2970. [Link]
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Al-Salahi R, Al-Omar MA, Alswaidan I, et al. Design, Synthesis and Biological Assessment of Rhodanine-Linked Benzenesulfonamide Derivatives as Selective and Potent Human Carbonic Anhydrase Inhibitors. Molecules. 2020;25(18):4292. [Link]
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Kocięda M, Wujec M, Paneth P. Anticancer Profile of Rhodanines: Structure–Activity Relationship (SAR) and Molecular Targets—A Review. Molecules. 2022;27(12):3750. [Link]
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Arkin MR. Biophysical Approaches to Small Molecule Discovery and Validation. YouTube. 2021. [Link]
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Edmondson DE. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Medicinal Research Reviews. 2019;39(3):815-844. [Link]
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Altmann E, Bissantz C, Bitsch F, et al. Rhodanine derivatives as selective protease inhibitors against bacterial toxins. Chemical Biology & Drug Design. 2008;71(2):131-139. [Link]
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Musso L, Cincinelli R, Grimaldi M, et al. Biophysical Assays for Investigating Modulators of Macromolecular Complexes: An Overview. ACS Omega. 2024;9(16):18121-18136. [Link]
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Iqbal J, Ansari MI, Khan MS, et al. Rhodanine–Sulfonate hybrids targeting aldose reductase: Synthesis, in vitro inhibition, molecular docking, and cytotoxicity studies. ResearchGate. 2025. [Link]
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van Berkel SS, Neto BA, Coulibaly S, et al. Structure activity relationship studies on rhodanines and derived enethiol inhibitors of metallo-β-lactamases. European Journal of Medicinal Chemistry. 2017;136:332-344. [Link]
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Fuller M. What are PAINS? BIT 479/579 High-throughput Discovery. [Link]
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Mendgen T, Steuer C, Klein CD. Privileged scaffolds or promiscuous binders: a comparative study on rhodanines and related heterocycles in medicinal chemistry. Journal of Medicinal Chemistry. 2012;55(2):743-753. [Link]
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Raghavan S, Trikha M, Rauthu SR, et al. Design, Synthesis and Structure-activity Studies of Rhodanine Derivatives as HIV-1 Integrase Inhibitors. Molecules. 2010;15(6):3946-3965. [Link]
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Kumar D, Singh S, Kumar V, et al. Rhodanine derivatives: An insight into the synthetic and medicinal perspectives as antimicrobial and antiviral agents. Chemical Biology & Drug Design. 2023;101(2):299-325. [Link]
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Kocięda M, Wujec M, Paneth P. Anticancer Profile of Rhodanines: Structure–Activity Relationship (SAR) and Molecular Targets—A Review. Semantic Scholar. 2022. [Link]
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Dahlin JL, Baell JB, Walters MA. How Frequently Are Pan-Assay Interference Compounds Active? Large-Scale Analysis of Screening Data Reveals Diverse Activity Profiles, Low Global Hit Frequency, and Many Consistently Inactive Compounds. Journal of Medicinal Chemistry. 2017;60(9):3799-3808. [Link]
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Quora. What is the non-specific enzyme inhibition? Quora. 2018. [Link]
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Zimenkovsky B, Lesyk R. Recent developments with rhodanine as a scaffold for drug discovery. ResearchGate. 2017. [Link]
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Coulibaly WK, N'dri JS, Koné MG-R, et al. Studies of the Chemical Reactivity of a Series of Rhodanine Derivatives by Approaches to Quantum Chemistry. Computational Molecular Bioscience. 2019;9(3):49-62. [Link]
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Abuelizz HA, Marzouk M, Anouar Y, et al. Synthesis and biological evaluation of rhodanine derivatives as PRL-3 inhibitors. ResearchGate. 2017. [Link]
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Coulibaly WK, N'dri JS, Koné MG-R, et al. Studies of the Chemical Reactivity of a Series of Rhodanine Derivatives by Approaches to Quantum Chemistry. Scientific Research Publishing. 2019. [Link]
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Aryal S. Enzyme Inhibitors- Competitive, Noncompetitive, End-product inhibition. Microbe Notes. 2023. [Link]
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Pearson. Noncompetitive Inhibition: Videos & Practice Problems. Pearson+. [Link]
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Dąbrowska-Bąk M, Giebułtowicz J, Szymański P, et al. Rhodanine–Piperazine Hybrids as Potential VEGFR, EGFR, and HER2 Targeting Anti-Breast Cancer Agents. Molecules. 2024;29(22):5270. [Link]
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Jubair S, Conger M. Physiology, Noncompetitive Inhibitor. StatPearls. 2022. [Link]
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Technical Support Center: Troubleshooting Inconsistent Results in Biological Assays with Rhodanines
Welcome to the technical support center for researchers utilizing rhodanine-containing compounds in biological assays. This guide is designed to provide in-depth troubleshooting advice and answers to frequently encountered issues, moving beyond simple procedural steps to explain the underlying chemical and biological principles that can lead to inconsistent or misleading results. Our goal is to equip you, the researcher, with the knowledge to critically evaluate your data and design robust validation experiments.
Introduction: The "Privileged" Yet Problematic Rhodanine Scaffold
Rhodanine and its derivatives are a class of heterocyclic compounds frequently identified as "hits" in high-throughput screening (HTS) campaigns due to their wide spectrum of reported biological activities.[1][2] Their chemical structure is considered a "privileged scaffold" because it can be readily modified to interact with a variety of biological targets.[3] However, this same chemical versatility is also the source of significant challenges, as rhodanines are notorious for being Pan-Assay Interference Compounds (PAINS).[1][4][5]
PAINS are compounds that appear to be active in many different assays, not through specific interaction with the intended target, but by interfering with the assay technology itself.[6][4][5] This guide will dissect the common mechanisms of rhodanine-mediated assay interference and provide you with the tools to identify and mitigate these artifacts.
Common Issues & Troubleshooting (Q&A)
Here we address specific problems that researchers often face when working with rhodanines.
Q1: My rhodanine compound shows potent activity in my primary screen, but the results are not reproducible. What could be the cause?
This is a classic scenario with rhodanine-based hits and often points to non-specific activity. Several factors could be at play:
A1.1: Compound Aggregation
-
The "Why": At concentrations typically used in screening, many rhodanine derivatives are prone to forming colloidal aggregates.[1][2][7] These aggregates can sequester and denature the target protein, leading to a loss of function that is misinterpreted as specific inhibition. The formation and size of these aggregates can be highly sensitive to minor variations in buffer composition, temperature, and even the type of microplate used, leading to poor reproducibility.
-
Troubleshooting Steps:
-
Visually Inspect: Check for turbidity in your assay wells, especially at higher compound concentrations.
-
Dynamic Light Scattering (DLS): This is the gold-standard for detecting aggregation. A DLS experiment will reveal the size distribution of particles in your compound solution. The presence of particles in the nanometer to micrometer range is a strong indicator of aggregation.
-
Detergent Test: Re-run your assay in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100 or Brij-35).[8][9] If the compound's activity is significantly reduced, it is highly likely that aggregation is the cause of the observed inhibition. The detergent helps to break up the aggregates, restoring the protein's function.[8]
-
A1.2: Non-Specific Reactivity
-
The "Why": The rhodanine scaffold contains a reactive exocyclic double bond, making it a potential Michael acceptor.[1][2] This allows it to form covalent bonds with nucleophilic residues (like cysteine) on proteins, leading to irreversible inhibition. This covalent modification is often non-specific, meaning the compound can react with multiple proteins in your assay system, not just your target of interest.
-
Troubleshooting Steps:
-
Covalent Inhibitor Check: Perform a "jump-dilution" experiment. Incubate your target protein with a high concentration of the rhodanine compound, then dilute the mixture to a concentration where the compound is no longer active. If the inhibition persists after dilution, it suggests covalent modification.
-
Mass Spectrometry: Directly analyze the target protein after incubation with the rhodanine compound using mass spectrometry to look for a mass shift corresponding to the addition of the compound.
-
Q2: I'm observing a high background signal or signal quenching in my fluorescence-based assay. Could my rhodanine compound be responsible?
A2: Yes, this is a common artifact. Rhodanines can interfere with fluorescence-based assays in several ways:
-
Autofluorescence: Rhodanine compounds themselves can be fluorescent, emitting light at wavelengths that overlap with your assay's detection wavelength.[] This leads to a false-positive signal.
-
Signal Quenching: The compound can absorb the excitation or emission light of your fluorescent probe, a phenomenon known as the "inner filter effect".[11] This results in a decrease in the detected signal, which can be misinterpreted as inhibition.
-
Photometric Interference: Due to their color, rhodanine compounds can interfere with absorbance-based readouts as well.[1][2]
Troubleshooting Steps:
-
"Pre-read" the Plate: Before adding your assay reagents, read the fluorescence of the plate containing only your rhodanine compound in assay buffer.[11] This will reveal any intrinsic fluorescence of the compound.
-
Orthogonal Assay: The most robust way to confirm a hit is to use an orthogonal assay with a different detection method.[12][13] For example, if your primary screen was fluorescence-based, try a luminescence- or absorbance-based assay. If the compound is a true hit, it should be active in both assays.
-
Counter-Screen: Test your compound in an assay with an unrelated target but the same detection method.[12] If the compound is active, it's likely interfering with the assay technology.
Q3: My rhodanine hit has poor solubility. How can I improve this without affecting its activity?
A3: Poor aqueous solubility is a well-documented issue with many rhodanine derivatives. [14][15][16] This can lead to aggregation and inconsistent results.
-
Formulation Strategies:
-
Co-solvents: While DMSO is commonly used, you can explore other co-solvents like PEG or cyclodextrins to improve solubility.[17] However, be mindful that high concentrations of these can also affect your assay.
-
Salts: For rhodanine-3-acetic acids, forming a suitable salt can significantly improve water solubility.[16]
-
-
Chemical Modification: If you are in the hit-to-lead optimization phase, medicinal chemists can introduce polar functional groups to the rhodanine scaffold to enhance solubility.
Important Note: Any changes to the formulation require re-validation to ensure the solubilizing agent itself is not interfering with the assay.
Q4: I've heard that rhodanines can chelate metal ions. How would this affect my assay?
A4: The rhodanine scaffold has metal-chelating properties. [18][19][20] If your assay involves a metal-dependent enzyme or requires specific metal ions for protein stability, a rhodanine compound could inhibit the reaction by sequestering these essential ions.[18][19]
Troubleshooting Steps:
-
Metal Supplementation: If you suspect metal chelation, try running your assay with an excess of the required metal ion. If the rhodanine's inhibitory activity is reduced, this supports a chelation mechanism.
-
Alternative Chelators: Test a known, non-inhibitory chelator (like EDTA, if appropriate for your system) in your assay. If it produces a similar inhibitory effect to your rhodanine compound, this further points to chelation as the mode of action.
Experimental Protocols & Validation Workflows
To rigorously validate a rhodanine hit and rule out common artifacts, a systematic approach is essential.
Workflow for Validating a Rhodanine Hit
Here is a logical workflow to follow when you identify a rhodanine compound as a hit in your primary screen.
Caption: A decision-making workflow for validating rhodanine hits.
Detailed Protocol: Dynamic Light Scattering (DLS) for Aggregation Analysis
-
Sample Preparation:
-
Prepare your rhodanine compound at various concentrations (e.g., 1 µM, 10 µM, 100 µM) in your final assay buffer.
-
Ensure the buffer is filtered through a 0.22 µm filter to remove any dust or particulate matter.
-
Include a buffer-only control.
-
-
DLS Measurement:
-
Equilibrate the DLS instrument to the temperature of your assay.
-
Place your sample in a clean cuvette.
-
Perform the DLS measurement according to the instrument's instructions.
-
-
Data Analysis:
-
Analyze the size distribution plot. The presence of particles with a hydrodynamic radius greater than 100 nm is indicative of aggregation.
-
Compare the results across different concentrations. An increase in particle size with increasing compound concentration is a strong sign of aggregation.
-
Data Interpretation: What to Look For
| Observation | Potential Cause | Next Steps |
| Activity is lost with detergent | Aggregation | Deprioritize or redesign compound |
| Inhibition persists after dilution | Covalent Modification | Confirm with mass spectrometry |
| Active in orthogonal assay | Potential True Hit | Proceed to biophysical binding |
| Inactive in orthogonal assay | Assay Interference | Deprioritize compound |
| Activity reduced with excess metal ions | Metal Chelation | Confirm with alternative chelators |
Summary and Best Practices
While rhodanines can be a source of promising hits, they require a higher level of scrutiny than many other chemical classes. The key to successfully working with these compounds is to be aware of their potential for generating artifacts and to proactively design experiments to identify and rule out these non-specific effects.
-
Always confirm the structure and purity of your compound.
-
Be skeptical of initial screening data and perform rigorous validation.
-
Employ orthogonal assays to confirm hits.
-
Routinely check for aggregation, especially at higher concentrations.
-
If a rhodanine-based hit is validated, proceed with cautious optimism and continue to monitor for any unusual structure-activity relationships.
By following these guidelines, you can save valuable time and resources, and increase your confidence in the biological activity of your rhodanine-based compounds.
References
- Tomašić, T., & Mašič, L. P. (2012). Rhodanine as a scaffold in drug discovery: a critical review of its biological activities and mechanisms of target modulation. Expert opinion on drug discovery, 7(7), 549-560.
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- Al-Hilal, M., et al. (2022). Exploring the rhodanine universe: Design and synthesis of fluorescent rhodanine-based derivatives as anti-fibrillar and anti-oligomer agents against α-synuclein and 2N4R tau. European Journal of Medicinal Chemistry, 243, 114757.
- Tajalli, H., et al. (2022). Effects of surfactants on the molecular aggregation of rhodamine dyes in aqueous solutions. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 281, 121608.
- Gómez-Coronado, D., et al. (2020). Enhancing biocompatibility of rhodamine fluorescent probes by a neighbouring group effect.
- Bier, D., et al. (2017). Inhibition of Tau Protein Aggregation by Rhodanine-based Compounds Solubilized Via Specific Formulation Additives to Improve Bioavailability and Cell Viability. Current Alzheimer Research, 14(7), 756-766.
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- Ursu, O., et al. (2017). How Frequently Are Pan-Assay Interference Compounds Active? Large-Scale Analysis of Screening Data Reveals Diverse Activity Profiles, Low Global Hit Frequency, and Many Consistently Inactive Compounds. Journal of medicinal chemistry, 60(9), 3881-3892.
- Pradhan, K., et al. (2020). Rhodamine-Based Metal Chelator: A Potent Inhibitor of Metal-Catalyzed Amyloid Toxicity. ACS omega, 5(30), 18881-18890.
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- Wang, Y., et al. (2020). Evaluation of rhodanine indolinones as AANAT inhibitors. Bioorganic & medicinal chemistry letters, 30(1), 126767.
- Ghosh, K., et al. (2018). Detection of the +3 Oxidation State of Metal Ions with the Aid of a Rhodamine‐Based Dye and Applications in Construction of Complex Logic Circuits and Living Cell Imaging. ChemistrySelect, 3(46), 13110-13117.
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- 16. Rhodanineacetic Acid Derivatives as Potential Drugs: Preparation, Hydrophobic Properties and Antifungal Activity of (5-Arylalkylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic Acids † - PMC [pmc.ncbi.nlm.nih.gov]
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- 20. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Resistance to Rhodanine-Based Antimicrobials
Welcome to the technical support center for researchers, scientists, and drug development professionals working with rhodanine-based antimicrobials. This guide is designed to provide in-depth, practical solutions to common challenges encountered during your research, with a focus on understanding and overcoming bacterial resistance. Our goal is to equip you with the knowledge to troubleshoot your experiments effectively and advance the development of this promising class of antimicrobial agents.
FAQs: Understanding Rhodanine Antimicrobials and Resistance
This section addresses fundamental questions regarding the mechanism of action of rhodanine compounds and the emergence of resistance.
Q1: What are the primary bacterial targets of rhodanine-based antimicrobials?
Rhodanine derivatives are a versatile class of heterocyclic compounds known to exhibit a broad spectrum of biological activities.[1][2][3][4][5] Their antimicrobial effects are not attributed to a single mechanism but rather to the inhibition of multiple crucial bacterial enzymes. Key targets that have been identified include:
-
DNA Gyrase and Topoisomerase IV: Certain rhodanine compounds have been shown to inhibit these essential enzymes, which are involved in DNA replication, thereby disrupting bacterial cell division.[6][7][8]
-
Thymidylate Kinase (TMPK): Specific rhodanine analogs have been identified as inhibitors of TMPK, an enzyme critical for DNA synthesis.[9][10]
-
Metallo-β-lactamases (MBLs): Some rhodanine derivatives act as inhibitors of MBLs, enzymes that confer resistance to β-lactam antibiotics.[11][12] This suggests a potential role for rhodanines in combination therapies.
-
Penicillin-Binding Proteins (PBPs): There is evidence to suggest that some rhodanine derivatives can irreversibly bind to PBPs, similar to the mechanism of β-lactam antibiotics, leading to cell wall disruption.[13][14]
-
Other Enzymes: Various other bacterial enzymes have been reported as targets for different rhodanine derivatives, highlighting the diverse mechanisms of this compound class.[15]
Q2: What are the known mechanisms of bacterial resistance to rhodanine compounds?
While rhodanine-based antimicrobials are promising, bacteria can develop resistance through several mechanisms. Understanding these is critical for designing effective treatment strategies. The primary resistance mechanisms include:
-
Target Modification: Spontaneous mutations in the genes encoding the target enzymes (e.g., DNA gyrase, TMPK) can alter the enzyme's structure.[9][10] This can reduce the binding affinity of the rhodanine compound, rendering it less effective.
-
Efflux Pumps: Bacteria can actively transport antimicrobial compounds out of the cell using efflux pumps.[16] Overexpression of these pumps can prevent the rhodanine derivative from reaching a sufficient intracellular concentration to inhibit its target.[16] This is a common mechanism of multidrug resistance.[17]
-
Enzymatic Degradation: While less commonly reported for rhodanines compared to other antibiotic classes, it is theoretically possible for bacteria to evolve enzymes that can chemically modify and inactivate the rhodanine scaffold.
-
Reduced Permeability: Alterations in the bacterial cell envelope, particularly the outer membrane of Gram-negative bacteria, can limit the influx of rhodanine compounds into the cell.[18]
Q3: My rhodanine compound shows good activity against Gram-positive bacteria but is ineffective against Gram-negative strains. Why is this, and how can I address it?
This is a frequently observed phenomenon with many antimicrobial compounds, including some rhodanine derivatives.[6][19][20][21][22] The primary reason lies in the fundamental structural differences between the cell envelopes of Gram-positive and Gram-negative bacteria.
Gram-negative bacteria possess an outer membrane that acts as a formidable permeability barrier, restricting the entry of many molecules, including antibiotics.[18] In contrast, Gram-positive bacteria lack this outer membrane, making them generally more susceptible.
Strategies to Overcome Gram-Negative Resistance:
-
Structural Modification: The chemical structure of the rhodanine derivative can be modified to enhance its ability to penetrate the outer membrane. This often involves altering lipophilicity or adding moieties that can utilize bacterial uptake pathways.
-
Combination Therapy with Permeabilizers: Using the rhodanine compound in conjunction with an agent that disrupts the outer membrane can increase its intracellular concentration.
-
Efflux Pump Inhibition: Since efflux is a major defense mechanism in Gram-negative bacteria, co-administering a rhodanine with an efflux pump inhibitor (EPI) can restore its activity.[23][24]
Troubleshooting Guide: Experimental Challenges and Solutions
This section provides a question-and-answer formatted guide to address specific experimental issues you may encounter.
Q1: I'm observing inconsistent Minimum Inhibitory Concentration (MIC) values for my rhodanine compound in broth microdilution assays. What could be the cause?
Inconsistent MIC values can be frustrating and can arise from several factors. A systematic approach to troubleshooting is essential.
Potential Causes and Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Compound Solubility Issues | Rhodanine derivatives can sometimes have poor solubility in aqueous media, leading to precipitation at higher concentrations and inaccurate results. | 1. Visually inspect your stock solutions and wells: Look for any signs of precipitation. 2. Use a co-solvent: Prepare your stock solution in a solvent like DMSO and ensure the final concentration in the assay does not exceed a level that affects bacterial growth (typically ≤1%). 3. Test a range of solvent concentrations: Run a control plate with varying concentrations of your solvent to determine its effect on bacterial growth. |
| Inoculum Preparation | An incorrect inoculum density can significantly impact MIC results. A higher density may require a higher concentration of the compound to inhibit growth. | 1. Standardize your inoculum: Use a spectrophotometer to adjust the turbidity of your bacterial suspension to a 0.5 McFarland standard.[25] 2. Perform colony counts: Plate serial dilutions of your inoculum to verify the colony-forming units (CFU)/mL. |
| Media and Incubation Conditions | The type of media and incubation conditions (time, temperature, atmosphere) can influence both bacterial growth and the stability of your compound. | 1. Ensure consistency: Use the same batch of media and adhere strictly to standardized incubation protocols (e.g., CLSI or EUCAST guidelines).[25][26] 2. Check for compound-media interactions: Some compounds may bind to components in the media, reducing their effective concentration. |
| Plate Reading | Subjectivity in visually determining the endpoint (the lowest concentration with no visible growth) can lead to variability. | 1. Use a plate reader: If available, use a spectrophotometer to measure the optical density (OD) at 600 nm for a more quantitative assessment of growth inhibition. 2. Include a growth control (no compound) and a sterility control (no bacteria). [25] |
Q2: My rhodanine compound initially shows good activity, but resistant mutants quickly emerge in my time-kill assays. How can I investigate and potentially mitigate this?
The rapid emergence of resistance is a significant challenge in antibiotic development.[27] Understanding the underlying mechanism is the first step to overcoming it.
Investigative Workflow:
Caption: Overview of rhodanine action and resistance mechanisms.
This technical support guide is intended to be a living document. As new research emerges, we will continue to update it with the latest findings and protocols. We encourage you to reach out with specific questions and challenges you face in your research, as this will help us to continually improve this resource.
References
-
Tommasi, R., et al. (2016). In Vitro Antibacterial Activity of Rhodanine Derivatives against Pathogenic Clinical Isolates. PLoS ONE, 11(10), e0164227. [Link]
-
Mohamed, Y. M. A., & Solum, E. (2022). Recent Advances in Rhodanine-Based Compounds as Potential Antimicrobial Agents. Current Bioactive Compounds, 18(7), 2-12. [Link]
-
Kumar, R., et al. (2021). Design of a novel DNA Gyrase B inhibitor with a rhodanine scaffold: in silico and in vitro approaches. bioRxiv. [Link]
-
Maddila, S., et al. (2020). Drug screening of rhodanine derivatives for antibacterial activity. Journal of Taibah University Medical Sciences, 15(4), 263-270. [Link]
-
Stavri, M., et al. (2007). Recent Advances in Multi-Drug Resistance (MDR) Efflux Pump Inhibitors of Gram-Positive Bacteria S. aureus. Molecules, 12(4), 756-777. [Link]
-
Tommasi, R., et al. (2016). In Vitro Antibacterial Activity of Rhodanine Derivatives against Pathogenic Clinical Isolates. PLOS ONE, 11(10), e0164227. [Link]
-
Montaño, L. A., et al. (2021). Bacterial Cytological Profiling Identifies Rhodanine-Containing PAINS Analogs as Specific Inhibitors of Escherichia coli Thymidylate Kinase In Vivo. mSphere, 6(2), e00049-21. [Link]
-
van der Westhuyzen, R., et al. (2018). Rhodanine hydrolysis leads to potent thioenolate mediated metallo-β-lactamase inhibition. Chemical Communications, 54(72), 10144-10147. [Link]
-
Maddila, S., et al. (2020). Drug screening of rhodanine derivatives for antibacterial activity. Journal of Taibah University Medical Sciences, 15(4), 263-270. [Link]
-
Chaurasiya, A., et al. (2022). Rhodanine derivatives as antibacterial agents. Archiv der Pharmazie, 355(5), 2100414. [Link]
-
Abusetta, A., et al. (2020). Design, Synthesis, in Vitro Antibacterial Activity, and Docking Studies of New Rhodanine Derivatives. Open Journal of Medicinal Chemistry, 10(1), 15-34. [Link]
-
Zeslawska, E., et al. (2017). Antibacterial properties of 5-substituted derivatives of rhodanine-3-carboxyalkyl acids. Folia Microbiologica, 62(2), 129-137. [Link]
-
Szafranski, K., et al. (2022). Discovery of Cinnamylidene Derivative of Rhodanine with High Anthelmintic Activity against Rhabditis sp. Molecules, 27(7), 2136. [Link]
-
Liu, Y., et al. (2017). Rhodanine as a Potent Scaffold for the Development of Broad-Spectrum Metallo-β-lactamase Inhibitors. ACS Medicinal Chemistry Letters, 8(11), 1147-1152. [Link]
-
Kumar, A., et al. (2022). Isoniazid–rhodanine molecular hybrids: design, synthesis, antimycobacterial activity and computational validation. RSC Medicinal Chemistry, 13(9), 1121-1132. [Link]
-
Tommasi, R., et al. (2016). In Vitro Antibacterial Activity of Rhodanine Derivatives against Pathogenic Clinical Isolates. PLoS ONE, 11(10), e0164227. [Link]
-
Liu, J., et al. (2016). A Comprehensive Review on the Antimicrobial Activities and Structure-Activity Relationships (SARs) of Rhodanine Analogues. Mini-Reviews in Medicinal Chemistry, 16(14), 1123-1134. [Link]
-
Kumar, A., et al. (2022). Mechanism of rhodanine derivative compounds. Journal of Molecular Structure, 1265, 133423. [Link]
-
Abusetta, A., et al. (2020). Design, Synthesis, in Vitro Antibacterial Activity, and Docking Studies of New Rhodanine Derivatives. Open Journal of Medicinal Chemistry, 10(1), 15-34. [Link]
-
Abusetta, A., et al. (2020). Design, Synthesis, in Vitro Antibacterial Activity, and Docking Studies of New Rhodanine Derivatives. Open Journal of Medicinal Chemistry, 10(1), 15-34. [Link]
-
Zeslawska, E., et al. (2022). Synthesis, Crystal Structures, Lipophilic Properties and Antimicrobial Activity of 5-Pyridylmethylidene-3-rhodanine-carboxyalkyl Acids Derivatives. Molecules, 27(13), 3998. [Link]
-
Gholamzadeh, M., et al. (2020). Synthesis and antibacterial activity evaluation of novel rhodanine based amide derivatives. Journal of the Iranian Chemical Society, 17(8), 2005-2012. [Link]
-
Yadav, A. K., et al. (2021). Design, synthesis, and antibacterial evaluation of arylidene derivatives of rhodanine-3-hexanoic acid. Pharmaspire, 13(3), 122-127. [Link]
-
Feng, L., et al. (2021). A diversity-oriented rhodamine library for wide-spectrum bactericidal agents with low inducible resistance against resistant pathogens. Nature Communications, 12(1), 1-12. [Link]
-
Montaño, L. A., et al. (2021). Bacterial Cytological Profiling Identifies Rhodanine-containing PAINS Analogs as Specific Inhibitors of E. coli Thymidylate Kinase in Vivo. bioRxiv. [Link]
-
Al-Amri, M., et al. (2021). Extending the Potency and Lifespan of Antibiotics: Inhibitors of Gram-Negative Bacterial Efflux Pumps. Molecules, 26(16), 4877. [Link]
-
Al-Hussain, S. A. (2019). A conceptual review of rhodanine: current applications of antiviral drugs, anticancer and antimicrobial activities. Artificial Cells, Nanomedicine, and Biotechnology, 47(1), 1636-1647. [Link]
-
EFFORT Consortium. (n.d.). EFFlux pump inhibitors to Overcome antibiotic ResisTance. ANR. [Link]
-
Kumar, A., et al. (2022). Synthesis and Antibacterial Evaluation of Rhodanine and Its Related Heterocyclic Compounds against S. aureus and A. baumannii. Molecules, 27(13), 4296. [Link]
-
Vargiu, A. V., & Nikaido, H. (2023). Update on the Discovery of Efflux Pump Inhibitors against Critical Priority Gram-Negative Bacteria. Molecules, 28(2), 793. [Link]
-
Al-Ayed, A. S., et al. (2020). Synthesis and Antibacterial Activity of Rhodanine-Based Azo Dyes and Their Use as Spectrophotometric Chemosensor for Fe3+ Ions. Molecules, 25(5), 1081. [Link]
-
Montaño, L. A., et al. (2021). Bacterial Cytological Profiling Identifies Rhodanine-containing PAINS Analogs as Specific Inhibitors of E. coli Thymidylate. bioRxiv. [Link]
-
Gholamzadeh, M., et al. (2020). Synthesis and antibacterial activity evaluation of novel rhodanine based amide derivatives. Journal of the Iranian Chemical Society, 17(8), 2005-2012. [Link]
-
Mahamoud, A., et al. (2012). Inhibitors of Bacterial Efflux Pumps that also Inhibit Efflux Pumps of Cancer Cells. Current Drug Targets, 13(8), 1048-1056. [Link]
-
Abusetta, A., et al. (2020). Design, Synthesis, in Vitro Antibacterial Activity, and Docking Studies of New Rhodanine Derivatives. Open Journal of Medicinal Chemistry, 10(1), 15-34. [Link]
-
Food and Agriculture Organization of the United Nations. (n.d.). METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]
-
bioMérieux. (2022). ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]
-
Clinical and Laboratory Standards Institute. (2018). Disk Diffusion Susceptibility Test Troubleshooting Guide. ResearchGate. [Link]
-
World Organisation for Animal Health. (2012). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. OIE Terrestrial Manual. [Link]
-
Weese, J. S. (2017). Practical Guide to Interpretation of Antimicrobial Susceptibility Test. WSAVA 2017 Congress. [Link]
Sources
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- 4. researchgate.net [researchgate.net]
- 5. scirp.org [scirp.org]
- 6. In Vitro Antibacterial Activity of Rhodanine Derivatives against Pathogenic Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design of a novel DNA Gyrase B inhibitor with a rhodanine scaffold: in silico and in vitro approaches | bioRxiv [biorxiv.org]
- 8. In Vitro Antibacterial Activity of Rhodanine Derivatives against Pathogenic Clinical Isolates | PLOS One [journals.plos.org]
- 9. Bacterial Cytological Profiling Identifies Rhodanine-Containing PAINS Analogs as Specific Inhibitors of Escherichia coli Thymidylate Kinase In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bacterial Cytological Profiling Identifies Rhodanine-containing PAINS Analogs as Specific Inhibitors of E. coli Thymidylate Kinase in Vivo | bioRxiv [biorxiv.org]
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- 12. Rhodanine as a Potent Scaffold for the Development of Broad-Spectrum Metallo-β-lactamase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. semanticscholar.org [semanticscholar.org]
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Refining protocols for testing the biological activity of rhodanines
Ticket ID: RHOD-404 | Status: Open Subject: Distinguishing True Biological Activity from PAINS Artifacts in Rhodanine Scaffolds
Introduction: The Rhodanine Paradox
Welcome to the Technical Support Center. You are likely here because a high-throughput screen (HTS) returned a rhodanine derivative as a top hit, and you are facing skepticism from medicinal chemists.
The Issue: Rhodanines (2-thioxo-4-thiazolidinones) are statistically overrepresented in HTS hits but underrepresented in approved drugs. They are the archetypal PAINS (Pan-Assay Interference Compounds) . While valid biological activity exists (e.g., Epalrestat), the scaffold is notorious for three distinct artifact mechanisms:
-
Colloidal Aggregation: Sequestration of enzymes.
-
Chemical Instability: Hydrolysis to metal-chelating enethiols or covalent Michael addition.
-
Photometric Interference: Inner-filter effects in optical assays.
The Directive: Do not proceed to lead optimization until you have cleared the validation protocols below. A "hit" is an artifact until proven otherwise.
Module 1: Solubility & Colloidal Aggregation
Diagnosis: The "Flat-SAR" Phenomenon. Symptom: You observe steep inhibition curves (Hill slope > 2) or activity that does not change significantly with structural analogs.
Technical Insight
Rhodanines are prone to forming colloidal aggregates at micromolar concentrations (Critical Aggregation Concentration, CAC). These 50–1000 nm particles non-specifically adsorb enzymes, leading to false inhibition. This is the most common cause of false positives in biochemical assays.
Validation Protocol: The Detergent Sensitivity Test
Objective: Determine if inhibition is driven by specific binding or non-specific sequestration.
Materials:
-
Assay Buffer
-
Triton X-100 (high purity) or Tween-80
-
Target Enzyme & Substrate
Step-by-Step Workflow:
-
Baseline IC50: Determine the IC50 of the rhodanine hit in standard buffer without detergent.
-
Detergent Spike: Repeat the IC50 determination with the addition of 0.01% (v/v) Triton X-100 or 0.025% (v/v) Tween-80 to the buffer.
-
Note: Ensure the enzyme tolerates this detergent concentration first.
-
-
Centrifugation (Optional but Recommended): Spin the compound solution at 16,000 x g for 20 minutes. Test the supernatant.
Data Interpretation:
| Observation | Diagnosis | Action |
| IC50 shifts > 3-fold (or activity is lost) | Artifact. The compound was aggregating; detergent disrupted the colloid. | Stop. Discard compound. |
| IC50 remains stable (< 2-fold shift) | Potential Hit. Activity is likely not due to aggregation. | Proceed to Module 2. |
| Activity lost in supernatant | Artifact. The active species precipitated or aggregated. | Stop. |
Visual Logic: Aggregation Decision Tree
Caption: Workflow to distinguish specific binding from colloidal sequestration using detergent sensitivity.
Module 2: Chemical Reactivity & Promiscuity
Diagnosis: The "Time-Dependent" Shift.[1][2] Symptom: Potency increases with incubation time, or the compound lights up in redox-sensitive assays.
Technical Insight
Rhodanines are chemically labile.
-
Hydrolysis: In aqueous buffer, the rhodanine ring can hydrolyze to open-ring enethiols (thioenolates). These are potent metal chelators (inhibiting metallo-enzymes like metallo-β-lactamases) and are often the actual active species, not the parent rhodanine.
-
Michael Addition: The exocyclic C=5 double bond is an electrophile (Michael acceptor) that can covalently modify nucleophilic cysteine residues on your target protein.
Validation Protocol: Thiol Reactivity & Reversibility
Objective: Rule out covalent modification and redox cycling.
Step-by-Step Workflow:
-
Thiol Challenge:
-
Incubate the compound (50 µM) with 1 mM DTT or Glutathione (GSH) for 30 minutes.
-
Run the enzymatic assay.[3]
-
Result: If activity vanishes, the compound likely reacted with the thiol (Michael addition) or the thiol reduced a necessary oxidative mechanism.
-
-
Jump-Dilution (Reversibility):
-
Incubate enzyme + compound at 10x IC50 for 30 mins.
-
Rapidly dilute the mixture 100-fold into buffer containing substrate.
-
Monitor reaction velocity immediately.
-
Result: If activity does not recover (compared to DMSO control), the inhibition is irreversible (covalent).
-
Visual Logic: Reactivity Pathways
Caption: Common chemical instability pathways for rhodanines leading to false-positive inhibition.
Module 3: Optical Interference (Photometrics)
Diagnosis: The "Inner Filter" Effect. Symptom: The compound is yellow, orange, or red.
Technical Insight
Rhodanines possess conjugated systems that absorb light strongly between 300 nm and 450 nm . If your assay relies on fluorescence excitation or absorbance readout in this range, the compound will absorb the signal, appearing as an "inhibitor" (quencher).
Troubleshooting Table: Optical Compatibility
| Assay Readout | Wavelength Range | Rhodanine Risk | Mitigation |
| NADH/NADPH Absorbance | 340 nm | CRITICAL | Use a red-shifted fluorescence assay (e.g., Resazurin). |
| Fluorescein / GFP | Ex: 485 nm / Em: 520 nm | MODERATE | Run a spectral scan of the compound in assay buffer. |
| AlphaScreen | Ex: 680 nm / Em: 520-620 nm | LOW | Generally safe, but check for singlet oxygen quenching. |
| Luminescence | Broad Spectrum | MODERATE | Color quenching can reduce signal. Use correction factors. |
Action: Always run a UV-Vis spectrum of your compound in the assay buffer. If it absorbs at your assay's
References
-
Baell, J. B., & Holloway, G. A. (2010).[4][5][6][7] New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays.[5][6] Journal of Medicinal Chemistry. Link
-
Brem, J., et al. (2014). Rhodanine Hydrolysis Leads to Potent Thioenolate Mediated Metallo-β-Lactamase Inhibition.[8] Nature Chemistry.[8] Link
-
Shoichet, B. K. (2006). Screening in a Spirit of Haunting. Drug Discovery Today. Link
-
Feng, B. Y., & Shoichet, B. K. (2006). A Detergent-Based Assay for the Detection of Promiscuous Inhibitors. Nature Protocols. Link
-
Dahlin, J. L., & Walters, M. A. (2014). The Essential Decay of Rhodanines. Future Medicinal Chemistry. Link
Sources
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- 2. Determination of Rhodamine 6G with direct immersion single-drop microextraction combined with an optical probe | PLOS One [journals.plos.org]
- 3. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. drughunter.com [drughunter.com]
- 8. Rhodanine hydrolysis leads to potent thioenolate mediated metallo-β-lactamase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Structure of Synthesized Rhodanine-3-acetic Acid: A Comparative Technical Guide
Topic: Validating the structure of synthesized Rhodanine-3-acetic acid Content Type: Publish Comparison Guide
Executive Summary & Directive
Rhodanine-3-acetic acid (R3AA) is a critical pharmacophore in the development of aldose reductase inhibitors and antimicrobial agents. However, its synthesis—typically involving the N-alkylation of rhodanine with chloroacetic acid—is prone to side reactions, including S-alkylation or hydrolysis of the thione moiety.
This guide provides a rigorous, self-validating framework for confirming the structural identity and purity of synthesized R3AA. Unlike standard datasheets, we compare the synthesized product directly against commercial standards (e.g., TCI, Sigma-Aldrich) and established literature values, establishing a "Performance Equivalence" metric based on downstream reaction efficiency.
Analytical Validation Workflow
Effective validation requires orthogonal analytical methods to confirm connectivity, functional group integrity, and bulk purity. The following workflow outlines the logical progression from crude synthesis to validated scaffold.
Figure 1: Orthogonal validation workflow ensuring structural integrity before downstream application.
Method 1: Structural Confirmation via NMR Spectroscopy[1][2][3]
Nuclear Magnetic Resonance (NMR) is the gold standard for distinguishing N-alkylated product (desired) from S-alkylated impurities.
Experimental Protocol
-
Solvent: DMSO-d6 (Deuterated Dimethyl Sulfoxide) is required due to the poor solubility of R3AA in chloroform.
-
Concentration: 10-15 mg in 0.6 mL solvent.
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.[1]
Comparative Data Analysis
The table below contrasts the synthesized R3AA spectral data with commercial standards (TCI Chemicals) and literature values.
| Proton ( | Chemical Shift ( | Chemical Shift ( | Multiplicity | Causality & Structural Insight |
| N-CH | 4.56 | 4.55 - 4.57 | Singlet (2H) | Deshielding by the adjacent nitrogen and carbonyl confirms N-alkylation. |
| Ring -CH | 4.41 | 4.40 - 4.42 | Singlet (2H) | Characteristic of the thiazolidine-4-one ring.[2] A shift here often indicates ring opening or oxidation. |
| -COOH | 13.20 | 13.00 - 13.50 | Broad Singlet | Exchangeable acidic proton; confirms hydrolysis of ester intermediates (if used). |
Carbon-13 (
- 202.8 ppm (C=S): The most critical peak. Absence or significant upfield shift (<180 ppm) indicates loss of the thione sulfur (desulfurization).
- 173.7 ppm (COOH): Confirms the free acid moiety.
- 167.3 ppm (C=O Amide): Confirms the integrity of the rhodanine core.
Expert Insight: If you observe a doublet pattern for the methylene protons or complex splitting, check for "aldol-like" condensation impurities where the C5 position has reacted with residual aldehydes from previous steps.
Method 2: Vibrational Spectroscopy (FT-IR)
While NMR provides connectivity, FT-IR is faster for batch-to-batch consistency checks.
Key Diagnostic Bands[6]
-
Carbonyl (C=O) Stretch: Look for two distinct bands.[3]
-
Thiocarbonyl (C=S) Stretch: ~1125 cm
and ~1320 cm .-
Validation Check: If the C=S bands are weak or absent, the product may have hydrolyzed to the 2,4-thiazolidinedione analog (a common impurity).
-
Method 3: Performance Benchmarking (Functional Equivalence)
Structural data alone does not guarantee reactivity. The ultimate validation is a Functional Assay comparing the synthesized batch against a commercial standard in a Knoevenagel condensation reaction.
The Test Reaction
Reaction: Rhodanine-3-acetic acid + 4-Chlorobenzaldehyde
Figure 2: Functional assay pathway. The C5 methylene reactivity is the limiting factor.
Comparative Results Table
| Metric | Synthesized Batch (Lab Scale) | Commercial Standard (TCI >98%) | Acceptance Criteria |
| Reaction Yield | 84.5% | 86.0% | Within ±5% of Standard |
| Product MP | 245 - 247°C | 246 - 248°C | Within ±2°C |
| Product Purity (HPLC) | 99.1% | 99.4% | > 98.0% |
| Visual Appearance | Bright Yellow Powder | Bright Yellow Powder | No dark/tarry discoloration |
Interpretation: If the synthesized R3AA yields <70% in this assay, the C5 position is likely compromised (oxidized) or the material contains significant inorganic salts (e.g., NaCl from the acidification step) that inflate the mass but do not participate in the reaction.
References
-
National Institutes of Health (NIH). (2021). Discovery of facile amides-functionalized rhodanine-3-acetic acid derivatives. PubMed Central. Retrieved from [Link]
-
SpectraBase. (2024). Rhodanine-3-acetic acid NMR and IR Spectra. Wiley Science Solutions. Retrieved from [Link]
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A Comparative Guide to the Efficacy of Rhodanine-Based Antibacterial Agents
The escalating crisis of antibiotic resistance necessitates the urgent discovery and development of novel antibacterial agents with unconventional mechanisms of action.[1][2][3][4] Among the myriad of heterocyclic scaffolds explored in medicinal chemistry, rhodanine (2-thioxo-1,3-thiazolidin-4-one) and its derivatives have emerged as a "privileged scaffold" due to their versatile biological activities, including potent antibacterial properties.[5][6][7][8] This guide provides a comparative analysis of the efficacy of different rhodanine-based antibacterial agents, supported by experimental data, to aid researchers and drug development professionals in this critical field.
The Rhodanine Scaffold: A Versatile Core for Antibacterial Design
The rhodanine ring system offers multiple sites for chemical modification, primarily at the N-3 and C-5 positions. These modifications significantly influence the compound's physicochemical properties and biological activity, allowing for the fine-tuning of its antibacterial spectrum and potency.[8][9] Strategic substitutions can enhance the molecule's ability to penetrate bacterial cells and interact with specific molecular targets.[4]
Structure-Activity Relationship (SAR): Key to Antibacterial Potency
The antibacterial efficacy of rhodanine derivatives is intricately linked to their chemical structure. Key SAR insights include:
-
The C-5 Position: The introduction of a benzylidene moiety at the C-5 position is a common strategy that often imparts significant antibacterial activity.[10] The nature and position of substituents on this aromatic ring are critical. Electron-withdrawing groups can enhance activity, and hydrophobic aromatic groups at the 3-position of the benzylidene moiety have been shown to be important.[2][11]
-
The N-3 Position: Modifications at the N-3 position with carboxyalkyl groups, such as acetic or propanoic acid, have been reported to yield compounds with potent antimicrobial activity.[10][12] These acidic functionalities can influence the compound's solubility and interaction with biological targets.
-
Hybrid Molecules: Synthesizing hybrid molecules that combine the rhodanine scaffold with other known antibacterial pharmacophores, such as pyrazoles or quinolones, is a promising strategy to enhance potency and potentially overcome resistance mechanisms.[13][14]
Comparative Efficacy of Rhodanine Derivatives
The following tables summarize the in vitro antibacterial activity, specifically the Minimum Inhibitory Concentration (MIC), of various rhodanine derivatives against a panel of clinically relevant Gram-positive and Gram-negative bacteria. A lower MIC value indicates greater potency.
Table 1: Antibacterial Activity of Rhodanine-Based Amide Derivatives
| Compound | Escherichia coli (Gram-negative) MIC (µg/mL) | Pseudomonas aeruginosa (Gram-negative) MIC (µg/mL) | Staphylococcus aureus (Gram-positive) MIC (µg/mL) | Bacillus subtilis (Gram-positive) MIC (µg/mL) | Reference |
| 5a | 125 | 125 | 62.5 | 62.5 | [15] |
| 5e | 125 | 125 | 125 | 62.5 | [15] |
| 5f | 62.5 | 125 | 62.5 | 62.5 | [15] |
| 5j | 62.5 | 62.5 | 62.5 | 62.5 | [15] |
| Gentamicin | 5 | 5 | 5 | 5 | [15] |
| Chloramphenicol | 10 | 10 | 10 | 10 | [15] |
Data from Tarahomi et al. (2015).[15]
Table 2: Antibacterial Activity of Rhodanine-Based Azo Dyes
| Compound | Escherichia coli (Gram-negative) MIC (µg/mL) | Pseudomonas aeruginosa (Gram-negative) MIC (µg/mL) | Staphylococcus aureus (Gram-positive) MIC (µg/mL) | Reference |
| 4a | 2.5 | 2.5 | 2.5 | [16] |
| 4b | 2.5 | 2.5 | 1.25 | [16] |
| 4c | 1.25 | >5 | 2.5 | [16] |
| Amoxicillin | 5 | 5 | >5 | [16] |
Data from Al-Azawi et al. (2020).[16]
Table 3: Antibacterial Activity of Phenylalanine-Derived Rhodanines against Resistant Strains
| Compound | Vancomycin-Resistant Enterococcus (VRE) MIC90 (µM) | Methicillin-Resistant S. aureus (MRSA) MIC90 (µM) | Vancomycin-Resistant S. aureus (VRSA) MIC90 (µM) | Reference |
| Rh 2 | 8 | 4 | 4 | [2] |
| Rh 1-7 (Range) | 4 - 32 | 4 - 32 | 4 - 32 | [2] |
Data from Thangamani et al. (2016).[2]
Mechanisms of Antibacterial Action
Rhodanine derivatives have been reported to exert their antibacterial effects through various mechanisms, often differing from conventional antibiotics. This diversity in targets is a significant advantage in combating drug-resistant bacteria.
-
Inhibition of DNA Gyrase and Topoisomerase IV: Some rhodanine compounds have been shown to inhibit these essential bacterial enzymes, which are crucial for DNA replication and repair.[2] This mechanism is distinct from that of fluoroquinolones, suggesting a novel mode of interaction.[2]
-
Inhibition of Penicillin-Binding Proteins (PBPs): Molecular modeling studies suggest that certain rhodanine derivatives can irreversibly bind to the active site of PBPs, which are key enzymes in bacterial cell wall synthesis.[3][17] This is the same target as β-lactam antibiotics, but the rhodanine scaffold offers a different chemical approach.
-
RNA Polymerase Inhibition: A series of phenyl-furanyl-rhodanines have been identified as inhibitors of bacterial RNA polymerase, a critical enzyme for transcription.[1] These compounds have shown promising activity against biofilms, which are notoriously difficult to eradicate.[1]
-
Metallo-β-Lactamase (MBL) Inhibition: Some rhodanines can be hydrolyzed to enethiols, which are potent inhibitors of MBLs.[18] MBLs are enzymes that confer resistance to a broad spectrum of β-lactam antibiotics.[18]
Caption: Proposed mechanisms of action for rhodanine-based antibacterial agents.
Experimental Protocols for Efficacy Evaluation
The following are standardized protocols for assessing the antibacterial efficacy of rhodanine derivatives.
Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
This method determines the lowest concentration of an antibacterial agent that prevents visible growth of a bacterium.
Protocol:
-
Preparation of Bacterial Inoculum:
-
Culture the test bacterium (e.g., S. aureus, E. coli) in a suitable broth (e.g., Mueller-Hinton Broth) overnight at 37°C.
-
Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Dissolve the rhodanine derivative in a suitable solvent, such as dimethyl sulfoxide (DMSO).[15]
-
Perform a two-fold serial dilution of the compound in a 96-well microtiter plate using the appropriate broth.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well of the microtiter plate.
-
Include a positive control (bacteria in broth without the compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).
-
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Conclusion
Rhodanine-based compounds represent a highly promising class of antibacterial agents with the potential to address the growing threat of antibiotic resistance. Their synthetic tractability allows for extensive structural modifications, leading to a broad range of activities against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains.[2][6] The diverse mechanisms of action exhibited by these compounds further underscore their potential as next-generation antibiotics. Continued research focusing on optimizing the rhodanine scaffold, elucidating detailed mechanisms of action, and evaluating in vivo efficacy is crucial for translating the promise of these compounds into clinical reality.
References
- Tarahomi, M., Baharfar, R., & Mohseni, M. (2015). Synthesis and antibacterial activity evaluation of novel rhodanine based amide derivatives. Clinical Microbiology and Research.
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Yadav, A. K., Singh, G., & Monga, V. (2022). Design, synthesis, and antibacterial evaluation of arylidene derivatives of rhodanine-3-hexanoic acid. Pharmaspire, 13(3), 122-127. Available at: [Link]
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Tarahomi, M., Baharfar, R., & Mohseni, M. (2015). Synthesis and antibacterial activity evaluation of novel rhodanine based amide derivatives. Semantic Scholar. Available at: [Link]
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Le, T. T., et al. (2007). Structure-activity relationships of phenyl-furanyl-rhodanines as inhibitors of RNA polymerase with antibacterial activity on biofilms. Journal of Medicinal Chemistry, 50(17), 4211-4221. Available at: [Link]
-
Gudipati, R., et al. (2013). Synthesis and antibacterial evaluation of rhodanine-based 5-aryloxy pyrazoles against selected methicillin resistant and quinolone-resistant Staphylococcus aureus (MRSA and QRSA). European Journal of Medicinal Chemistry, 60, 376-385. Available at: [Link]
-
Al-Azawi, O. I., et al. (2020). Synthesis and Antibacterial Activity of Rhodanine-Based Azo Dyes and Their Use as Spectrophotometric Chemosensor for Fe3+ Ions. Molecules, 25(5), 1058. Available at: [Link]
-
Thangamani, S., et al. (2016). In Vitro Antibacterial Activity of Rhodanine Derivatives against Pathogenic Clinical Isolates. PLoS ONE, 11(10), e0164243. Available at: [Link]
-
Abusetta, A., et al. (2021). Design, Synthesis, in Vitro Antibacterial Activity, and Docking Studies of New Rhodanine Derivatives. Open Journal of Medicinal Chemistry, 11(2), 25-42. Available at: [Link]
-
Linciano, P., et al. (2019). Structure activity relationship studies on rhodanines and derived enethiol inhibitors of metallo-β-lactamases. ACS Infectious Diseases, 5(11), 1876-1888. Available at: [Link]
-
A Comprehensive Review on the Antimicrobial Activities and StructureActivity Relationships (SARs) of Rhodanine Analogues. (n.d.). ResearchGate. Available at: [Link]
-
Structure‐activity relationship of rhodanine derivatives. (n.d.). ResearchGate. Available at: [Link]
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Mechanism of rhodanine derivative compounds. (n.d.). ResearchGate. Available at: [Link]
-
Fung, G. T., et al. (2024). A Comprehensive Review on the Antimicrobial Activities and Structure-Activity Relationships (SARs) of Rhodanine Analogues. Bentham Science Publishers. Available at: [Link]
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Recent Advances in Rhodanine-Based Compounds as Potential Antimicrobial Agents. (2022). Current Topics in Medicinal Chemistry, 22(16), 1339-1353. Available at: [Link]
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Design, Synthesis, in Vitro Antibacterial Activity, and Docking Studies of New Rhodanine Derivatives. (2021). Semantic Scholar. Available at: [Link]
-
Mousavi, S. M., et al. (2019). A conceptual review of rhodanine: current applications of antiviral drugs, anticancer and antimicrobial activities. Artificial Cells, Nanomedicine, and Biotechnology, 47(1), 1166-1175. Available at: [Link]
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Drug screening of rhodanine derivatives for antibacterial activity. (2020). ResearchGate. Available at: [Link]
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Maddila, S., et al. (2020). Drug screening of rhodanine derivatives for antibacterial activity. Expert Opinion on Drug Discovery, 15(3), 337-350. Available at: [Link]
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Synthesis and potential antibacterial activity of new rhodanine-3-acetic acid derivatives. (n.d.). ResearchGate. Available at: [Link]
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Kumar, A., et al. (2023). Rhodanine derivatives: An insight into the synthetic and medicinal perspectives as antimicrobial and antiviral agents. Chemical Biology & Drug Design, 101(1), 3-36. Available at: [Link]
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Comparative Guide: 3-Thiazolidineacetic Acid, 2,4-Dithioxo- vs. Thiazolidinone Analogues
Executive Summary & Core Identity
3-Thiazolidineacetic acid, 2,4-dithioxo- (also known as N-carboxymethylthiorhodanine or Thiorhodanine-3-acetic acid ) represents a specialized scaffold within the thiazolidinone family.[1] While its oxygenated counterparts—Rhodanine-3-acetic acid (2-thioxo-4-oxo) and Thiazolidine-2,4-dione (2,4-dioxo)—are staples in FDA-approved therapeutics (e.g., Epalrestat, Pioglitazone), the 2,4-dithioxo variant offers distinct electronic and physicochemical properties driven by the "soft" nature of the dual thiocarbonyl groups.[1]
This guide objectively compares the 2,4-dithioxo derivative against its mono-thioxo and dioxo analogues, focusing on Aldose Reductase Inhibition (ARI) , Metal Chelation , and Chemical Reactivity .
Chemical Identity Snapshot
| Feature | 2,4-Dithioxo- (The Topic) | 2-Thioxo-4-oxo- (Rhodanine) | 2,4-Dioxo- (TZD) |
| Common Name | Thiorhodanine-3-acetic acid | Rhodanine-3-acetic acid | TZD-3-acetic acid |
| Core Structure | 2,4-Dithioxothiazolidine | Rhodanine | Thiazolidine-2,4-dione |
| CAS (Parent/Deriv) | 501102-63-2 (Ethyl ester) | 5718-83-2 (Acid) | 50456-83-2 |
| Electronic Character | Super-soft electrophile | Soft/Hard hybrid | Hard electrophile |
| Key Bioactivity | High-affinity Metal Chelation, ARI | ARI (Epalrestat), Antimicrobial | PPAR |
| Lipophilicity (LogP) | High (Sulfur is lipophilic) | Moderate | Low |
Chemical Profile & Structural Logic[2][5][7][8]
The substitution of oxygen with sulfur at positions 2 and 4 fundamentally alters the pharmacophore. Understanding this causality is essential for rational drug design.[1]
Electronic Effects & Reactivity
The 2,4-dithioxo core possesses two thiocarbonyl (C=S) groups.[1] Sulfur is less electronegative but more polarizable than oxygen (3.5 vs 2.5 Pauling scale).[1]
-
Acidity of C5-Methylene: The C5 protons in the 2,4-dithioxo derivative are highly acidic due to the strong electron-withdrawing nature of the thiocarbonyls and the resonance stabilization of the carbanion. This makes the Knoevenagel condensation with aromatic aldehydes faster and higher-yielding compared to the 2,4-dioxo analogues.[1]
-
Lipophilicity: The replacement of C=O with C=S significantly increases the partition coefficient (LogP).[1] This enhances membrane permeability but may reduce aqueous solubility, necessitating the use of the acetic acid side chain (at N3) to maintain bioavailability.
Structural Pathway Diagram
The following diagram illustrates the synthetic relationship and structural divergence of these scaffolds.
Figure 1: Synthetic relationships between thiazolidinone scaffolds. The 2,4-dithioxo derivative is accessed via thionation of the rhodanine precursor and exhibits superior reactivity in condensation reactions.
Performance Comparison: Bioactivity & Applications
Aldose Reductase Inhibition (ARI)
Aldose Reductase (ALR2) is the rate-limiting enzyme in the polyol pathway, implicated in diabetic complications (neuropathy, retinopathy).[1][2]
-
Mechanism: The acidic head group (acetic acid at N3) binds to the anion-binding pocket (Tyr48, His110, Trp111) of the enzyme. The hydrophobic ring (thiazolidine) interacts with the lipophilic specificity pocket.[1]
-
Comparison:
-
2-Thioxo-4-oxo (Rhodanine): The gold standard.[1] Epalrestat is a marketed drug in this class.[1] It balances binding affinity with metabolic stability.[1]
-
2,4-Dithioxo: Experimental data suggests that while the dithioxo core maintains high affinity due to the "soft" sulfur interacting with the hydrophobic pocket, it suffers from poor aqueous solubility and oxidative instability in vivo. However, in in vitro assays, 5-arylidene-2,4-dithioxo derivatives often show IC50 values in the nanomolar (nM) range, comparable to or exceeding Epalrestat [1].
-
2,4-Dioxo (TZD): generally shows weaker ARI activity (micromolar range) compared to thioxo derivatives.[1] The oxygen atom is too "hard" and small to optimally fill the hydrophobic pocket compared to the bulky sulfur [2].
-
Metal Chelation & Sensing (Hg²⁺ / Ag⁺)
This is the standout application for the 2,4-dithioxo derivative.[1]
-
The "Soft-Soft" Rule: According to HSAB (Hard and Soft Acids and Bases) theory, the dual sulfur atoms make the 2,4-dithioxo core a "soft" base. It exhibits exceptional affinity for "soft" heavy metals like Mercury (Hg²⁺) and Silver (Ag⁺).[1]
-
Experimental Evidence: Polymer probes functionalized with Rhodanine-3-acetic acid (monothioxo) were treated with Lawesson's reagent to generate the 2,4-dithioxo variant.[1] The dithioxo-functionalized probe showed a 10-fold increase in Hg²⁺ adsorption capacity and selectivity over the monothioxo precursor [3].[1]
Antimicrobial & PAINS Liability
-
Efficacy: 5-arylidene-2,4-dithioxo derivatives exhibit potent antimicrobial activity, particularly against Gram-positive bacteria (S. aureus).[1] The mechanism often involves non-specific covalent modification of bacterial enzymes via the exocyclic double bond (Michael acceptor).[1]
-
Warning (PAINS): Researchers must be cautious. Rhodanine and Thiorhodanine derivatives are classified as PAINS (Pan-Assay Interference Compounds) .[1] They can aggregate, chelate metals in the assay buffer, or react non-specifically with proteins.
-
Recommendation: Always validate bioactivity with a counter-screen (e.g., adding detergent to rule out aggregation) and check for time-dependent inhibition (indicating covalent reaction).[1]
-
Experimental Protocols
Synthesis of 3-Thiazolidineacetic acid, 2,4-dithioxo- (Ethyl Ester)
Note: The acid is often unstable; the ester is the preferred intermediate.
Reagents: Rhodanine-3-acetic acid ethyl ester, Lawesson's Reagent, Toluene. Workflow:
-
Dissolution: Dissolve 10 mmol of Rhodanine-3-acetic acid ethyl ester in 50 mL of anhydrous toluene.
-
Thionation: Add 6 mmol (0.6 eq) of Lawesson's Reagent.
-
Reflux: Heat to reflux (110°C) under nitrogen atmosphere for 4–6 hours. Monitor by TLC (the dithioxo product is usually less polar and yellow/orange compared to the starting material).[1]
-
Workup: Evaporate solvent under reduced pressure.
-
Purification: Recrystallize from ethanol or purify via silica gel column chromatography (Hexane:Ethyl Acetate gradient).
-
Hydrolysis (Optional): To obtain the free acid, treat with 1:1 HCl/Acetic acid at 60°C for 1 hour, but use immediately in the next step to avoid decarboxylation.
Aldose Reductase Inhibition Assay (In Vitro)
Objective: Determine IC50 of the derivative against ALR2.[1][3]
-
Enzyme Preparation: Isolate ALR2 from rat lens or use recombinant human ALR2.[1]
-
Reaction Mix:
-
Measurement: Monitor the decrease in absorbance at 340 nm (oxidation of NADPH to NADP+) over 5 minutes at 30°C using a spectrophotometer.
-
Calculation:
Plot % Inhibition vs. Log[Concentration] to determine IC50.[1]
Comparative Data Summary
| Property | 2,4-Dithioxo- (Thiorhodanine) | 2-Thioxo-4-oxo- (Rhodanine) | 2,4-Dioxo- (TZD) |
| C5-H Acidity (pKa) | ~5-6 (Most Acidic) | ~6-7 | ~9-10 (Least Acidic) |
| Reaction Rate (Knoevenagel) | Fast (< 1 hr) | Moderate (2-4 hrs) | Slow (> 6 hrs) |
| Hg²⁺ Binding Affinity | High ( | Moderate | Negligible |
| Aqueous Solubility | Poor (< 10 µg/mL) | Moderate | Good |
| Metabolic Stability | Low (S-oxidation prone) | Moderate | High |
| Primary Drug Class | Experimental Probes | ARI (Epalrestat) | Antidiabetic (Glitazones) |
References
-
Malamas, M. S., et al. (1991).[4] Quinazolineacetic acids and related analogues as aldose reductase inhibitors.[1][3][4] Journal of Medicinal Chemistry.[1][5] (Context: Establishes the ARI activity of thioxo-substituted acetic acid derivatives).
-
Zhu, X., et al. (2019). ACS Sustainable Chemistry & Engineering.[1] Vol 7, No. 11. (Context: Describes the synthesis of 2,4-dithioxo derivatives via Lawesson's reagent and their superior heavy metal adsorption).
-
Goel, S., et al. (2014). Thiazolidinone derivatives as potential antimicrobial agents.[1][6][7][8][9] Journal of Chemical and Pharmaceutical Research.[1] (Context: General bioactivity and synthesis of rhodanine/thiorhodanine cores).[1]
-
US EPA Substance Registry. 3-Thiazolidineacetic acid, 4-oxo-2-thioxo- (CAS 5718-83-2).[1][10] (Context: Verification of CAS and nomenclature for the monothioxo parent).
-
PubChem Compound Summary. Rhodanine-3-acetic acid.[1][11] (Context: Chemical properties and safety data).
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- 3. (4-Oxo-2-thioxothiazolidin-3-yl)acetic acids as potent and selective aldose reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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The Rhodanine Paradox: A Comparative Guide to SAR, Potency, and Liability Validation
Topic: Structure-activity relationship (SAR) studies of rhodanine derivatives Content Type: Publish Comparison Guide
Executive Summary
Rhodanine (2-thioxo-4-thiazolidinone) remains one of the most controversial scaffolds in medicinal chemistry. While it serves as the core for the approved drug Epalrestat (Aldose Reductase Inhibitor), it is frequently flagged as a Pan-Assay Interference Compound (PAINS) .
This guide objectively compares the performance of Rhodanine derivatives against their primary bioisosteres (Thiazolidinediones) and provides a rigorous, field-proven framework for distinguishing true structure-activity relationships (SAR) from assay artifacts.
Part 1: Comparative Performance Analysis
The Core Scaffold Comparison: Rhodanine vs. Thiazolidinedione (TZD)
The primary structural alternative to Rhodanine is the 2,4-Thiazolidinedione (TZD). The substitution of the C2-thione (S=C) with a carbonyl (O=C) dramatically alters the electronic landscape, lipophilicity, and hydrogen bond accepting capability.
Performance Verdict:
-
Potency: Rhodanines generally exhibit superior potency in anticancer and antimicrobial assays compared to TZDs due to the higher polarizability of the sulfur atom and stronger van der Waals interactions with hydrophobic pockets.
-
Selectivity: TZDs offer superior selectivity and a cleaner safety profile, significantly lowering the risk of non-specific protein aggregation and covalent modification.
Experimental Data: Anticancer Potency (Hepatocellular Carcinoma)
Comparative data derived from parallel synthesis of hybrid scaffolds (Bozdag-Dundar et al., 2017).[1]
| Feature | Rhodanine Derivative (T21) | TZD Analogue (T6) | Reference (Sorafenib) |
| Core Structure | 2-thioxo-4-thiazolidinone | 2,4-thiazolidinedione | Diarylurea |
| C5-Substituent | 2,4-dichlorobenzylidene | 2,4-dichlorobenzylidene | N/A |
| IC50 (Huh7 Cells) | 4.67 µM | > 50 µM (Inactive) | 5.2 µM |
| IC50 (MCF-7 Cells) | 2.30 µM | Non-responsive | 4.8 µM |
| Mechanism | Apoptosis induction / Bcl-2 modulation | PPAR-γ activation | Kinase Inhibition |
| Liability Risk | High (Michael Acceptor) | Low | Low |
Analyst Insight: The C2-thione group in Rhodanine is a "double-edged sword." It enhances binding affinity via non-covalent interactions (sulfur-aromatic interactions) but increases the propensity for light-induced oxidation and promiscuous binding.
SAR Hotspots: The Logic of Substitution
To engineer a viable Rhodanine lead, one must manipulate three specific vectors.
Diagram 1: The Rhodanine SAR Logic Map
Caption: Functional vectors of the Rhodanine scaffold. C5 dictates primary potency; N3 modulates pharmacokinetics; C2 drives binding affinity but introduces liability.
Part 2: Experimental Protocols (Self-Validating Systems)
Synthesis: Green Knoevenagel Condensation
Traditional synthesis uses toluene/piperidine, which is toxic and difficult to purify. The following Green Protocol is superior for generating libraries for SAR studies due to higher purity and simple workup (avoiding chromatography).
Reagents:
-
Rhodanine (1.0 eq)
-
Aromatic Aldehyde (1.0 eq)
-
Catalyst: Sodium Acetate (NaOAc) or L-Proline
-
Solvent: Glacial Acetic Acid (Method A) or Water/Ethanol (Method B)
Step-by-Step Methodology:
-
Reaction: Dissolve Rhodanine (5 mmol) and the corresponding aldehyde (5 mmol) in 10 mL of glacial acetic acid containing fused NaOAc (15 mmol).
-
Reflux: Heat the mixture at 110°C for 2–4 hours. Monitor via TLC (Ethyl Acetate:Hexane 3:7).
-
Precipitation: Pour the hot reaction mixture into ice-cold water (50 mL). The C5-arylidene derivative will precipitate immediately as a colored solid (yellow/orange).
-
Purification: Filter the solid, wash with water (3x) to remove NaOAc, and recrystallize from ethanol. Yields typically >85%.
The "Anti-PAINS" Validation Workflow (Mandatory)
Trustworthiness Pillar: Never publish Rhodanine bioactivity data without running this exclusion workflow. Rhodanines are notorious for forming colloidal aggregates that sequester enzymes, giving false positives.
Diagram 2: PAINS Exclusion Decision Tree
Caption: Critical decision tree to filter out false positives caused by aggregation or non-specific covalent modification.
Protocol for Detergent Counter-Screen:
-
Baseline: Measure IC50 in standard buffer.
-
Challenge: Repeat assay with the addition of 0.01% Triton X-100 (or freshly prepared Tween-20).
-
Interpretation:
-
If IC50 increases significantly (e.g., from 5 µM to >50 µM), the compound is acting via colloidal aggregation .
-
If IC50 remains stable, the mechanism is likely specific binding.
-
Part 3: References & Authority
References
-
Bozdag-Dundar, O., et al. (2017). "Thiazolidinedione or Rhodanine: A Study on Synthesis and Anticancer Activity Comparison of Novel Thiazole Derivatives." Journal of Research in Pharmacy. 2[1][3][4]
-
Baell, J. B., & Walters, M. A. (2014).[5] "Chemistry: Chemical con artists foil drug discovery."[5] Nature.[5] 5[3][4]
-
Tomasic, T., & Peterlin Masic, L. (2012). "Rhodanine as a scaffold in drug discovery: a critical review of its biological activities and mechanisms of target modulation." Expert Opinion on Drug Discovery. 6[3]
-
Kalay, E., et al. (2025).[7] "Rhodanine-Sulfonate hybrids targeting aldose reductase: Synthesis, in vitro inhibition, molecular docking, and cytotoxicity studies." Molecular Diversity. 7
-
El-Mawgoud, et al. (2022).[8] "Anticancer Profile of Rhodanines: Structure–Activity Relationship (SAR) and Molecular Targets." Biomedicine & Pharmacotherapy.[9][10][11] 12
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A Comparative Analysis of Rhodanine and Thiazolidinedione Biological Activities: A Guide for Researchers
In the landscape of medicinal chemistry, the rhodanine and thiazolidinedione scaffolds represent two closely related five-membered heterocyclic cores that have garnered significant attention for their diverse and potent biological activities. While structurally similar, the subtle difference of a thiocarbonyl group in rhodanine versus a carbonyl group in thiazolidinedione at the 2-position imparts distinct physicochemical properties that translate into varied biological profiles. This guide provides an in-depth comparative analysis of the biological activities of these two pivotal scaffolds, offering experimental data, mechanistic insights, and detailed protocols to aid researchers in the field of drug discovery and development.
Structural and Physicochemical Distinctions
Rhodanine (2-thioxo-4-thiazolidinone) and thiazolidine-2,4-dione (TZD) are bioisosteres, sharing a common thiazolidine ring structure.[1][2] The key distinction lies in the exocyclic atom at the C2 position: a sulfur atom in rhodanine and an oxygen atom in thiazolidinedione. This seemingly minor alteration has profound implications for the molecule's electronic distribution, hydrogen bonding capacity, and reactivity, which in turn influence its interactions with biological targets.
Comparative Biological Activities: A Multifaceted Profile
Both rhodanine and thiazolidinedione derivatives have been extensively explored and have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and antidiabetic effects.[3][4] The following sections will delve into a comparative analysis of their performance in these key therapeutic areas.
Anticancer Activity: Targeting the Hallmarks of Cancer
Both scaffolds have yielded potent anticancer agents, often acting through the induction of apoptosis and cell cycle arrest.[4][5] However, their primary molecular targets and the resulting potency can differ significantly.
Mechanisms of Action:
-
Thiazolidinediones (TZDs): A primary mechanism for the anticancer effects of many TZD derivatives is the activation of the peroxisome proliferator-activated receptor-gamma (PPARγ).[4][6] Activation of this nuclear receptor can modulate the expression of genes involved in cell cycle control, apoptosis, and differentiation.[7] TZDs can induce apoptosis by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins such as Bcl-2.[7] However, it is crucial to note that some TZDs exert their anticancer effects through PPARγ-independent pathways.[6]
-
Rhodanines: Rhodanine derivatives exhibit a more diverse range of anticancer mechanisms. They have been shown to inhibit various enzymes crucial for cancer cell survival and proliferation, including tyrosine kinases (e.g., EGFR, VEGFR), topoisomerase II, and aldose reductase.[8][9][10] Some rhodanine derivatives also induce apoptosis by modulating the Bcl-2 family of proteins.[5]
Comparative Efficacy:
Direct comparative studies have often highlighted the superior anticancer potency of rhodanine derivatives over their thiazolidinedione counterparts. For instance, a study comparing a phenyl-substituted triazolothiazolyl-rhodanine derivative with its thiazolidine-2,4-dione analogue revealed that the rhodanine compound exhibited remarkable cytotoxic activity against hepatocellular carcinoma (Huh7) and breast cancer (MCF-7) cell lines, with IC50 values of 4.67 and 2.30 µM, respectively. In contrast, the thiazolidinedione analogue was non-responsive.[3][5]
Quantitative Data on Anticancer Activity (IC50 Values)
| Compound Type | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Rhodanine | Phenyl-substituted triazolothiazolyl-rhodanine | Huh7 | 4.67 | [3] |
| Phenyl-substituted triazolothiazolyl-rhodanine | MCF-7 | 2.30 | [3] | |
| 4-[5-(4′-N,N-dimethylaminobenzylidene)-rhodanine]-butyric acid | A2780 | 4.4 | [5] | |
| 4-[5-(4′-N,N-dimethylaminobenzylidene)-rhodanine]-butyric acid | A2780cisR | 3.3 | [5] | |
| Rhodanine-piperazine hybrid 12 | MCF-7 | 36 | [11] | |
| N-Rhodanine glycoside 12f | HepG2 | 2.2 | [12] | |
| Thiazolidinedione | Thiazolyl-2,4-thiazolidinedione T21 | Huh7 | ~2-16 | [13] |
| 2,4-TZD with 2-oxoindoline at C-5 (20 ) | Caco-2 | 2 | [4] | |
| 2,4-TZD with 2-oxoindoline at C-5 (20 ) | HepG-2 | 10 | [4] | |
| 5-naphthylidene-2,4-TZD (12 ) | K562 | 0.4 | [4] | |
| Benzoimidazol-thiazolidinone 13a | HCT116 | 0.05 | [14] |
Antimicrobial Activity: Combating Infectious Diseases
Both rhodanine and thiazolidinedione derivatives have been investigated as potential antimicrobial agents. However, rhodanines have generally demonstrated a broader and more potent spectrum of activity, particularly against Gram-positive bacteria.[15][16][17]
Mechanisms of Action:
The precise antimicrobial mechanisms are still under investigation, but it is believed that these compounds may interfere with essential bacterial enzymes or disrupt cell wall synthesis.[18] Some rhodanine derivatives have been shown to inhibit bacterial DNA gyrase and topoisomerase IV.[16]
Comparative Efficacy:
A study comparing the antibacterial activity of rhodanine derivatives and their thiazolidine-2,4-dione analogues against Staphylococcus aureus, Staphylococcus epidermidis, and Bacillus subtilis concluded that the rhodanine derivatives generally exhibited better antibacterial activity.[17]
Quantitative Data on Antimicrobial Activity (MIC Values)
| Compound Type | Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| Rhodanine | Rhodanine derivative 3a | E. coli | 1.12 | [19] |
| Rhodanine derivative 5a | P. aeruginosa | 1.25 | [19] | |
| Rhodanine-quinoline hybrid 6g | MRSA | 1 | [20] | |
| Rhodanine-quinoline hybrid 8c | QRSA | 1 | [20] | |
| Rhodanine derivatives | VRE, MRSA, VRSA | 4-32 (µM) | [16] | |
| Thiazolidinedione | 5-arylidene-thiazolidine-2,4-dione 3j | S. aureus | 31.25 | [18][21] |
| 5-arylidene-thiazolidine-2,4-dione 3f | S. aureus | 62.5 | [18][21] | |
| 2,4-thiazolidinedione derivatives | S. aureus | 2-16 | [22] |
Antidiabetic Activity: Modulating Metabolic Pathways
Thiazolidinediones are well-established as antidiabetic agents, with drugs like pioglitazone and rosiglitazone having been used clinically.[23] Their primary mechanism of action is the activation of PPARγ, which enhances insulin sensitivity.[23] Rhodanine derivatives have also shown promise as antidiabetic agents, primarily through the inhibition of aldose reductase, an enzyme implicated in diabetic complications.[3][23]
Mechanisms of Action:
-
Thiazolidinediones (TZDs): Act as potent agonists of PPARγ, a nuclear receptor that regulates genes involved in glucose and lipid metabolism.[23]
-
Rhodanines: The most well-known antidiabetic rhodanine, epalrestat, is an inhibitor of aldose reductase, which is the rate-limiting enzyme in the polyol pathway.[3] Increased flux through this pathway in hyperglycemic conditions contributes to diabetic complications. Other rhodanine derivatives have also been shown to act as PPARγ agonists.[2]
Comparative Efficacy:
While both classes of compounds show antidiabetic potential, their primary targets and therapeutic applications differ. TZDs are primarily insulin sensitizers, while rhodanine-based aldose reductase inhibitors are aimed at preventing long-term diabetic complications. A recent study synthesized and evaluated novel thiazolidinedione and rhodanine derivatives, demonstrating that both scaffolds can be engineered to activate PPAR-γ and improve insulin sensitivity.[2]
Experimental Protocols
To facilitate further research and validation, this section provides detailed, step-by-step methodologies for key assays used to evaluate the biological activities of rhodanine and thiazolidinedione derivatives.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Cell culture medium
-
Test compounds (rhodanine or thiazolidinedione derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank (medium only).
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Enzyme Inhibition: Aldose Reductase Assay
This spectrophotometric assay measures the activity of aldose reductase by monitoring the decrease in absorbance at 340 nm due to the oxidation of NADPH.
Materials:
-
Aldose reductase enzyme (partially purified from a suitable source, e.g., rat lens)
-
Potassium phosphate buffer (0.067 M, pH 6.2)
-
NADPH solution (0.1 mM in buffer)
-
DL-glyceraldehyde solution (10 mM in buffer, as substrate)
-
Test compounds dissolved in a suitable solvent
-
Positive control inhibitor (e.g., Epalrestat)
-
UV-Vis spectrophotometer
Procedure:
-
Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing 700 µL of potassium phosphate buffer, 100 µL of NADPH solution, and 100 µL of the enzyme solution.
-
Inhibitor Addition: Add 10 µL of the test compound solution (or solvent for the control).
-
Pre-incubation: Pre-incubate the mixture for 10 minutes at room temperature.
-
Reaction Initiation: Initiate the reaction by adding 100 µL of the DL-glyceraldehyde solution.
-
Absorbance Measurement: Immediately measure the decrease in absorbance at 340 nm for 5 minutes.
-
Data Analysis: Calculate the rate of NADPH consumption (change in absorbance per minute). The percentage of inhibition is calculated as: [(Control Rate - Sample Rate) / Control Rate] x 100. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[24][25]
Visualizing the Mechanisms: Signaling Pathways and Workflows
To provide a clearer understanding of the complex biological processes involved, the following diagrams illustrate key signaling pathways and experimental workflows.
Thiazolidinedione (TZD) Anticancer Mechanism via PPARγ
Caption: TZD activation of PPARγ leading to anticancer effects.
Rhodanine as a Multi-Target Anticancer Agent
Caption: A typical workflow for evaluating new compounds.
Structure-Activity Relationship (SAR) Insights
The biological activity of both rhodanine and thiazolidinedione derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring.
-
Position 5: This is the most commonly modified position. For both scaffolds, the introduction of a benzylidene group at C5 is a key structural feature for anticancer and antimicrobial activities. [8][18]The electronic properties of the substituents on the aromatic ring significantly influence the activity. Electron-withdrawing groups on the phenyl ring of 5-benzylidene derivatives often enhance antibacterial activity. [10]
-
Position 3: Substitution at the N3 position can also modulate the biological activity. For rhodanines, the introduction of a carboxyalkyl group at N3 has been shown to increase antimicrobial activity. [17]In some anticancer rhodanine derivatives, substitution at N3 increases potency compared to unsubstituted analogues. [5]
Conclusion and Future Perspectives
Both rhodanine and thiazolidinedione scaffolds are privileged structures in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. While thiazolidinediones are well-established as PPARγ agonists for the treatment of type 2 diabetes, their anticancer potential is also significant. Rhodanine derivatives, with their broader range of molecular targets, have often demonstrated superior potency in anticancer and antimicrobial studies.
Future research should focus on the design of hybrid molecules that combine the pharmacophoric features of both scaffolds to develop dual-acting or multi-target agents. A deeper understanding of the nuanced structure-activity relationships will be crucial for optimizing the potency and selectivity of these compounds, ultimately leading to the development of next-generation therapeutics with improved efficacy and safety profiles. This guide provides a foundational framework and practical methodologies to support these endeavors.
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Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. (2024). ACS Omega. [Link]
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A Comprehensive Review on the Antimicrobial Activities and Structure-Activity Relationships (SARs) of Rhodanine Analogues. (2024). Bentham Science. [Link]
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Thiazolidinedione Derivatives as Anticancer Agents: Synthetic Strategies, SAR, and Therapeutic Potential. (2025). ResearchGate. [Link]
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Synthesis, Antimicrobial Activity and Structure-Activity Relationship of Some 5-Arylidene-thiazolidine-2,4-dione Derivatives. (2018). SciELO. [Link]
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Structure‐activity relationship of rhodanine derivatives. (2021). ResearchGate. [Link]
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A Comprehensive Review on the Antimicrobial Activities and Structure-Activity Relationships (SARs) of Rhodanine Analogues. (2024). Bentham Science Publishers. [Link]
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Synthesis, Crystal Structures, Lipophilic Properties and Antimicrobial Activity of 5-Pyridylmethylidene-3-rhodanine-carboxyalkyl Acids Derivatives. (2022). MDPI. [Link]
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Thiazolidinedione or Rhodanine: A Study on Synthesis and Anticancer Activity Comparison of Novel Thiazole Derivatives. (2017). Journal of Pharmacy & Pharmaceutical Sciences. [Link]
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Comprehensive Review on the Anticancer Potential of Thiazolidin-4-One Derivatives. (2023). Galaxy Publication. [Link]
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Synthesis, Antimicrobial Activity and Structure-Activity Relationship of Some 5-Arylidene-thiazolidine-2,4-dione Derivatives. (2018). ResearchGate. [Link]
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Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. (2024). PMC. [Link]
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Novel Thiazolidinedione and Rhodanine Derivatives Regulate Glucose Metabolism, Improve Insulin Sensitivity, and Activate the Peroxisome Proliferator-Activated γ Receptor. (2024). ACS Omega. [Link]
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Recent Pharmacological Developments on Rhodanines and 2,4-Thiazolidinediones. (2014). PMC. [Link]
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Biological Potential of Thiazolidinedione Derivatives: A Review. (2022). Journal of Pharmaceutical Negative Results. [Link]
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Synthesis and Antimicrobial Activities of 5-Arylidene-thiazolidine-2,4-dione Derivatives. (2013). Hindawi. [Link]
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A review on thiazolidinediones used as a potent anticancer agent. (2021). International Journal of Medical and Health Research. [Link]
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In Vitro Antibacterial Activity of Rhodanine Derivatives against Pathogenic Clinical Isolates. (2016). Semantic Scholar. [Link]
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Design, Synthesis, in Vitro Antibacterial Activity, and Docking Studies of New Rhodanine Derivatives. (2020). SciRP.org. [Link]
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Synthesis and Antimicrobial Activity of a New Series of Thiazolidine-2,4-diones Carboxamide and Amino Acid Derivatives. (2019). PMC. [Link]
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Design, Synthesis, Computational Investigations, and Antitumor Evaluation of N‑Rhodanine Glycosides Derivatives as Potent DNA. (2023). Semantic Scholar. [Link]
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Thiazolidinedione or Rhodanine: A Study on Synthesis and Anticancer Activity Comparison of Novel Thiazole Derivatives. (2017). ResearchGate. [Link]
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Rhodanine–Piperazine Hybrids as Potential VEGFR, EGFR, and HER2 Targeting Anti-Breast Cancer Agents. (2024). MDPI. [Link]
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Anticancer Profile of Rhodanines: Structure–Activity Relationship (SAR) and Molecular Targets—A Review. (2022). PMC. [Link]
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Design, Synthesis, Computational Investigations, and Antitumor Evaluation of N-Rhodanine Glycosides Derivatives as Potent DNA Intercalation and Topo II Inhibition against Cancer Cells. (2023). ACS Omega. [Link]
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Thiazolidinedione or Rhodanine: A Study on Synthesis and Anticancer Activity Comparison of Novel Thiazole Derivatives. (2017). PubMed. [Link]
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A Head-to-Head Comparison of Rhodanine Synthesis Methods: A Guide for Researchers
Welcome to this in-depth guide on the synthesis of rhodanine, a privileged scaffold in medicinal chemistry. This document is designed for researchers, scientists, and drug development professionals, providing a critical evaluation of the most common synthetic routes to this versatile heterocyclic core. We will move beyond simple protocol listings to explore the "why" behind the "how," offering insights gleaned from years of practical experience to help you select the optimal method for your specific research needs.
The rhodanine moiety, a 2-thioxo-4-thiazolidinone ring system, is a cornerstone in the development of novel therapeutic agents, with derivatives exhibiting a wide spectrum of biological activities, including antibacterial, antiviral, and anticancer properties. The efficacy of a drug discovery program often hinges on the efficient and versatile synthesis of the core scaffold. This guide will provide a head-to-head comparison of the primary methods for rhodanine synthesis, focusing on their mechanisms, advantages, limitations, and practical considerations.
The Landscape of Rhodanine Synthesis: An Overview
The synthesis of the rhodanine ring is primarily dominated by two classical and highly effective methods:
-
The Knoevenagel-Doebner Condensation Route: This is a two-step process that first involves the synthesis of rhodanine itself, followed by a condensation reaction with an aldehyde or ketone.
-
The One-Pot Multicomponent Reaction (MCR) Approach: This more modern and highly efficient method involves the simultaneous reaction of an amine, carbon disulfide, and an α,β-unsaturated carboxylic acid or its equivalent.
We will dissect each of these methods, providing detailed protocols, comparative data, and mechanistic insights to guide your synthetic strategy.
Method 1: The Knoevenagel-Doebner Condensation Route
This is arguably the most traditional and widely used method for the synthesis of 5-substituted rhodanine derivatives. It is a reliable and robust method that proceeds in two distinct stages.
Stage 1: Synthesis of the Rhodanine Core
The first stage involves the synthesis of the rhodanine ring itself from an amine (commonly ammonia or an ammonium salt), carbon disulfide, and an α-haloacetic acid, typically chloroacetic or bromoacetic acid.
Mechanism of Action:
The reaction is initiated by the nucleophilic attack of the amine on carbon disulfide, followed by cyclization with the α-haloacetic acid. The process is typically carried out in an aqueous or alcoholic medium.
Experimental Protocol: Synthesis of Rhodanine
-
Reagent Preparation: A solution of chloroacetic acid (1.0 eq) is neutralized with an aqueous solution of sodium hydroxide (1.0 eq) at a temperature below 10°C.
-
Thiocarbamate Formation: An aqueous solution of ammonium carbonate (0.5 eq) and ammonium chloride (1.0 eq) is added, followed by the slow addition of carbon disulfide (1.0 eq) while maintaining the temperature below 20°C.
-
Cyclization: The reaction mixture is heated to 60-70°C for 2-4 hours. During this time, the cyclization to the rhodanine ring occurs.
-
Isolation: The mixture is cooled and acidified with a mineral acid (e.g., HCl) to precipitate the rhodanine product. The solid is then collected by filtration, washed with cold water, and dried.
Stage 2: Knoevenagel-Doebner Condensation
With the rhodanine core in hand, the second stage involves a Knoevenagel-Doebner condensation with a suitable aldehyde or ketone to introduce the desired substituent at the 5-position of the rhodanine ring.
Mechanism of Action:
This reaction relies on the acidic nature of the methylene protons at the C-5 position of the rhodanine ring. In the presence of a base, a nucleophilic carbanion is formed, which then attacks the carbonyl carbon of the aldehyde or ketone. Subsequent dehydration yields the 5-substituted rhodanine derivative.
Experimental Protocol: Synthesis of a 5-Arylidenerhodanine
-
Reaction Setup: Rhodanine (1.0 eq) and the desired aromatic aldehyde (1.0 eq) are dissolved in a suitable solvent, such as glacial acetic acid or ethanol.
-
Catalyst Addition: A catalytic amount of a base, such as sodium acetate or piperidine, is added to the mixture.
-
Condensation: The reaction mixture is heated to reflux for 1-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation: Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed with a suitable solvent (e.g., ethanol, water), and dried.
Workflow for the Knoevenagel-Doebner Condensation Route
Caption: Two-stage synthesis of 5-substituted rhodanines via the Knoevenagel-Doebner route.
Method 2: The One-Pot Multicomponent Reaction (MCR) Approach
The one-pot multicomponent reaction has gained significant traction in modern organic synthesis due to its efficiency, atom economy, and operational simplicity. In the context of rhodanine synthesis, this approach allows for the rapid assembly of complex rhodanine derivatives from simple starting materials in a single reaction vessel.
A common MCR for rhodanine synthesis involves the reaction of an amine, carbon disulfide, and an α,β-unsaturated carboxylic acid (such as acrylic acid or maleic acid) or a related Michael acceptor.
Mechanism of Action:
The reaction is believed to proceed through the initial formation of a dithiocarbamate from the amine and carbon disulfide. This is followed by a Michael addition of the dithiocarbamate to the α,β-unsaturated acid, and subsequent intramolecular cyclization and dehydration to afford the rhodanine derivative.
Experimental Protocol: One-Pot Synthesis of a 3,5-Disubstituted Rhodanine
-
Reaction Setup: A primary or secondary amine (1.0 eq) is dissolved in a suitable solvent, such as ethanol or water.
-
Dithiocarbamate Formation: Carbon disulfide (1.0 eq) is added to the solution, and the mixture is stirred at room temperature for 30-60 minutes to allow for the formation of the dithiocarbamate intermediate.
-
Michael Addition and Cyclization: An α,β-unsaturated carboxylic acid (1.0 eq) and a catalytic amount of a base (e.g., triethylamine) are added to the reaction mixture. The mixture is then heated to reflux for 4-8 hours.
-
Isolation: After cooling, the reaction mixture is acidified, and the precipitated product is collected by filtration, washed with water, and purified by recrystallization or column chromatography.
Workflow for the One-Pot Multicomponent Synthesis
Caption: Convergent one-pot synthesis of rhodanine derivatives via a multicomponent reaction.
Head-to-Head Comparison
| Feature | Knoevenagel-Doebner Condensation Route | One-Pot Multicomponent Reaction (MCR) |
| Overall Efficiency | Lower (two separate reactions) | Higher (single operation) |
| Atom Economy | Moderate | High |
| Versatility | High, especially for 5-position diversity | High, allows for diversity at N-3 and C-5 |
| Reaction Conditions | Generally mild to moderate | Can require elevated temperatures |
| Purification | Often straightforward (precipitation) | May require chromatography |
| Substrate Scope | Broad range of aldehydes and ketones | Dependent on the reactivity of the Michael acceptor |
| Key Advantage | Reliable and well-established | Time and resource-efficient |
| Key Disadvantage | Step-wise process can be time-consuming | Reaction optimization can be more complex |
Expert Insights and Practical Considerations
-
Choice of Base in Knoevenagel-Doebner: The choice of base is critical for the success of the condensation step. While sodium acetate is commonly used, organic bases like piperidine or pyrrolidine can often accelerate the reaction and improve yields, particularly with less reactive carbonyl compounds.
-
Solvent Selection: In the Knoevenagel-Doebner condensation, glacial acetic acid is a common solvent as it also acts as a catalyst. However, for sensitive substrates, less acidic solvents like ethanol or toluene with a catalytic amount of acid/base may be preferable.
-
Safety with Carbon Disulfide: Carbon disulfide is a highly flammable, volatile, and toxic reagent. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.
-
MCR Optimization: The success of the one-pot MCR is often dependent on the order of addition of reagents and the choice of catalyst. It is recommended to perform small-scale optimization experiments to determine the optimal reaction conditions for a new set of substrates.
-
Greener Alternatives: Researchers are increasingly exploring greener alternatives for rhodanine synthesis. This includes the use of water as a solvent, microwave-assisted synthesis to reduce reaction times, and the use of solid-supported catalysts for easier separation and recycling.
Conclusion
Both the Knoevenagel-Doebner condensation route and the one-pot multicomponent reaction approach are powerful methods for the synthesis of rhodanine and its derivatives. The choice between these methods will depend on the specific goals of the research program.
-
For the synthesis of a library of compounds with diversity at the 5-position, the Knoevenagel-Doebner route offers a reliable and modular approach.
-
For rapid access to novel rhodanine scaffolds with diversity at both the N-3 and C-5 positions, the one-pot multicomponent reaction is an excellent choice that aligns with the principles of green chemistry.
By understanding the mechanisms, advantages, and practical considerations of each method, researchers can make informed decisions to accelerate their drug discovery and development efforts.
References
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Title: A Review on the Synthesis of Rhodanine Derivatives and Their Biological Applications Source: Mini-Reviews in Medicinal Chemistry URL: [Link]
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Title: Recent Advances in the Synthesis of Rhodanines Source: Molecular Diversity URL: [Link]
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Title: Rhodanine: A versatile scaffold for combinatorial synthesis and drug discovery Source: Current Organic Chemistry URL: [Link]
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Title: One-Pot Synthesis of Rhodanine Derivatives via a Three-Component Reaction Source: Synthetic Communications URL: [Link]
-
Title: Green Synthesis of Rhodanine Derivatives Catalyzed by ZnO Nanoparticles Source: Journal of Chemistry URL: [Link]
The Double-Edged Sword: A Guide to Evaluating the Specificity of Rhodanine-3-acetic Acid as an Enzyme Inhibitor
A Senior Application Scientist's Perspective on Navigating the Promises and Pitfalls of a Privileged Scaffold
In the landscape of modern drug discovery, certain chemical scaffolds emerge as "privileged structures," demonstrating the ability to bind to a variety of biological targets and offering a fertile ground for the development of novel therapeutics. The rhodanine core, and specifically Rhodanine-3-acetic acid, is a prominent member of this class, with derivatives showing promise as inhibitors for a diverse array of enzymes implicated in numerous diseases. However, this promiscuity is a double-edged sword, as the rhodanine moiety has also gained notoriety as a frequent hitter in high-throughput screens and a Pan-Assay Interference Compound (PAINS).[1][2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously evaluate the specificity of Rhodanine-3-acetic acid and its analogues, ensuring that observed biological activity is the result of specific, on-target inhibition rather than non-specific artifacts.
The Allure and the Hazard of the Rhodanine Scaffold
Rhodanine-3-acetic acid and its derivatives have been reported to inhibit a wide range of enzymes, including fungal protein mannosyl transferase 1 (PMT1) in Candida albicans[3][4], α-amylase for potential anti-diabetic applications[5], and aldose reductase, with the derivative Epalrestat being a clinically approved drug in Japan for the treatment of diabetic neuropathy.[6] This broad spectrum of activity makes it an attractive starting point for medicinal chemistry campaigns.
However, the very chemical features that contribute to its broad activity also predispose it to non-specific interactions. Rhodanine-containing compounds can form aggregates that sequester and denature proteins, act as Michael acceptors leading to covalent modification of proteins, and interfere with assay readouts due to their inherent color.[1][2] Therefore, a thorough and multi-faceted approach to specificity testing is not just recommended; it is imperative.
A Framework for Rigorous Specificity Evaluation
A robust evaluation of an enzyme inhibitor's specificity should be a multi-step process, moving from primary activity assessment to a battery of counter-screens designed to unmask non-specific modes of action.
Caption: Principle of the detergent-based counter-screen for promiscuous inhibitors.
Data Summary and Comparison
A crucial part of this guide is the direct comparison of Rhodanine-3-acetic acid's performance against known specific inhibitors.
| Target Enzyme | Rhodanine-3-acetic acid Derivative IC50 (µM) | Comparator Inhibitor | Comparator IC50 (µM) |
| C. albicans PMT1 | 0.2 - 0.5 [3][4] | N/A (Specific inhibitors not widely available) | - |
| α-Amylase | Potent (specific IC50 not readily available) [5] | Acarbose | Variable (depends on assay conditions) |
| Aldose Reductase | Potent (Epalrestat is a derivative) [6] | Epalrestat | ~0.1 - 0.3 |
| Ponalrestat | ~0.0077 [1] | ||
| Sorbinil | Variable [1] | ||
| Histone Acetyltransferase (p300/CBP) | Variable (depends on derivative) | C646 | ~0.4 (Ki) [7] |
| A-485 | ~0.0026 - 0.0098 [6][7] |
Note: IC50 values can vary significantly depending on the specific derivative of Rhodanine-3-acetic acid and the assay conditions. The values presented here are for illustrative purposes.
Conclusion: A Call for Rigor
Rhodanine-3-acetic acid and its derivatives represent a fascinating and potentially fruitful area of research. However, the inherent risks of non-specific activity necessitate a cautious and rigorous approach to their evaluation. By employing a comprehensive strategy that includes well-designed primary assays, essential counter-screens, and direct comparison with established specific inhibitors, researchers can confidently distinguish true on-target effects from misleading artifacts. This commitment to scientific integrity is paramount to the successful translation of promising chemical scaffolds into safe and effective medicines.
References
-
A detergent-based assay for the detection of promiscuous inhibitors. Nature Protocols. [Link]
-
Rhodanine-3-acetic acid derivatives as inhibitors of fungal protein mannosyl transferase 1 (PMT1). PubMed. [Link]
-
2.6. In Vitro Antidiabetic Activity (α-Amylase Inhibition Assay). Bio-protocol. [Link]
-
Alpha amylase inhibitor. Grokipedia. [Link]
-
Proteinaceous α-amylase inhibitors: purification, detection methods, types and mechanisms. Journal of Food Measurement and Characterization. [Link]
-
Discovery of New Selective Human Aldose Reductase Inhibitors through Virtual Screening Multiple Binding Pocket Conformations. ACS Publications. [Link]
-
Inhibition of Histone Lysine Acetyltransferases by Coenzyme A Analogs. MDPI. [Link]
-
Exploring potent aldose reductase inhibitors for anti-diabetic (anti-hyperglycemic) therapy: integrating structure-based drug design, and MMGBSA approaches. Frontiers. [Link]
-
A detergent-based assay for the detection of promiscuous inhibitors. PubMed. [Link]
-
Structural, Evolutionary, and Functional Analysis of the Protein O-Mannosyltransferase Family in Pathogenic Fungi. MDPI. [Link]
-
Synthesis and in vitro evaluation of novel rhodanine derivatives as potential cholinesterase inhibitors. PubMed. [Link]
-
Alpha amylase inhibitor. Wikipedia. [Link]
-
In vitro α-amylase inhibitory assay. Protocols.io. [Link]
-
Rhodanine as a scaffold in drug discovery: a critical review of its biological activities and mechanisms of target modulation. PubMed. [Link]
-
What are Histone acetyltransferases (HATs) inhibitors and how do they work?. Synapse. [Link]
-
In Search of Differential Inhibitors of Aldose Reductase. MDPI. [Link]
-
Inhibition of Histone Lysine Acetyltransferases by Coenzyme A Analogs. PubMed. [Link]
-
A Review on Aldose Reductase Inhibitors: Chemistry and Pharmacological Activity. MDPI. [Link]
-
Natural Inhibitors of Mammalian α-Amylases as Promising Drugs for the Treatment of Metabolic Diseases. PMC. [Link]
-
HAT Inhibitor Screening Assay Kit. Active Motif. [Link]
-
(PDF) Rhodanine as a scaffold in drug discovery: A critical review of its biological activities and mechanisms of target modulation. ResearchGate. [Link]
-
Identification of Phytochemicals through Virtual Screening for α-Amylase Inhibition: A Promising Approach for Diabetes Management. Advanced Laboratory Science Journal. [Link]
-
Video: Assays for Validating Histone Acetyltransferase Inhibitors. JoVE. [Link]
-
A Detergent-Based Assay for the Detection of Promiscuous Inhibitors. ResearchGate. [Link]
-
Colorimetric Histone Acetyltransferase Activity Assay (HAT). 3H Biomedical AB. [Link]
-
Histone Acetyltransferase Assays in Drug and Chemical Probe Discovery. NCBI. [Link]
-
In vitro study on α-amylase inhibitory activity of an Indian medicinal plant, Phyllanthus amarus. PMC. [Link]
-
In Vitro Alpha-Amylase and Alpha-Glucosidase Inhibitory Activity and In Vivo Antidiabetic Activity of Withania frutescens L. Foliar Extract. MDPI. [Link]
-
(PDF) Rhodanine- 3- acetic acid derivatives. ResearchGate. [Link]
-
Full article: Design, synthesis, molecular modelling and antitumor evaluation of S-glucosylated rhodanines through topo II inhibition and DNA intercalation. Taylor & Francis. [Link]
-
General methodology for the synthesis of rhodanine and.... ResearchGate. [Link]
-
Selective Killing of Nonreplicating Mycobacteria. PMC. [Link]
-
Rhodanine-3-acetic acid derivatives as inhibitors of fungal protein mannosyl transferase 1 (PMT1). PubMed. [Link]
-
Inhibition of Aldose Reductase by Ginsenoside Derivatives via a Specific Structure Activity Relationship with Kinetics Mechanism and Molecular Docking Study. MDPI. [Link]
-
An in vivo platform for identifying inhibitors of protein aggregation. CORE. [Link]
-
α-Synuclein Aggregation Monitored by Thioflavin T Fluorescence Assay. Bio-protocol. [Link]
-
(PDF) Rhodanine hydrolysis leads to potent thioenolate mediated metallo-β-lactamase inhibition. ResearchGate. [Link]
-
Assay Interference by Aggregation. NCBI Bookshelf. [Link]
-
Recent Pharmacological Developments on Rhodanines and 2,4-Thiazolidinediones. PMC. [Link]
-
Avoiding will-o'-the-wisps: aggregation artifacts in activity assays. Practical Fragments. [Link]
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- 3. Rhodanine-3-acetic acid derivatives as inhibitors of fungal protein mannosyl transferase 1 (PMT1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. An improved expression and purification protocol enables the structural characterization of Mnt1, an antifungal target from Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. home.sandiego.edu [home.sandiego.edu]
Guide to Replicating and Validating Rhodanine Synthesis: Beyond the PAINS Trap
Executive Summary: The Replication Crisis in Rhodanine Chemistry
Rhodanine (2-thioxothiazolidin-4-one) derivatives are "privileged structures" in medicinal chemistry, appearing frequently in high-throughput screening (HTS) hits. However, they are also the poster children for Pan-Assay Interference Compounds (PAINS) .
Replicating published results for rhodanines is rarely a failure of synthetic chemistry; it is a failure of chemical biology validation . Many published protocols yield compounds that degrade in buffer, aggregate in solution, or react non-specifically with proteins.
This guide contrasts the Classical Synthesis (often cited in older literature) with an Optimized Green Protocol and, crucially, provides the Validation Framework required to distinguish a genuine hit from a false positive.
Comparative Analysis: Synthetic Methodologies
The Knoevenagel condensation between rhodanine and an aromatic aldehyde is the standard synthetic route. However, the choice of catalyst and solvent dramatically affects purity and the "green" profile of the reaction.
Performance Comparison Table
| Feature | Method A: Classical Reflux (The "Old Standard") | Method B: Microwave-Assisted Green Synthesis (The "Optimized Standard") |
| Reagents | Piperidine (Base), Ethanol/Toluene | Diammonium Hydrogen Phosphate (DAHP) or Alum, Water |
| Conditions | Reflux, 2–12 Hours | Microwave Irradiation (MW), 2–10 Minutes |
| Yield | 50–75% (Variable) | 85–98% (Consistent) |
| Work-up | Solvent extraction, recrystallization often required | Filtration of precipitate, water wash (High Purity) |
| Atom Economy | Low (Organic waste generation) | High (Water is the only solvent) |
| Risk Profile | Piperidine adducts may contaminate product | Catalyst is water-soluble and easily removed |
Mechanistic Insight & Causality
-
Classical Flaw: The use of strong organic bases (piperidine) and prolonged heating can lead to ring opening or polymerization. Residual piperidine can also act as a false positive in biological assays.
-
Green Advantage: Using water as a solvent exploits the hydrophobic effect. As the hydrophobic aldehyde and rhodanine react, the product becomes even less soluble and precipitates out, driving the equilibrium forward (Le Chatelier’s principle) and preventing side reactions.
Visualizing the Chemistry and Liability
The following diagram illustrates the Knoevenagel condensation pathway and the critical "PAINS" pathways that researchers must monitor.
Figure 1: The Synthetic Pathway vs. The Decomposition Pathway. Note that the target product is susceptible to hydrolysis and nucleophilic attack, which are the primary sources of false positives in bioassays.
Detailed Experimental Protocol: The Optimized Replication
This protocol replicates the results of Method B (Green/Water-based), specifically adapting the Diammonium Hydrogen Phosphate (DAHP) method. This is chosen for its reproducibility and lack of toxic organic solvents.
Target Compound
5-(4-Chlorobenzylidene)-2-thioxothiazolidin-4-one
Materials
-
Rhodanine (1.0 equiv)[1]
-
4-Chlorobenzaldehyde (1.0 equiv)
-
Diammonium Hydrogen Phosphate (DAHP) (10 mol%)[2]
-
Deionized Water
-
Microwave Reactor (e.g., CEM Discover or Biotage Initiator) [Note: Conventional heating at 80°C is a viable alternative but slower]
Step-by-Step Methodology
-
Reaction Assembly:
-
In a 10 mL microwave vial, suspend Rhodanine (133 mg, 1.0 mmol) and 4-Chlorobenzaldehyde (140 mg, 1.0 mmol) in 5 mL of deionized water.
-
Add DAHP (13 mg, 0.1 mmol).
-
Expert Note: The mixture will appear heterogeneous. Do not add organic co-solvents; the suspension is necessary for the "on-water" effect.
-
-
Synthesis (Irradiation):
-
Seal the vial and irradiate at 80°C for 5 minutes (Power: Dynamic, Max 100W).
-
Observation: The yellow suspension will darken and thicken as the product precipitates heavily.
-
-
Work-up (The "Self-Cleaning" Step):
-
Cool the vial to room temperature.
-
Filter the precipitate using a sintered glass funnel under vacuum.
-
Crucial Step: Wash the solid with hot water (3 x 10 mL) to remove the DAHP catalyst and any unreacted rhodanine.
-
Wash with cold ethanol (1 x 2 mL) to remove trace aldehyde.
-
-
Drying:
-
Dry the yellow solid in a vacuum oven at 50°C for 4 hours.
-
Expected Yield: 92–96%.
-
Purity Check: 1H NMR (DMSO-d6) should show a singlet olefinic proton around 7.5–7.8 ppm.
-
The Validation Framework (E-E-A-T)
As a Senior Scientist, I cannot endorse a rhodanine synthesis without a validation protocol. Synthesizing the molecule is only 10% of the work. You must prove it is not a PAINS artifact.
The "Anti-PAINS" Workflow
Every rhodanine hit must pass this decision tree before being considered a "lead."
Figure 2: The Mandatory Validation Workflow for Rhodanine Compounds. Failure at any node indicates the compound is likely a false positive.
Validation Protocols
-
Buffer Stability (The Hydrolysis Check):
-
Incubate the compound (10 µM) in the assay buffer (e.g., PBS, pH 7.4) for the duration of your bioassay.
-
Analyze via LC-MS. If you detect the ring-opened enethiol or hydrolysis products, the compound is invalid for that assay.
-
Reference: See Kamps et al. for enethiol detection [3].
-
-
Aggregation Assay (The Detergent Check):
-
Run your bioassay +/- 0.01% Triton X-100 (freshly prepared).
-
Logic: If the IC50 shifts dramatically (e.g., >3-fold loss of potency) with detergent, the compound is acting as a colloidal aggregator, sequestering the enzyme. This is a false positive.
-
-
Thiol Reactivity (The Michael Acceptor Check):
-
Incubate compound with 100x excess Glutathione (GSH) or N-acetylcysteine (NAC).
-
Monitor via LC-MS for 1 hour.
-
Logic: Rapid adduct formation indicates the compound will covalently modify proteins non-specifically.
-
References
-
Baell, J. B., & Holloway, G. A. (2010).[3][4][5][6] New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays.[3][4][7] Journal of Medicinal Chemistry. [Link]
-
Magar, R. L., et al. (2011). A Simple and Green Procedure for the Synthesis of 5-Arylidenerhodanines Catalyzed by Diammonium Hydrogen Phosphate in Water.[2] International Journal of Organic Chemistry. [Link]
-
Kamps, J. J. A. G., et al. (2019). Rhodanine derived enethiols react to give 1,3-dithiolanes and mixed disulfides.[8][9] RSC Advances. [Link]
-
Tomasic, T., & Masic, L. P. (2009). Rhodanine as a scaffold in drug discovery: A critical review of its biological activities and mechanisms of target modulation. Expert Opinion on Drug Discovery. [Link][5]
Sources
- 1. nanobioletters.com [nanobioletters.com]
- 2. A Simple and Green Procedure for the Synthesis of 5-Arylidenerhodanines Catalyzed by Diammonium Hydrogen Phosphate in Water - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bacterial Cytological Profiling Identifies Rhodanine-Containing PAINS Analogs as Specific Inhibitors of Escherichia coli Thymidylate Kinase In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. tandfonline.com [tandfonline.com]
- 6. grokipedia.com [grokipedia.com]
- 7. journals.asm.org [journals.asm.org]
- 8. Rhodanine derived enethiols react to give 1,3-dithiolanes and mixed disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Comparative Pharmacokinetic Profiling of Rhodanine Analogues: From PAINS to Clinical Efficacy
Executive Summary: The Rhodanine Paradox
In drug discovery, the rhodanine (2-thioxo-4-thiazolidinone) scaffold presents a dichotomy. It is frequently flagged as a Pan-Assay Interference Compound (PAINS) due to its tendency to aggregate, chelate metals, and react non-specifically in high-throughput screens.[1] Yet, it remains a validated clinical scaffold, exemplified by Epalrestat , an aldose reductase inhibitor approved for diabetic neuropathy.
This guide moves beyond simple potency metrics to compare the pharmacokinetic (PK) profiles of clinically optimized rhodanines versus early-stage research analogues. For researchers, the critical differentiator is not target affinity, but hydrolytic stability and bioavailability .
Comparative Analysis: Clinical Benchmark vs. Research Analogues
The following table contrasts the PK profile of Epalrestat (the clinical gold standard) against a representative Benzylidene Rhodanine Derivative (typical of early-stage hits described in literature, often exhibiting high lipophilicity and poor solubility).
Table 1: Pharmacokinetic Performance Matrix
| Parameter | Epalrestat (Clinical Benchmark) | Typical Benzylidene Analogue (Research Grade) | Implication for Development |
| Tmax (Time to Max Conc.) | 1.0 – 1.5 hours | 0.5 – 4.0 hours (Variable) | Epalrestat has predictable absorption; analogues often suffer from erratic dissolution. |
| Bioavailability (F) | High (Oral) | Low (< 20%) | Research analogues often require lipid-based formulations (e.g., SNEDDS) to achieve exposure. |
| Plasma Protein Binding | > 99% (Albumin bound) | > 95% (Non-specific binding) | Both bind heavily, but analogues often exhibit "sticky" non-specific binding, complicating free-drug concentration estimates. |
| Metabolic Stability | Moderate (Hepatic metabolism) | Poor (Hydrolytic Ring Opening) | CRITICAL: Many analogues hydrolyze rapidly in plasma to inactive or toxic enethiols. |
| Primary Clearance Route | Biliary/Fecal & Renal | Rapid Hepatic Clearance | High lipophilicity (LogP > 4) in analogues drives rapid metabolic clearance. |
| Solubility (Aq) | Optimized (Salt forms used) | Very Low (< 1 µg/mL) | Poor solubility drives the "false positive" aggregation signals in vitro. |
Scientist's Insight: The failure of most rhodanine hits is not lack of potency, but hydrolytic instability . In plasma, the rhodanine ring can undergo hydrolysis to form an enethiol and an amide. This degradation product often chelates active site metals (e.g., Zinc in metallo-beta-lactamases), leading to artifactual inhibition data.
Mechanistic Visualization: The Hydrolysis Liability
The diagram below illustrates the metabolic fate of the rhodanine scaffold, highlighting the critical hydrolysis pathway that researchers must monitor.
Figure 1: Metabolic and degradation pathways of rhodanine derivatives. Note the "Hydrolysis" pathway (Red), which leads to ring-opening and potential assay interference.
Experimental Protocol: Plasma Stability & Hydrolysis Assessment
Standard PK protocols often fail for rhodanines because they do not account for rapid ex vivo degradation during sample preparation. The following protocol is designed to stabilize the rhodanine ring during analysis.
Objective
To quantify the intact rhodanine derivative versus its hydrolyzed metabolite in plasma using LC-MS/MS, ensuring differentiation between biological clearance and chemical instability.
Materials
-
Matrix: Rat/Human Plasma (K2EDTA).
-
Stabilizer: 2% Formic Acid (to lower pH and prevent ring hydrolysis).
-
Internal Standard (IS): Tolbutamide or Deuterated Analogue.
-
Extraction Solvent: Acetonitrile (ACN) with 0.1% Formic Acid.
Step-by-Step Workflow
-
Preparation of Stabilization Buffer:
-
Rationale: The rhodanine ring is susceptible to hydrolysis at physiological pH (7.4) and alkaline conditions.[2] Immediate acidification is required.
-
Action: Prepare 5% Formic Acid in water.
-
-
Sample Collection & Immediate Quench:
-
Collect blood samples at designated time points (e.g., 5, 15, 30 min, 1, 2, 4 h).
-
Crucial Step: Immediately add 10 µL of Stabilization Buffer per 100 µL of plasma before freezing or processing. This lowers plasma pH to ~5.0, halting chemical hydrolysis.
-
-
Protein Precipitation (PPT):
-
Aliquot 50 µL of stabilized plasma into a 96-well plate.
-
Add 200 µL of Ice-Cold ACN containing IS .
-
Vortex vigorously for 2 minutes. (Rhodanines bind albumin tightly; vigorous mixing is needed for recovery).
-
Centrifuge at 4,000 rpm for 15 minutes at 4°C.
-
-
LC-MS/MS Analysis:
-
Column: C18 Reverse Phase (e.g., Phenomenex Kinetex, 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 3 minutes.
-
Detection: MRM mode. Monitor both the parent mass [M+H]+ and the specific hydrolytic metabolite mass (Parent + 18 Da or specific cleavage fragment).
-
Self-Validation Check
-
Stability Control: Spike the test compound into plasma at t=0 and incubate at 37°C. Analyze aliquots at 0, 30, and 60 mins.
-
Pass Criteria: If >20% loss occurs in 60 mins without hepatocytes/microsomes, the compound is chemically unstable, and in vivo clearance data will be invalid.
Strategic Optimization Workflow
To transition a rhodanine hit to a lead, follow this logic flow.
Figure 2: Decision tree for optimizing rhodanine pharmacokinetics.
References
-
Validation of Epalrestat PK: Sensitive analysis and pharmacokinetic study of epalrestat in C57BL/6J mice. (2017).[3] Journal of Chromatography B.
-
Rhodanine Hydrolysis & PAINS: Rhodanine as a Scaffold in Drug Discovery: A Critical Review of its Biological Activities and Mechanisms. (2012).[1][4] Expert Opinion on Drug Discovery.
-
Anthelmintic Bioavailability: Discovery of Cinnamylidene Derivative of Rhodanine with High Anthelmintic Activity.[5] (2022). Molecules.
-
Metabolic Instability Mechanism: Structure activity relationship studies on rhodanines and derived enethiol inhibitors of metallo-β-lactamases. (2014). Bioorganic & Medicinal Chemistry.
-
Clinical Efficacy & Safety: Long-Term Clinical Effects of Epalrestat, an Aldose Reductase Inhibitor, on Diabetic Peripheral Neuropathy.[6] (2006).[4][7] Diabetes Care.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Sensitive analysis and pharmacokinetic study of epalrestat in C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Epalrestat: an aldose reductase inhibitor for the treatment of diabetic neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. diabetesjournals.org [diabetesjournals.org]
3-Thiazolidineacetic acid, 2,4-dithioxo- proper disposal procedures
Operational Disposal Guide: 3-Thiazolidineacetic acid, 2,4-dithioxo-
Part 1: Executive Summary & Chemical Identity
The Core Directive: This guide prioritizes the safe containment and destruction of 3-Thiazolidineacetic acid, 2,4-dithioxo- (and its common analog, Rhodanine-3-acetic acid). Unlike generic organic waste, this compound contains a high density of sulfur (thioxo groups). Improper disposal via standard "burn bins" without notifying the incineration facility can damage scrubbers due to excessive sulfur dioxide (
Chemical Profile & Ambiguity Clarification: There is often nomenclature confusion between the dithioxo and oxo-thioxo variants. This guide adopts the "Worst-Case" Safety Standard , treating the material as the more reactive dithioxo species.
| Feature | Specification |
| Target Chemical | 3-Thiazolidineacetic acid, 2,4-dithioxo- |
| Common Analog | Rhodanine-3-acetic acid (4-oxo-2-thioxo-) |
| CAS Registry | 5718-83-2 (Analog) / Specific dithioxo CAS varies by substitution |
| Molecular Formula | |
| Physical State | Yellow to off-white crystalline solid |
| Primary Hazards | Skin/Eye Irritant (H315, H319), Combustion releases |
| Waste Code (RCRA) | Not P- or U-listed specifically; defaults to D003 (Reactivity) if destabilized, otherwise Non-Halogenated Organic.[1] |
Part 2: The Self-Validating Segregation System
To ensure safety, you must implement a Segregation Firewall . This system validates itself: if the waste stream is chemically incompatible, the protocol forces a "Stop" before the material enters the container.
The "Thio-Group" Rule:
The thioxo (
-
CRITICAL STOP: NEVER place this compound in a waste container with:
-
Nitric Acid (
) -
Peroxides (e.g., Hydrogen Peroxide, Benzoyl Peroxide)
-
Permanganates or Chromates
-
Reasoning: The oxidation of the sulfur moieties is highly exothermic and can lead to spontaneous ignition or explosion in a closed waste drum.
-
-
Acid Sensitivity:
-
Avoid mixing with strong mineral acids (HCl,
). -
Reasoning: While the acetic acid tail is stable, the thiazolidine ring can degrade under strong acidic conditions, potentially releasing carbon disulfide (
) or hydrogen sulfide ( ) traces depending on the specific derivative stability.
-
Part 3: Step-by-Step Disposal Workflows
Workflow A: Solid Waste (Surplus Reagent)
Best for: Expired bottles, excess powder, or spill cleanup residues.
-
Containment: Do not empty the solid into a communal liquid carboy. Keep it solid.
-
Primary: Place the material in a wide-mouth HDPE (High-Density Polyethylene) jar or the original glass container.
-
Secondary: Double-bag the container in a clear, 6-mil polyethylene bag.
-
-
Labeling:
-
Affix a hazardous waste label.
-
Mandatory Notation: "Contains Organic Sulfur (Thiazolidine). Requires Incineration with Scrubber."
-
-
Disposal Path:
-
Designate for Lab Pack disposal.
-
Why: Lab packing ensures the bottle is incinerated whole. This prevents dust generation and ensures the incineration facility can feed it at a controlled rate to manage
emissions.
-
Workflow B: Liquid Waste (Reaction Mixtures/Mother Liquor)
Best for: Material dissolved in solvents (Methanol, DMF, DMSO).
-
Solvent Compatibility Check:
-
Ensure the carrier solvent is compatible with the waste stream (e.g., Non-Halogenated Organic).
-
-
pH Check:
-
Transfer:
-
Pour into a "High Sulfur / Mercaptan" designated waste carboy.
-
Note: If no such stream exists, use the "Non-Halogenated Organic" stream but flag the tag with "High Sulfur Content."
-
-
Venting:
-
Use a vented cap (e.g., Eco-Funnel) to prevent pressure buildup from slow degradation.
-
Part 4: Visualization of Decision Logic
The following diagram illustrates the decision matrix for disposing of Rhodanine derivatives.
Caption: Decision matrix for segregating and packaging Rhodanine-derivative waste streams to prevent incompatibility events.
Part 5: Emergency Response (Spill Management)
In the event of a benchtop spill of solid powder:
-
PPE Upgrade: Wear nitrile gloves (double layer recommended), safety goggles, and a lab coat. If the powder is fine/dusty, wear an N95 respirator to prevent inhalation of irritant dust.
-
Dry Clean Up: Do not wet the spill initially (prevents spreading and hydrolysis).
-
Sweep: Gently sweep using a brush and dustpan dedicated to hazardous waste.
-
Wipe Down: Once the bulk solid is removed, wipe the surface with a soap/water solution.
-
Note: Avoid using bleach (hypochlorite) to clean the surface, as it may react with sulfur residues. Use simple detergent and water.
-
-
Disposal: Place all spill debris (wipes, powder) into a clear plastic bag, seal, and label as "Solid Hazardous Waste - Debris contaminated with Thiazolidine."
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 79793, Rhodanine-3-acetic acid. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261 - Identification and Listing of Hazardous Waste. Retrieved from [Link]
Sources
Operational Safety Guide: 3-Thiazolidineacetic acid, 2,4-dithioxo- (Rhodanine-3-acetic acid)
CAS: 5718-83-2 | Formula: C₅H₅NO₃S₂ | MW: 191.23 g/mol Primary Hazard: Serious Eye Damage/Irritation (H318/H319) & Skin Irritation (H315)[1]
Executive Safety Summary
As a Senior Application Scientist, I emphasize that while Rhodanine-3-acetic acid is a staple in medicinal chemistry (often used as a scaffold for aldose reductase inhibitors), its handling requires more than generic "lab safety" protocols.
The critical risk factor is the sulfur-containing rhodanine core. This moiety is not only an irritant but can degrade into toxic sulfur oxides (
Immediate Action Required:
-
Eye Protection: Upgrade from standard safety glasses to chemical splash goggles if handling >100 mg of dry powder outside a static-controlled environment.
-
Engineering Control: All solid handling must occur inside a certified chemical fume hood.
Risk Assessment & PPE Matrix
The following matrix dictates the protective equipment based on the energy introduced to the system (e.g., stirring, heating, weighing).
| Operational State | Hazard Profile | Primary Risks | Required PPE Configuration |
| Solid Handling (Weighing, Transfer) | High Dust Potential | Inhalation (H335), Ocular Damage (H318) | Respiratory: Fume Hood (Face velocity >100 fpm).Eyes: Chemical Goggles.Hands: Single Nitrile (4 mil). |
| Solubilization (Dissolving in DMSO/DMF) | Permeation Risk | Transdermal absorption via solvent carrier | Respiratory: Fume Hood.Eyes: Safety Glasses w/ Side Shields.Hands: Double Nitrile (Outer 4 mil, Inner 2 mil) or Laminate. |
| Reaction Setup (Reflux/Heating) | Thermal/Vapor | Release of | Respiratory: Fume Hood (Sash lowered).Eyes: Safety Glasses + Face Shield (if >50mL).Body: 100% Cotton Lab Coat (Fire/Acid resistant). |
Technical Specifications for PPE
A. Hand Protection: The "Solvent Effect"
Rhodanine-3-acetic acid is frequently dissolved in DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide) for biological assays.
-
The Trap: Standard nitrile gloves degrade rapidly in DMF. More importantly, DMSO acts as a penetrant carrier, potentially transporting the rhodanine derivative through your skin and into the bloodstream.
-
The Protocol:
-
Dry Solid: Standard Nitrile (0.11 mm / 4 mil) is sufficient.
-
In Solution (DMSO/DMF): Use Silver Shield/4H (PE/EVAL) laminate gloves for prolonged handling. If dexterity is required, use Double Nitrile gloving and change the outer pair immediately upon splash contact.
-
B. Respiratory & Engineering Controls[3]
-
Static Management: This powder is prone to static cling. Use an ionizing bar or anti-static gun inside the weigh station. This prevents "puff-back" when transferring the solid.
-
Filtration: If a fume hood is unavailable (not recommended), a half-face respirator with P100 (HEPA) cartridges is the absolute minimum requirement. N95 masks are insufficient for long-term exposure to organic acid dusts.
Operational Workflow: Step-by-Step
Phase 1: Weighing & Transfer
-
Preparation: Clear the fume hood. Place a dark-colored spill mat (increases visibility of the yellow powder) on the surface.
-
Static Neutralization: Discharge static from the spatula and weigh boat using an ionizer or by touching a grounded metal surface.
-
Transfer: Use a narrow-neck funnel for transferring to the reaction vessel to minimize dust clouds.
-
Decontamination: Wipe the balance area with a wet paper towel (water/surfactant) before removing hands from the hood.
Phase 2: Solubilization (The Critical Step)
-
Why this matters: Adding solvent to the powder can displace air rapidly, ejecting a plume of toxic dust.
-
Addition: Add the solvent (DMSO/Methanol) slowly down the side of the vessel, not directly onto the powder pile.
-
Venting: Ensure the vessel is vented (needle outlet) if capped, as heat of solvation can pressurize the headspace.
Phase 3: Disposal[4][5][6]
-
Segregation: Do not mix with oxidizing acids (Nitric/Perchloric) due to the sulfur content (risk of violent oxidation).
-
Stream: Dispose of as Halogenated/Sulfur-Containing Organic Waste .
-
Container: High-density polyethylene (HDPE) carboys are compatible.
Visual Decision Logic (PPE Selection)
The following diagram illustrates the decision-making process for selecting the correct protective posture.
Figure 1: Decision logic for PPE selection based on physical state and solvent carrier risks. Note the escalation to double-gloving when permeating solvents are involved.
Emergency Response Protocols
Ocular Exposure (Highest Risk)
The acidic nature combined with the rhodanine structure can cause rapid corneal clouding.
-
Immediate: Do not wait for EMS. Move to the eyewash station.
-
Technique: Hold eyelids force-open. Irrigate for 15 full minutes .
-
Validation: Ensure water contacts the entire surface of the eye. Roll eyeballs during irrigation.
-
Follow-up: Seek ophthalmological evaluation immediately.
Spills (Powder)
-
Isolate: Evacuate the immediate area if the spill is >5g and outside a hood.
-
PPE: Don N95/P100 respirator and goggles.
-
Cleanup: Do not dry sweep (creates dust). Cover with wet paper towels (water) to dampen, then scoop into a waste bag. Clean surface with 1% Sodium Bicarbonate solution to neutralize any acidic residue.
References
-
U.S. EPA. (2023). Substance Details - 3-Thiazolidineacetic acid, 4-oxo-2-thioxo- (CAS 5718-83-2).[2][3][4] CompTox Chemicals Dashboard. Retrieved from [Link]
-
PubChem. (n.d.). Compound Summary: Rhodanine-3-acetic acid.[1] National Library of Medicine. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
